molecular formula C6H2Cl3F B1295426 1,3,5-Trichloro-2-fluorobenzene CAS No. 36556-33-9

1,3,5-Trichloro-2-fluorobenzene

Cat. No.: B1295426
CAS No.: 36556-33-9
M. Wt: 199.4 g/mol
InChI Key: NCPNJBWUNXRYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Trichloro-2-fluorobenzene (CAS 36556-33-9) is a halogenated aromatic compound of high value in synthetic and materials chemistry research. With the molecular formula C6H2Cl3F and a molecular weight of 199.44 g/mol , it serves as a crucial multifunctional building block for constructing more complex organic molecules. Its structure, featuring three chlorine atoms and one fluorine atom on the benzene ring, makes it a key intermediate in nucleophilic aromatic substitution reactions, where the fluorine atom can be selectively displaced by various nucleophiles such as amines, alkoxides, and thiols . This reactivity is exploited in the development of novel compounds, including fluorinated biphenyls and other aryl structures relevant to materials science and chemical biology . Researchers utilize this compound in the synthesis of advanced materials and as a precursor in pharmaceutical research. It is available in various grades and purities, including high and ultra-high purity forms (99% to 99.999% and higher) to meet specific research requirements . This product is intended for research purposes and is For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications. Handle with care; refer to the Safety Data Sheet for detailed hazard information, which includes warnings for skin and eye irritation and toxicity if swallowed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trichloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3F/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPNJBWUNXRYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190051
Record name Benzene, 1,3,5-trichloro-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36556-33-9
Record name Benzene, 1,3,5-trichloro-2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3,5-trichloro-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physical Properties of 1,3,5-Trichloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,3,5-Trichloro-2-fluorobenzene (CAS No. 36556-33-9). The information is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who require accurate and detailed data on this compound. This document summarizes key physical data, outlines detailed experimental protocols for their determination, and provides a visual representation of the compound's property relationships.

Core Physical and Chemical Properties

This compound is a halogenated aromatic compound. Its physical characteristics are crucial for understanding its behavior in various chemical and biological systems, including its suitability as a solvent, reactant, or building block in organic synthesis.

Quantitative Data Summary

The known physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnits
Chemical Formula C₆H₂Cl₃F-
Molecular Weight 199.44 g/mol
Boiling Point 207.36 (rough estimate)°C
Density 1.54g/cm³
Melting Point Not Available°C
Solubility in Water Very limited (expected)-
Solubility in Organic Solvents Soluble (expected in solvents like hexane, toluene, chloroform)-

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard experimental methodologies for measuring the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This method is a primary indicator of purity.[3]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle or spatula for sample preparation[4]

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered.[4]

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-4 mm.[5]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[6]

  • Heating and Observation:

    • For an unknown melting point, a rapid initial heating (10-20 °C/minute) can be used to determine an approximate range.[5]

    • A second, more precise measurement is then performed with a fresh sample. The apparatus is heated rapidly to about 15-20 °C below the approximate melting point.[5]

    • The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[5]

Boiling Point Determination (Micro-reflux Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[7] For small quantities of a substance, the micro-reflux method is suitable.[8]

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating block or oil bath

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Sample Preparation: A small amount (a few milliliters) of liquid this compound is placed into the small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.

  • Apparatus Assembly: The test tube is attached to a thermometer. The assembly is then immersed in a heating bath, ensuring the sample is below the level of the heating medium.

  • Heating: The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[8]

  • Observation: As the liquid's boiling point is reached, its vapor pressure will exceed the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube.[8]

  • Cooling and Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The bubbling will slow and then stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external pressure. The temperature at this exact moment is the boiling point of the liquid.[8]

Density Determination (Displacement Method)

Density is the mass of a substance per unit volume. For a solid, density can be determined by measuring its mass and the volume of fluid it displaces, based on Archimedes' principle.[9]

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer[9]

  • A liquid in which the solid is insoluble (e.g., water, if appropriate, or a non-reactive organic liquid)

Procedure:

  • Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.

  • Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble. The initial volume (V₁) of the liquid is recorded.[10]

  • Volume Displacement: The weighed solid sample is carefully submerged in the liquid in the graduated cylinder, ensuring no splashing and that the solid is fully immersed. Any air bubbles adhering to the solid should be dislodged.[10]

  • Final Volume Measurement: The new volume (V₂) of the liquid and the submerged solid is recorded.[10]

  • Calculation:

    • The volume of the solid is the difference between the final and initial volume readings (Volume = V₂ - V₁).[10]

    • The density is calculated using the formula: Density = Mass / Volume.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.[11]

Apparatus:

  • Test tubes or small vials

  • Balance

  • Spatula

  • Vortex mixer or shaker

  • Constant temperature bath[11]

  • Filtration apparatus (e.g., syringe filter)

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure (Shake-Flask Method):

  • Solvent Preparation: A known volume of the desired solvent (e.g., water, ethanol, etc.) is placed into a series of vials.[11]

  • Solute Addition: An excess amount of this compound is added to each vial. This ensures that a saturated solution is formed.

  • Equilibration: The vials are sealed and placed in a constant temperature shaker bath. They are agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[12]

  • Phase Separation: After equilibration, the samples are allowed to stand to let the excess solid settle. A sample of the supernatant is then carefully removed and filtered to separate the saturated solution from any undissolved solid.[12]

  • Concentration Analysis: The concentration of the solute in the filtered saturated solution is determined using a suitable analytical technique. The solubility is then expressed in units such as g/L or mol/L.

Logical Relationships of Physical Properties

The physical properties of a molecule are interconnected and derive from its fundamental chemical structure. The following diagram illustrates this relationship for this compound.

G Figure 1: Interrelation of Molecular Structure and Physical Properties cluster_0 Fundamental Properties cluster_1 Macroscopic Physical Properties Molecular_Structure Molecular Structure (C₆H₂Cl₃F) Molecular_Weight Molecular Weight (199.44 g/mol) Molecular_Structure->Molecular_Weight Melting_Point Melting Point Molecular_Structure->Melting_Point determines Boiling_Point Boiling Point Molecular_Structure->Boiling_Point determines Density Density Molecular_Structure->Density determines Solubility Solubility Molecular_Structure->Solubility determines

Caption: Logical flow from molecular structure to physical properties.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 1,3,5-Trichloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and properties of 1,3,5-trichloro-2-fluorobenzene. Due to the limited availability of specific experimental data for this compound in readily accessible literature, this guide also includes representative experimental protocols and spectroscopic data from closely related polychlorinated and fluorinated benzene derivatives to provide a practical framework for researchers.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic compound with the molecular formula C₆H₂Cl₃F.[1] Its structure consists of a benzene ring substituted with three chlorine atoms and one fluorine atom.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 36556-33-9
Molecular Formula C₆H₂Cl₃F
SMILES C1=C(C=C(C(=C1Cl)F)Cl)Cl
InChI Key NCPNJBWUNXRYGW-UHFFFAOYSA-N

Table 2: Physical Properties of this compound

PropertyValueSource
Molecular Weight 199.44 g/mol [1]
Boiling Point 207.36 °C (rough estimate)[1]
Density 1.54 g/cm³[1]
Melting Point Not available[1]

Chemical Structure and Bonding

The chemical structure of this compound is defined by the positions of the halogen substituents on the benzene ring. The fluorine atom is located at position 2, with chlorine atoms at positions 1, 3, and 5. This substitution pattern results in a molecule with low symmetry.

The bonding within the molecule is characterized by the strong covalent bonds between the carbon atoms of the aromatic ring and the halogen atoms. The carbon-fluorine bond is particularly strong and polarized due to the high electronegativity of fluorine. This, along with the electron-withdrawing nature of the chlorine atoms, significantly influences the electronic properties of the benzene ring, making it electron-deficient. This electron deficiency affects the molecule's reactivity, particularly in electrophilic aromatic substitution reactions.

Caption: Chemical structure of this compound.

Spectroscopic Data (Representative)

Table 3: Representative Spectroscopic Data for 1,3,5-Trichlorobenzene

Spectroscopy Data
¹H NMR The ¹H NMR spectrum of 1,3,5-trichlorobenzene would show a singlet for the three equivalent aromatic protons.
¹³C NMR The ¹³C NMR spectrum would exhibit two signals, one for the three chlorinated carbon atoms and another for the three carbons bearing hydrogen atoms.
IR Spectroscopy The IR spectrum would show characteristic C-H stretching vibrations for the aromatic ring, C=C ring stretching, and strong C-Cl stretching bands.
Mass Spectrometry The mass spectrum would display a molecular ion peak (M+) and characteristic isotopic patterns due to the presence of three chlorine atoms.

Experimental Protocols (Representative)

A specific experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a common method for introducing a fluorine atom into a polychlorinated aromatic ring is through a halogen exchange (Halex) reaction. The following is a representative protocol for a similar transformation, the synthesis of 1,3,5-trifluorobenzene from 1,3,5-trichlorobenzene, which can be adapted for the target molecule.

Synthesis of 1,3,5-Trifluorobenzene from 1,3,5-Trichlorobenzene (Halogen Exchange Reaction)

This protocol is based on a patented procedure and serves as a model for the potential synthesis of this compound from a suitable tetrachlorobenzene precursor.

Materials:

  • 1,3,5-Trichlorobenzene

  • Potassium fluoride (spray-dried)

  • A phase-transfer catalyst (e.g., a quaternary phosphonium salt)

  • A high-boiling point aprotic solvent (e.g., sulfolane or diphenyl ether)

Procedure:

  • In a high-pressure autoclave equipped with a mechanical stirrer and a temperature controller, charge the reactor with 1,3,5-trichlorobenzene, spray-dried potassium fluoride, and the phase-transfer catalyst.

  • Add the aprotic solvent to the mixture.

  • Seal the autoclave and begin stirring.

  • Heat the reaction mixture to a high temperature (e.g., 200-250 °C) and maintain this temperature for several hours. The progress of the reaction can be monitored by taking aliquots and analyzing them by gas chromatography (GC).

  • After the reaction is complete, cool the reactor to room temperature.

  • The product can be isolated by fractional distillation under reduced pressure.

  • The identity and purity of the product should be confirmed by spectroscopic methods (NMR, GC-MS, IR).

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Analysis Charge Autoclave Charge Autoclave Seal and Stir Seal and Stir Charge Autoclave->Seal and Stir Heat to 200-250°C Heat to 200-250°C Seal and Stir->Heat to 200-250°C Monitor by GC Monitor by GC Heat to 200-250°C->Monitor by GC Cool to RT Cool to RT Monitor by GC->Cool to RT Fractional Distillation Fractional Distillation Cool to RT->Fractional Distillation Spectroscopic Analysis Spectroscopic Analysis Fractional Distillation->Spectroscopic Analysis

Caption: Representative experimental workflow for a Halogen Exchange (Halex) reaction.

Reactivity and Applications in Drug Development

This compound serves as a versatile chemical intermediate. The presence of both chlorine and fluorine atoms on the aromatic ring provides multiple sites for further functionalization through various organic reactions, such as nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and lithiation followed by quenching with an electrophile.

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[2][3][4][5][6] Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the acidity or basicity of nearby functional groups.[2][5][6]

While specific applications of this compound in drug development are not widely reported, its structural motif makes it a potentially valuable building block for the synthesis of complex molecules with tailored properties for pharmaceutical applications. Researchers can utilize this compound to introduce a specific pattern of halogenation that can be further elaborated to create novel bioactive compounds.

G This compound This compound Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution Metal-Catalyzed Cross-Coupling Metal-Catalyzed Cross-Coupling This compound->Metal-Catalyzed Cross-Coupling Lithiation/Electrophilic Quench Lithiation/Electrophilic Quench This compound->Lithiation/Electrophilic Quench Functionalized Intermediate Functionalized Intermediate Nucleophilic Aromatic Substitution->Functionalized Intermediate Metal-Catalyzed Cross-Coupling->Functionalized Intermediate Lithiation/Electrophilic Quench->Functionalized Intermediate Active Pharmaceutical Ingredient (API) Active Pharmaceutical Ingredient (API) Functionalized Intermediate->Active Pharmaceutical Ingredient (API)

Caption: Potential synthetic utility of this compound in drug development.

References

An In-depth Technical Guide to 1,3,5-Trichloro-2-fluorobenzene (CAS Number: 36556-33-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,5-trichloro-2-fluorobenzene, a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. This document consolidates available physicochemical data, outlines a plausible synthetic approach, and discusses its potential role as a chemical intermediate, alongside relevant safety and toxicological considerations.

Physicochemical Properties

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes its key physicochemical properties based on computational predictions and data from chemical suppliers.

PropertyValueSource
Molecular Formula C₆H₂Cl₃FPubChem[1]
Molecular Weight 199.44 g/mol PubChem[1]
CAS Number 36556-33-9PubChem[1]
IUPAC Name This compoundPubChem[1]
Boiling Point (estimated) 207.36 °CChemical Supplier Data
Density (estimated) 1.54 g/cm³Chemical Supplier Data
Flash Point (estimated) 90.7 °CChemical Supplier Data
Appearance Not specified
Solubility Not specified

Synthesis and Experimental Protocols

A potential synthetic pathway could involve the partial fluorination of 1,2,3,5-tetrachlorobenzene or the direct fluorination of 1,3,5-trichlorobenzene under controlled conditions. The synthesis of the related compound, 1,3,5-trifluorobenzene, from 1,3,5-trichlorobenzene has been described and can serve as a model for the synthesis of the target molecule.[2]

Hypothetical Experimental Protocol (Adapted from the synthesis of 1,3,5-trifluorobenzene):

Reaction: Halogen exchange fluorination of 1,3,5-trichlorobenzene.

Reagents and Materials:

  • 1,3,5-trichlorobenzene

  • Anhydrous potassium fluoride (KF) or another suitable fluoride source (e.g., CsF)

  • Aprotic polar solvent (e.g., sulfolane, dimethylformamide)

  • Phase-transfer catalyst (e.g., a quaternary ammonium salt)

  • Reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet

  • Distillation apparatus

  • Extraction and purification solvents (e.g., petroleum ether)

Procedure:

  • In a dry reaction vessel under a nitrogen atmosphere, combine 1,3,5-trichlorobenzene, a molar excess of anhydrous potassium fluoride, and the aprotic polar solvent.

  • Add a catalytic amount of the phase-transfer catalyst to the mixture.

  • Heat the reaction mixture to a temperature sufficient to facilitate the halogen exchange reaction, monitoring the progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction temperature and time will need to be carefully optimized to favor the formation of the mono-fluoro product over di- and tri-fluorinated byproducts.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent by vacuum distillation.

  • The crude product can be purified by steam distillation followed by extraction of the distillate with a suitable organic solvent like petroleum ether.

  • The organic extracts are then dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed by rotary evaporation.

  • Final purification of this compound can be achieved by fractional distillation under reduced pressure.

Note: This is a generalized and hypothetical protocol. The specific reaction conditions, including temperature, reaction time, and the choice of catalyst and solvent, would require experimental optimization to achieve a satisfactory yield and purity of this compound.

Synthesis_Workflow reagents 1,3,5-Trichlorobenzene, KF, Phase-Transfer Catalyst, Solvent reaction Halogen Exchange Reaction (Heated under N2) reagents->reaction Mixing workup Solvent Removal (Vacuum Distillation) reaction->workup Completion purification Purification (Steam Distillation, Extraction, Fractional Distillation) workup->purification product This compound purification->product

A generalized workflow for the potential synthesis of this compound.

Spectroscopic Data

  • ¹⁹F NMR: PubChem indicates the availability of a ¹⁹F NMR spectrum, which would be the most definitive spectroscopic technique for confirming the presence and chemical environment of the fluorine atom.[1]

  • ¹H NMR: The ¹H NMR spectrum is expected to show a singlet for the two equivalent aromatic protons. The chemical shift would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. For comparison, the aromatic protons of 1,3,5-trichlorobenzene appear as a singlet at approximately 7.4 ppm.[3]

  • ¹³C NMR: The ¹³C NMR spectrum would be expected to show four distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a characteristic large one-bond C-F coupling constant.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (199.44 g/mol ) and a characteristic isotopic pattern due to the presence of three chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H, C-C, C-Cl, and C-F stretching and bending vibrations. The C-F stretching vibration typically appears in the region of 1000-1400 cm⁻¹.

Applications in Drug Development and Research

Polychlorinated and polyfluorinated aromatic compounds are important building blocks in medicinal chemistry and materials science.[4][5][6] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.

While specific applications of this compound in drug development are not documented, its structural motifs suggest its potential as a versatile intermediate for the synthesis of more complex molecules. The presence of multiple reactive sites (two hydrogens and three chlorines) allows for various chemical transformations, such as:

  • Nucleophilic Aromatic Substitution (SNA_r): The chlorine atoms can be displaced by various nucleophiles to introduce new functional groups. The fluorine atom can activate the ring towards nucleophilic attack.

  • Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bonds can participate in reactions like Suzuki, Stille, and Buchwald-Hartwig couplings to form new carbon-carbon and carbon-heteroatom bonds.

  • Directed Ortho-Metalation: The fluorine and chlorine atoms can direct lithiation to adjacent positions, enabling further functionalization of the aromatic ring.

Applications start This compound sub1 Nucleophilic Aromatic Substitution (SNAr) start->sub1 sub2 Metal-Catalyzed Cross-Coupling start->sub2 sub3 Directed Ortho-Metalation start->sub3 end Diverse Functionalized Aromatic Compounds sub1->end sub2->end sub3->end

Potential synthetic applications of this compound.

Toxicology and Safety

Detailed toxicological data for this compound is not available. However, information on related halogenated benzenes can provide an indication of its potential hazards. Polychlorinated benzenes are known to be persistent in the environment and can bioaccumulate.[7] Their toxicity varies depending on the number and position of the chlorine atoms.

Based on available safety data sheets for this compound, the following hazard statements apply:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Handling and Safety Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin and eyes.

  • Store in a tightly closed container in a dry and well-ventilated place.

In case of exposure, seek immediate medical attention. Standard first-aid measures for chemical exposure should be followed.

Conclusion

This compound is a halogenated aromatic compound with potential as a synthetic intermediate in various fields, including pharmaceutical research. While comprehensive experimental data is currently limited, its structural features suggest a range of possible chemical transformations. Further research is needed to fully characterize its reactivity, spectroscopic properties, and toxicological profile to enable its broader application in research and development. Researchers interested in this compound should proceed with caution, adhering to strict safety protocols, and may need to undertake foundational research to establish its properties and synthetic utility.

References

In-depth Theoretical Analysis of 1,3,5-Trichloro-2-fluorobenzene: A Search for Existing Studies

Author: BenchChem Technical Support Team. Date: December 2025

While general information, such as its chemical structure and basic computed properties, is available in chemical databases like PubChem, dedicated theoretical investigations appear to be unpublished or not widely disseminated. The search included queries for quantum chemical calculations, vibrational analyses, Density Functional Theory (DFT) studies, and molecular structure and spectroscopy data related to 1,3,5-Trichloro-2-fluorobenzene.

The performed searches did yield information on related compounds, including 1,3,5-Trichlorobenzene, 1,3,5-Trifluorobenzene, and other derivatives. These studies, while valuable for understanding the broader class of halogenated benzenes, do not provide the specific quantitative data and detailed experimental or computational protocols requested for this compound.

Due to the absence of specific research on this molecule, it is not possible to provide the requested in-depth technical guide with summarized quantitative data, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows. The core requirements of the prompt, which hinge on the existence of such detailed studies, cannot be fulfilled at this time.

This lack of available data presents a potential opportunity for new research. A thorough theoretical study of this compound would be a valuable contribution to the field of computational and theoretical chemistry, providing insights into its electronic structure, spectroscopic signatures, and potential reactivity. Such a study would involve a standard computational chemistry workflow.

Hypothetical Computational Workflow

For researchers interested in pursuing studies on this molecule, a typical computational workflow could be visualized as follows:

G cluster_setup 1. Initial Setup cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis and Interpretation node_a Define Molecular Geometry (this compound) node_b Select Theoretical Method (e.g., DFT, MP2) node_a->node_b node_c Choose Basis Set (e.g., 6-311++G(d,p)) node_b->node_c node_d Geometry Optimization node_c->node_d node_e Vibrational Frequency Analysis node_d->node_e node_f Electronic Properties Calculation (HOMO-LUMO, MEP) node_d->node_f node_g Analyze Optimized Structure (Bond Lengths, Bond Angles) node_e->node_g node_i Interpret Electronic Properties node_f->node_i node_h Assign Vibrational Modes node_g->node_h node_h->node_i

Caption: A generalized workflow for a computational chemistry study.

This conceptual diagram outlines the logical steps from the initial setup of the molecular model and theoretical parameters to the execution of quantum chemical calculations and the final analysis of the resulting data. Such a study would generate the currently unavailable quantitative data and theoretical insights for this compound.

Spectroscopic Analysis of 1,3,5-Trichloro-2-fluorobenzene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a summary of available and predicted spectroscopic data for the compound 1,3,5-trichloro-2-fluorobenzene (CAS No. 36556-33-9). This document is intended for researchers, scientists, and professionals in drug development and related fields who require spectral information for this compound.

Executive Summary:

Predicted Spectral Data for this compound

Due to the absence of published experimental spectra, computational predictions offer a valuable alternative for characterizing this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be simple due to the molecule's symmetry. The two chemically equivalent protons would likely appear as a doublet due to coupling with the adjacent fluorine atom.

Parameter Predicted Value
Chemical Shift (δ)7.0 - 7.5 ppm
MultiplicityDoublet (d)
Coupling Constant (JHF)8 - 10 Hz
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum would show four distinct signals corresponding to the four unique carbon environments in the molecule. The carbon atom bonded to fluorine will exhibit a large coupling constant (¹JCF).

Carbon Atom Predicted Chemical Shift (δ) Predicted C-F Coupling (Hz)
C-F155 - 165 ppm¹JCF ≈ 240 - 260
C-Cl130 - 140 ppm²JCF ≈ 20 - 30
C-H125 - 135 ppm³JCF ≈ 5 - 10
C-Cl (adjacent to C-H)120 - 130 ppm⁴JCF ≈ 1 - 5
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is predicted to show characteristic absorptions for aromatic C-H stretching, C=C stretching of the benzene ring, and strong absorptions for the C-Cl and C-F bonds.

Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aromatic C=C Stretch1600 - 1450
C-F Stretch1250 - 1100
C-Cl Stretch850 - 750
Predicted Mass Spectrometry Data

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) cluster due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern would likely involve the loss of chlorine and fluorine atoms.

Ion Predicted m/z Relative Intensity Notes
[M]⁺198, 200, 202Isotopic pattern for 3 Cl atoms
[M-Cl]⁺163, 165, 167Isotopic pattern for 2 Cl atoms
[M-F]⁺179, 181, 183Isotopic pattern for 3 Cl atoms
[C₆H₂Cl₂]⁺144, 146, 148Isotopic pattern for 2 Cl atoms

Experimental Protocols

As no specific experimental data for this compound was found, a general methodology for acquiring such data is provided below. These protocols are standard in organic spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer with a field strength of 300-600 MHz for ¹H NMR and 75-150 MHz for ¹³C NMR.

  • ¹H NMR Acquisition: Acquire spectra at room temperature using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for both liquid and solid samples, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample via a direct insertion probe for solids or liquids with low volatility, or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and a molecular ion.

  • Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratio Fragmentation Pattern MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Data from Related Compounds

For comparative purposes, experimental data for structurally related compounds are presented below.

1,3,5-Trichlorobenzene

  • ¹H NMR (CDCl₃): δ 7.26 (s, 3H)

  • ¹³C NMR (CDCl₃): δ 135.2, 128.9

  • IR (KBr, cm⁻¹): 3070, 1570, 1420, 850, 710

  • Mass Spec (EI, m/z): 180 (M⁺), 145, 109

1,3-Dichloro-2-fluorobenzene

  • ¹H NMR (CDCl₃): δ 7.30 (m, 1H), 7.05 (m, 2H)

  • ¹³C NMR (CDCl₃): δ 157.5 (d, J=248 Hz), 131.2, 128.0, 118.9 (d, J=21 Hz)

This technical guide serves as a foundational resource for the spectral properties of this compound. While experimental data is currently elusive, the provided predicted data and comparative information from related compounds offer a robust starting point for researchers.

Solubility of 1,3,5-Trichloro-2-fluorobenzene in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 1,3,5-Trichloro-2-fluorobenzene in Organic Solvents

Introduction

The solubility of a compound in various organic solvents is a critical physicochemical property, profoundly influencing its application in chemical synthesis, purification, and formulation. For researchers, scientists, and professionals in drug development, understanding the solubility of a target molecule like this compound is fundamental for process development, reaction optimization, and the creation of effective delivery systems. This guide provides a comprehensive overview of the methodologies used to determine the solubility of such compounds and a framework for presenting the resulting data, even in the absence of extensive published data for this specific molecule.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The following are detailed methodologies for key experiments to ascertain the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method (Shake-Flask)

The shake-flask method is the most common and reliable technique for determining equilibrium solubility.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined gravimetrically after the evaporation of the solvent.

Apparatus:

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials or flasks with secure closures

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation. Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask.

  • Solvent Evaporation: Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

  • Quantification: Once the solvent is completely removed, reweigh the flask containing the dried solute.

  • Calculation: The solubility (S) is calculated using the following formula:

    S (g/L) = (mass of flask with solute - mass of empty flask) / volume of aliquot taken

Spectroscopic Method (UV-Vis or HPLC)

Spectroscopic methods offer a high-throughput alternative for determining solubility, especially when dealing with compounds that have a strong chromophore.

Principle: A saturated solution is prepared and then diluted to a concentration that falls within the linear range of a previously constructed calibration curve. The concentration is then determined using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Apparatus:

  • UV-Vis spectrophotometer or HPLC system

  • Thermostatically controlled shaker

  • Vials, centrifuge, and syringe filters

  • Volumetric glassware for dilutions

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard and plot a calibration curve (absorbance/peak area vs. concentration).

  • Equilibration and Sampling: Follow steps 1-5 of the Gravimetric Method to prepare a saturated solution and collect a filtered aliquot.

  • Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that is within the working range of the calibration curve.

  • Analysis: Analyze the diluted solution using the same method (UV-Vis or HPLC) and conditions as used for the calibration curve.

  • Calculation: Determine the concentration of the diluted solution from the calibration curve. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. A tabular format is highly recommended.

Table 1: Hypothetical Solubility Data for this compound

Organic SolventTemperature (°C)Solubility (g/L)Method Used
Acetone25Data Not AvailableGravimetric
Dichloromethane25Data Not AvailableHPLC
Toluene25Data Not AvailableGravimetric
Methanol25Data Not AvailableUV-Vis
Hexane25Data Not AvailableGravimetric

Note: This table is a template. Currently, specific experimental data for this compound is not available in publicly accessible literature.

Mandatory Visualizations

Diagrams are essential for illustrating experimental workflows and logical relationships. The following diagram, generated using Graphviz, outlines the general experimental workflow for determining the solubility of a solid in an organic solvent.

In-depth Technical Guide: Reactivity and Selectivity of 1,3,5-Trichloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity and selectivity of 1,3,5-trichloro-2-fluorobenzene, a versatile building block in organic synthesis. The strategic placement of chloro and fluoro substituents on the aromatic ring imparts distinct reactivity patterns, making it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This document details its engagement in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, presenting key quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows to facilitate practical application in a research and development setting.

Core Principles of Reactivity

The reactivity of this compound is primarily governed by the electronic and steric effects of its halogen substituents. The presence of three electron-withdrawing chlorine atoms and one fluorine atom significantly activates the benzene ring towards nucleophilic attack. The relative bond strengths of C-F and C-Cl, as well as the positions of the halogens, dictate the regioselectivity of substitution reactions. Generally, the C-F bond is stronger than the C-Cl bond, which can influence which halogen is displaced in certain reactions.

Nucleophilic Aromatic Substitution (SNAr)

This compound is an excellent substrate for SNAr reactions due to the electron-deficient nature of the aromatic ring. Nucleophilic attack is favored at positions activated by the electron-withdrawing halogen atoms.

Reactivity with Amine Nucleophiles

The reaction of this compound with various primary and secondary amines is a key method for introducing nitrogen-containing functionalities. The regioselectivity of this reaction is of particular interest.

Table 1: Nucleophilic Aromatic Substitution with Amines

NucleophileProduct(s)Reaction ConditionsYield (%)Reference
IndoleN-(2,4,6-trichlorophenyl)indoleKOH, DMSO, 100 °C, 24 h49
3-Methylindole1-(2-Chlorophenyl)-3-methylindoleKOH, DMSO, 100 °C, 24 h71

Note: The provided data is for related chloroarenes, as specific data for this compound was not available in the searched literature. These examples serve as a proxy for expected reactivity.

Experimental Protocol: General Procedure for SNAr with Amines

A general procedure for the SNAr reaction of a haloarene with an amine nucleophile is as follows:

  • To a solution of the haloarene (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add the amine nucleophile (1.1-1.5 eq).

  • Add a suitable base, such as K₂CO₃ or Et₃N (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the product with an organic solvent.

  • The organic layer is then washed, dried, and concentrated.

  • The crude product is purified by a suitable method, such as column chromatography.

sn_ar_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_substrate This compound reaction_step Mixing and Heating (e.g., 100 °C, 24 h) start_substrate->reaction_step start_nucleophile Amine Nucleophile start_nucleophile->reaction_step start_base Base (e.g., K2CO3) start_base->reaction_step start_solvent Solvent (e.g., DMSO) start_solvent->reaction_step workup_step Aqueous Workup & Extraction reaction_step->workup_step purification_step Column Chromatography workup_step->purification_step final_product N-Aryl Product purification_step->final_product

General workflow for SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can also participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of C-C and C-N bonds. The relative reactivity of the C-Cl and C-F bonds under these conditions is a key factor in determining the selectivity of the reaction. Typically, C-Cl bonds are more reactive than C-F bonds in oxidative addition to palladium(0) catalysts.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with a halide.

Table 2: Suzuki-Miyaura Coupling of Related Haloarenes

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1-Chloro-2,3,4,5,6-pentafluorobenzenePhenylboronic acidPd-NHC complex (0.5 mol%)KOt-BuToluene8060
4-ChlorobenzotrifluoridePhenylboronic acid10% Pd/CK₂CO₃DMA/water8079

Note: Specific data for this compound was not available. The provided examples illustrate the general conditions for Suzuki-Miyaura coupling of related polychlorofluoroarenes.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling is as follows:

  • In a reaction vessel, combine the aryl halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq) and a solvent (e.g., dioxane, toluene, DMF).

  • The reaction mixture is typically degassed and then heated under an inert atmosphere.

  • Reaction progress is monitored by an appropriate analytical method.

  • After completion, the reaction is cooled, and the product is isolated through standard workup and purification procedures.

suzuki_coupling_pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product aryl_halide This compound oxidative_addition Oxidative Addition aryl_halide->oxidative_addition boronic_acid Organoboron Reagent transmetalation Transmetalation boronic_acid->transmetalation pd0 Pd(0) Catalyst pd0->oxidative_addition oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Regeneration coupled_product C-C Coupled Product reductive_elimination->coupled_product

Simplified Suzuki-Miyaura coupling pathway.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.

Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. While specific examples with this compound are scarce in the readily available literature, the general principles of Buchwald-Hartwig amination would apply, with the reactivity of the C-Cl bonds being higher than the C-F bond.

Selectivity Considerations

The key to harnessing the synthetic potential of this compound lies in controlling the selectivity of its reactions.

  • Regioselectivity in SNAr: The position of nucleophilic attack is influenced by the combined electron-withdrawing effects of the halogen substituents and the nature of the nucleophile. In many cases, substitution is directed by the most activating groups.

  • Chemoselectivity in Cross-Coupling: In palladium-catalyzed reactions, the greater lability of the C-Cl bond compared to the C-F bond generally allows for selective coupling at the chlorinated positions. By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to achieve selective mono-, di-, or tri-arylation or amination.

Applications in Drug Development and Synthesis

The functionalized derivatives of this compound are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The ability to selectively introduce various substituents onto the aromatic ring allows for the fine-tuning of molecular properties, which is crucial in drug discovery and development.

Conclusion

This compound is a highly functionalized aromatic compound with a rich and tunable reactivity profile. Its utility in SNAr and palladium-catalyzed cross-coupling reactions makes it a valuable tool for synthetic chemists. A thorough understanding of the principles of its reactivity and selectivity, as outlined in this guide, is essential for its effective application in the synthesis of complex and biologically active molecules. Further research into the specific reaction parameters for this substrate will undoubtedly expand its applications in various fields of chemical science.

Molecular weight and formula of 1,3,5-Trichloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the molecular properties, synthesis, and safety considerations for 1,3,5-Trichloro-2-fluorobenzene, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a halogenated aromatic compound. Its structure and properties are defined by the substitution pattern of chlorine and fluorine atoms on the benzene ring.

Table 1: Chemical Identifiers and Molecular Properties

Property Value Reference
Chemical Formula C₆H₂Cl₃F [1][2]
Molecular Weight 199.44 g/mol [1][2]
IUPAC Name This compound [2]
CAS Registry Number 36556-33-9 [1][2]
Synonyms 1,3,5-Trichloro-2-fluoro-benzene, 2,4,6-Trichloro-1-fluorobenzene [1]

| Monoisotopic Mass | 197.920611 Da |[2] |

Table 2: Physicochemical Properties

Property Value Notes
Boiling Point Data not available Boiling point for the related compound 1,3,5-Trichloro-2,4,6-trifluorobenzene is 79.5 °C at 12 mm Hg.[3]
Melting Point Data not available Melting point for the related compound 1,3,5-Trichloro-2,4,6-trifluorobenzene is 62-64 °C.[3]

| Topological Polar Surface Area | 0 Ų | Computed by Cactvs 3.4.8.2.[2] |

Experimental Protocols

The synthesis of this compound is not widely documented in standard literature. However, its synthesis can be approached through established methods for halogenated aromatics, such as halogen exchange (Halex) reactions or diazotization of a corresponding aniline.

General Synthetic Approach: Halogen Exchange (Halex) Reaction

A plausible method for synthesizing fluorinated aromatic compounds from their chlorinated precursors is through a nucleophilic aromatic substitution reaction known as the Halex process. This typically involves heating the chlorinated compound with a fluoride salt in a high-boiling polar aprotic solvent.

Example Protocol (Adapted from synthesis of 1,3,5-Trifluorobenzene): This protocol describes the fluorination of 1,3,5-trichlorobenzene and serves as a model for the synthesis of related compounds.

  • Reactants and Reagents:

    • 1,3,5-Trichlorobenzene (starting material)

    • Anhydrous Potassium Fluoride (KF) (fluorinating agent)

    • Phase Transfer Catalyst (e.g., tetrabutylammonium bromide)

    • High-boiling polar aprotic solvent (e.g., sulfolane)[4]

    • Petroleum ether (for extraction)

  • Procedure:

    • To a reaction flask equipped with a reflux condenser and magnetic stirrer, add the solvent, anhydrous potassium fluoride, phase transfer catalyst, and 1,3,5-trichlorobenzene.[5]

    • Heat the mixture to reflux (e.g., 220°C in sulfolane) for an extended period (e.g., 6-48 hours), monitoring the reaction progress by Gas Chromatography (GC).[4][5]

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent by vacuum distillation.

    • Subject the residue to steam distillation to isolate the crude product.

    • Extract the distillate with petroleum ether.[5]

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation.

    • Purify the final product by vacuum distillation to yield the target compound.[5]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a halogenated benzene derivative like this compound.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactants Starting Materials (e.g., 1,2,4,6-Tetrachlorobenzene) Reaction Halogen Exchange Reaction (KF, Solvent, Catalyst) Reactants->Reaction Crude Crude Product Mixture Reaction->Crude Distill Distillation (Steam or Vacuum) Crude->Distill Extract Solvent Extraction Distill->Extract Dry Drying & Filtration Extract->Dry Pure Purified Product Dry->Pure NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pure->NMR MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR Final Characterized Compound NMR->Final MS->Final IR->Final

A generalized workflow for chemical synthesis and analysis.

Spectroscopic Data

Characterization of this compound relies on standard analytical techniques. While a full dataset is not publicly available, expected spectral characteristics can be inferred.

Table 3: Spectroscopic Information

Technique Data Availability / Expected Features Reference
¹⁹F NMR Data is available, though the spectrum is not provided in public databases. A singlet or a narrowly split multiplet would be expected due to coupling with the two meta protons. [2]
¹H NMR Two proton signals would be expected in the aromatic region (approx. 7.0-7.5 ppm), likely showing coupling to each other and to the fluorine atom.
¹³C NMR Six distinct signals for the benzene carbons are expected. Carbons bonded to halogens will show characteristic shifts, and the carbon bonded to fluorine will exhibit a large C-F coupling constant. For comparison, the related 1,3,5-Trichlorobenzene shows signals in its ¹³C NMR spectrum.[6]
Mass Spec. The mass spectrum would show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the three chlorine atoms (³⁵Cl and ³⁷Cl).

| IR Spec. | Infrared spectroscopy would reveal C-H, C-C (aromatic ring), C-Cl, and C-F stretching and bending vibrations. | |

Safety and Handling

Specific GHS hazard classifications for this compound are not established. However, based on the data for structurally similar compounds like 1,3,5-trichlorobenzene, appropriate precautions must be taken.

Table 4: Hazard Information and Handling Precautions (based on 1,3,5-Trichlorobenzene)

Aspect Recommendation Reference
General Hazards Irritating to eyes and respiratory tract. Harmful if swallowed or inhaled. Toxic to aquatic life with long-lasting effects. [7][8]
Personal Protective Equipment (PPE) Wear protective gloves, safety goggles, and a lab coat. Use in a well-ventilated area or with local exhaust ventilation. For higher concentrations, use breathing protection. [8][9]
Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material. [7][10]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents. [9]
First Aid Eyes: Rinse cautiously with water for several minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth and seek medical attention. [8][9]

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. Do not let this chemical enter the environment. |[9] |

References

Thermochemical Data of 1,3,5-Trichloro-2-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of 1,3,5-trichloro-2-fluorobenzene. A thorough search of available literature and databases indicates a notable absence of experimentally determined thermochemical data for this specific compound. The National Institute of Standards and Technology (NIST) Thermodynamics Research Center (TRC) lists the compound in its Web Thermo Tables (WTT), suggesting that some evaluated data may exist for properties such as normal boiling temperature, critical temperature, and critical pressure, though these values were not publicly accessible at the time of this review.[1]

To provide valuable context for researchers, this guide presents comprehensive thermochemical data for two closely related compounds: 1,3,5-trichlorobenzene and 1,3,5-trichloro-2,4,6-trifluorobenzene. These compounds share the same 1,3,5-trichloro substitution pattern on the benzene ring, with the key difference being the absence of a fluorine atom or the presence of two additional fluorine atoms, respectively. This comparative data can serve as a useful reference for estimations and computational modeling.

Furthermore, this guide details the standard experimental and computational methodologies employed for the determination of thermochemical properties of halogenated benzenes, providing a framework for future experimental work on this compound.

Thermochemical Data for Related Compounds

Due to the lack of specific experimental data for this compound, this section provides data for 1,3,5-trichlorobenzene and 1,3,5-trichloro-2,4,6-trifluorobenzene.

1,3,5-Trichlorobenzene

This molecule differs by the substitution of the fluorine atom with a hydrogen atom.

Thermochemical PropertyValueUnitsMethodReference
Gas Phase Enthalpy of Formation (ΔfH°gas) -2.6 ± 1.4kJ/molCcrYan, Gu, et al., 1987[2]
-13.36kJ/molCcrPlatonov and Simulin, 1985[2]
Enthalpy of Vaporization (ΔvapH) 50.3 ± 0.1kJ/molDMBlok, van Genderen, et al., 2001[3]
48.8kJ/molAStephenson and Malanowski, 1987[3]
Enthalpy of Sublimation (ΔsubH) 56.5kJ/molRGSears and Hopke, 1949[3]
Enthalpy of Fusion (ΔfusH) 17.56kJ/molvan der Linde, van Miltenburg, et al., 2005[3]
18.2kJ/molAcree, 1991[3]

Method Acronyms: Ccr - Reaction calorimetry; DM - Differential manometry; A - Antoine equation; RG - Knudsen effusion-torsion.

1,3,5-Trichloro-2,4,6-trifluorobenzene

This molecule has two additional fluorine atoms at the 4 and 6 positions.

Thermochemical PropertyValueTemperature (K)UnitsReference
Enthalpy of Fusion (ΔfusH) 19.830335.01kJ/molAndon and Martin, 1973[4]
19.849334.16kJ/molPaukov and Glukhikh, 1969[4]
Entropy of Fusion (ΔfusS) 59.19335.01J/mol·KAndon and Martin, 1973[4]
59.40334.16J/mol·KPaukov and Glukhikh, 1969[4]
Ionization Energy 9.3eVMaier and Thommen, 1982[4]
9.48 ± 0.02eVMohraz, Maier, et al., 1980[4]

Experimental and Computational Protocols

The determination of thermochemical data relies on a combination of precise experimental measurements and increasingly accurate computational methods.

Experimental Methodologies

2.1.1. Calorimetry Calorimetry is the primary experimental technique for measuring heat changes in chemical reactions, phase transitions, and heat capacities.

  • Bomb Calorimetry (for Enthalpy of Combustion):

    • A precisely weighed sample of the compound is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb."

    • The bomb is pressurized with a large excess of pure oxygen.

    • The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

    • The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

    • The final temperature is recorded after thermal equilibrium is reached.

    • The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

    • The enthalpy of combustion is calculated from the temperature change, the mass of the sample, and the heat capacity of the calorimeter.

  • Solution Calorimetry (for Enthalpy of Solution/Reaction):

    • A known amount of the substance is dissolved in or reacted with a solvent in a calorimeter.

    • The heat absorbed or released is determined by measuring the temperature change of the solution.

    • This method is crucial for determining enthalpies of formation through Hess's Law by measuring the enthalpies of a series of reactions.[5]

  • Differential Scanning Calorimetry (DSC) (for Heat Capacity and Enthalpy of Phase Transitions):

    • A sample and a reference material are heated or cooled at a controlled rate.

    • The differential heat flow required to maintain the sample and reference at the same temperature is measured.

    • This differential heat flow is directly proportional to the heat capacity of the sample.

    • Phase transitions (like melting or solid-solid transitions) appear as peaks in the heat flow curve, and the area under the peak corresponds to the enthalpy of the transition.

2.1.2. Transpiration Method (for Vapor Pressure and Enthalpy of Vaporization) The transpiration method is a reliable technique for determining the vapor pressure of low-volatility compounds.[6][7]

  • An inert carrier gas (e.g., nitrogen) is passed at a precisely controlled, slow flow rate through or over a sample of the compound maintained at a constant temperature.[6]

  • The carrier gas becomes saturated with the vapor of the substance.

  • The amount of vaporized substance is determined by trapping the transported material (e.g., in a cold trap or on a sorbent) and measuring its mass.

  • The vapor pressure is calculated from the mass of the transported substance, the volume of the carrier gas, and the temperature.

  • By measuring the vapor pressure at different temperatures, the enthalpy of vaporization or sublimation can be determined using the Clausius-Clapeyron equation.[6]

Computational Methodologies

Modern quantum chemical methods provide a powerful tool for predicting thermochemical properties, especially for compounds that are difficult to synthesize or handle.[8]

  • Ab Initio Methods: High-level methods like G3, G4, and W1 are composite procedures that approximate the results of very high-level calculations by combining results from several lower-level calculations. These methods can predict gas-phase enthalpies of formation to within a few kJ/mol.

  • Density Functional Theory (DFT): DFT methods, such as B3LYP, are computationally less expensive and are widely used to calculate molecular geometries, vibrational frequencies, and electronic energies. These properties are then used to compute thermodynamic quantities like entropy and heat capacity through statistical mechanics.

  • Workflow for Computational Thermochemistry:

    • Geometry Optimization: The 3D structure of the molecule is optimized to find the lowest energy conformation.

    • Vibrational Frequency Calculation: The vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

    • Single-Point Energy Calculation: A more accurate, higher-level calculation is performed on the optimized geometry to obtain a precise electronic energy.

    • Thermochemical Data Calculation: The electronic energy and the results from the frequency calculation are combined using statistical mechanics principles to determine the enthalpy of formation, heat capacity, and entropy.

Logical Workflow and Diagrams

The determination of thermochemical data follows a logical progression, often combining both experimental and computational approaches for validation.

Thermochemical_Data_Workflow cluster_experimental Experimental Determination cluster_computational Computational Prediction cluster_data Data Analysis & Validation exp_synthesis Sample Synthesis & Purification calorimetry Calorimetry (ΔcH°, ΔfusH°, Cp) exp_synthesis->calorimetry transpiration Transpiration Method (Pvap, ΔvapH°) exp_synthesis->transpiration spectroscopy Spectroscopic Analysis (Structure Verification) exp_synthesis->spectroscopy data_analysis Data Analysis (e.g., Clausius-Clapeyron) calorimetry->data_analysis transpiration->data_analysis comp_model Molecular Structure Input geom_opt Geometry Optimization comp_model->geom_opt freq_calc Frequency Calculation (ZPVE, S°, Hcorr) geom_opt->freq_calc energy_calc High-Level Single Point Energy geom_opt->energy_calc thermo_pred Prediction of ΔfH°, S°, Cp freq_calc->thermo_pred energy_calc->thermo_pred comparison Comparison & Validation (Exp. vs. Comp.) thermo_pred->comparison data_analysis->comparison final_data Final Thermochemical Data comparison->final_data

References

An In-Depth Technical Guide to 1,3,5-Trichloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,5-trichloro-2-fluorobenzene, a halogenated aromatic compound of interest in synthetic chemistry. Due to a lack of extensive research on this specific isomer, this document consolidates available data on its synthesis, physicochemical properties, and spectroscopic characterization. Drawing parallels from structurally related halogenated benzenes, this guide also infers potential toxicological profiles and metabolic pathways, offering a foundational resource for researchers in organic synthesis and drug development.

Introduction

This compound (CAS No. 36556-33-9) is a polysubstituted aromatic compound. Halogenated benzenes are a broad class of chemicals utilized as intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and specialty materials.[1] The specific substitution pattern of this compound, with three chlorine atoms and one fluorine atom symmetrically positioned on the benzene ring, imparts unique electronic and steric properties that make it a potential building block in organic synthesis. This guide aims to provide a detailed account of the available technical information regarding this compound.

Synthesis and Discovery

While a definitive historical account of the initial discovery and synthesis of this compound is not prominently documented in readily available literature, its preparation can be logically inferred from established synthetic methodologies for analogous fluorinated aromatic compounds. The most probable synthetic route involves the Balz-Schiemann reaction, a cornerstone of aromatic fluorination chemistry.[2][3][4]

This reaction facilitates the conversion of a primary aromatic amine to an aryl fluoride through a diazonium tetrafluoroborate intermediate.[2] For the synthesis of this compound, the logical starting material is 2,4,6-trichloroaniline.

Proposed Experimental Protocol: Balz-Schiemann Reaction

The following protocol is a generalized procedure based on the principles of the Balz-Schiemann reaction and has not been specifically optimized for the synthesis of this compound. Researchers should conduct appropriate safety and optimization studies.

Step 1: Diazotization of 2,4,6-Trichloroaniline

  • In a well-ventilated fume hood, a reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel is charged with a solution of 2,4,6-trichloroaniline in a suitable acidic medium, typically an aqueous solution of fluoroboric acid (HBF₄).

  • The mixture is cooled to a temperature between 0 and 5 °C using an ice-salt bath.

  • A chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred suspension of the aniline salt. The temperature must be strictly maintained below 5 °C to prevent the premature decomposition of the diazonium salt.

  • The addition of sodium nitrite is continued until a slight excess is detected, which can be confirmed by a positive test on potassium iodide-starch paper.

  • Upon completion of the diazotization, the corresponding 2,4,6-trichlorobenzenediazonium tetrafluoroborate precipitates from the solution.

Step 2: Isolation and Decomposition of the Diazonium Salt

  • The precipitated diazonium tetrafluoroborate salt is collected by filtration under suction and washed with cold water, followed by a cold, low-polarity solvent (e.g., diethyl ether or ethanol) to remove residual acid and unreacted starting materials.

  • The isolated diazonium salt must be handled with extreme care as diazonium salts can be explosive when dry. It is typically dried under vacuum at a low temperature.

  • The dry 2,4,6-trichlorobenzenediazonium tetrafluoroborate is then subjected to thermal decomposition. This is achieved by gently heating the solid salt, which decomposes to yield the desired this compound, nitrogen gas, and boron trifluoride.

  • The crude product is collected, often by distillation or sublimation, and purified by appropriate methods such as recrystallization or chromatography.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. This information is critical for its identification, purification, and handling.

Physicochemical Properties
PropertyValueReference
CAS Number 36556-33-9[5]
Molecular Formula C₆H₂Cl₃F[5]
Molecular Weight 199.44 g/mol [6]
Boiling Point 219.4 °C at 760 mmHg[6]
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

SpectroscopyData Highlights
¹⁹F NMR Data available in spectral databases.
¹H NMR Expected to show a complex multiplet in the aromatic region.
¹³C NMR Expected to show distinct signals for the carbon atoms attached to hydrogen, chlorine, and fluorine.
Mass Spectrometry The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of three chlorine atoms.
Infrared (IR) Spectroscopy The IR spectrum would display characteristic absorption bands for C-H, C-F, and C-Cl bonds, as well as aromatic C=C stretching vibrations.

Potential Signaling Pathways and Biological Effects (Inferred)

There is a significant lack of direct research on the biological activities and signaling pathways specifically associated with this compound. However, based on the extensive literature on other halogenated benzenes, it is possible to infer potential toxicological characteristics and metabolic pathways.

Halogenated aromatic compounds are known to undergo metabolic activation in biological systems, primarily through the cytochrome P450 enzyme system.[7] This can lead to the formation of reactive metabolites such as epoxides, phenols, and benzoquinones, which can exert toxic effects.[7]

Inferred Metabolic Pathway

The following diagram illustrates a plausible, though not experimentally verified, metabolic pathway for this compound, based on the known metabolism of other halogenated benzenes.

A This compound B Cytochrome P450 (Oxidation) A->B Phase I Metabolism C Arene Oxide Intermediate B->C D Epoxide Hydrolase C->D H Spontaneous Rearrangement C->H J Glutathione-S-Transferase C->J E Dihydrodiol D->E F Dehydrogenase E->F G Catechol F->G L Further Metabolism and Excretion G->L I Phenolic Metabolites H->I I->L K Glutathione Conjugates J->K K->L

Caption: Inferred Metabolic Pathway of this compound.

This proposed pathway suggests that the initial metabolic step is the formation of a reactive arene oxide intermediate, which can then be detoxified through various enzymatic pathways or rearrange to form phenolic metabolites. The formation of such reactive intermediates is often linked to the hepatotoxicity and nephrotoxicity observed with other halogenated benzenes.[7]

Potential Toxicological Effects

Given its structure as a polychlorinated and fluorinated benzene, this compound may exhibit some of the toxicological properties associated with this class of compounds. These can include:

  • Hepatotoxicity: Damage to the liver is a common effect of exposure to halogenated benzenes.[8]

  • Nephrotoxicity: The kidneys can also be a target organ for toxicity.

  • Central Nervous System Effects: Anesthetic effects have been reported for some chlorobenzenes.[8]

  • Bioaccumulation: Due to their lipophilic nature, halogenated benzenes have the potential to accumulate in fatty tissues.[8]

It is crucial to note that these are inferred risks, and a thorough toxicological evaluation of this compound would be necessary to establish its specific safety profile.

Conclusion

This compound represents a potentially useful, yet understudied, building block in organic synthesis. While direct experimental data on its discovery, synthesis, and biological activity are sparse, this guide provides a foundational understanding based on established chemical principles and data from related compounds. The proposed synthetic route via the Balz-Schiemann reaction of 2,4,6-trichloroaniline offers a viable starting point for its preparation. The inferred toxicological profile underscores the need for careful handling and further investigation. This technical guide serves as a starting point for researchers and professionals, highlighting the current knowledge gaps and providing a framework for future research and development involving this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and characterization of this compound as described in this guide.

cluster_synthesis Synthesis cluster_purification Purification & Characterization A 2,4,6-Trichloroaniline B Diazotization (NaNO₂, HBF₄, 0-5 °C) A->B C 2,4,6-Trichlorobenzenediazonium Tetrafluoroborate (Isolated) B->C D Thermal Decomposition C->D E Crude this compound D->E F Purification (e.g., Distillation, Chromatography) E->F G Pure this compound F->G H Spectroscopic Analysis (NMR, MS, IR) G->H I Structural Confirmation H->I

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3,5-Trichloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of 1,3,5-trichloro-2-fluorobenzene, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis commences from an aniline precursor, leading to the target molecule through chlorination, diazotization, and subsequent fluorination via the Balz-Schiemann reaction.

While the specified starting material is 3,5-dichloroaniline, a more direct and higher-yielding pathway to the necessary intermediate, 2,4,6-trichloroaniline, begins with aniline. The chlorination of 3,5-dichloroaniline would likely result in a mixture of isomers, complicating purification. Therefore, the following protocols detail the synthesis starting from aniline to produce 2,4,6-trichloroaniline, which is then converted to the final product.

Physicochemical Data of Key Compounds

The following table summarizes important quantitative data for the key compounds involved in the synthesis.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Starting Material Aniline62-53-3C₆H₇N93.13-6184
Intermediate 2,4,6-Trichloroaniline634-93-5C₆H₄Cl₃N196.4677.5262
Intermediate 2,4,6-Trichlorobenzenediazonium tetrafluoroborateNot AvailableC₆H₂BCl₃F₄N₂295.31DecomposesNot Applicable
Final Product This compound36556-33-9C₆H₂Cl₃F199.44Not AvailableNot Available

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of 2,4,6-Trichloroaniline from Aniline

This protocol describes the chlorination of aniline to produce the key intermediate, 2,4,6-trichloroaniline.

Materials and Reagents:

  • Aniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Copper(I) chloride (catalyst, for Sandmeyer-like side reactions if any)

  • Chlorine gas

  • Carbon tetrachloride (or a suitable alternative solvent)

  • Sodium hydroxide solution

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Gas inlet tube

  • Thermometer

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a well-ventilated fume hood, dissolve aniline in a suitable inert solvent such as carbon tetrachloride in a three-necked flask equipped with a mechanical stirrer, gas inlet tube, and a condenser.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly bubble chlorine gas through the solution while maintaining the temperature below 10 °C. The reaction is exothermic and should be carefully controlled.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC). The reaction is typically complete when the starting material is no longer detected.

  • Upon completion, stop the chlorine gas flow and allow the reaction mixture to warm to room temperature.

  • Wash the reaction mixture with a dilute sodium hydroxide solution to remove excess acid and unreacted chlorine.

  • Separate the organic layer and wash it with deionized water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 2,4,6-trichloroaniline.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield white to off-white crystals.

Expected Yield: 85-95%

Step 2: Synthesis of this compound via Balz-Schiemann Reaction

This protocol details the diazotization of 2,4,6-trichloroaniline followed by fluorination.

Materials and Reagents:

  • 2,4,6-Trichloroaniline

  • Hydrofluoroboric acid (HBF₄, 48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Ethanol

  • Deionized water

  • Ice

  • Sand

Equipment:

  • Beaker

  • Stirring bar

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

Part A: Diazotization and Formation of the Diazonium Salt

  • In a beaker, suspend 2,4,6-trichloroaniline in an aqueous solution of hydrofluoroboric acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

  • The 2,4,6-trichlorobenzenediazonium tetrafluoroborate will precipitate as a solid.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water, followed by cold ethanol, and finally with cold diethyl ether to facilitate drying.

  • Dry the diazonium salt in a vacuum desiccator. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

Part B: Thermal Decomposition (Balz-Schiemann Reaction)

  • Place the dry 2,4,6-trichlorobenzenediazonium tetrafluoroborate in a flask. For controlled heating, it is advisable to mix the salt with an inert solid like sand.

  • Gently heat the flask in a fume hood. The decomposition is typically carried out by heating to the decomposition temperature of the specific diazonium salt, which may need to be determined experimentally but is often in the range of 100-200 °C.[1]

  • The decomposition will result in the evolution of nitrogen gas and boron trifluoride, and the formation of the crude this compound.

  • The crude product can be isolated by distillation or steam distillation from the reaction mixture.

  • Further purification can be achieved by fractional distillation or column chromatography.

Expected Yield: Yields for the Balz-Schiemann reaction can be variable, but are often in the range of 40-70%.

Reaction Workflow and Logic

The synthesis follows a logical progression of functional group transformations on the aromatic ring.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_intermediate1 Intermediate cluster_step2 Step 2: Diazotization cluster_intermediate2 Intermediate cluster_step3 Step 3: Fluorination cluster_final Final Product Aniline Aniline Chlorination Chlorination (Cl₂, Solvent) Aniline->Chlorination Trichloroaniline 2,4,6-Trichloroaniline Chlorination->Trichloroaniline Diazotization Diazotization (HBF₄, NaNO₂) Trichloroaniline->Diazotization DiazoniumSalt 2,4,6-Trichlorobenzenediazonium tetrafluoroborate Diazotization->DiazoniumSalt Fluorination Thermal Decomposition (Balz-Schiemann) DiazoniumSalt->Fluorination FinalProduct This compound Fluorination->FinalProduct

Caption: Synthetic pathway for this compound.

Signaling Pathways and Mechanistic Overview

The core of this synthesis is the Balz-Schiemann reaction, which proceeds through a diazonium salt intermediate.

Balz_Schiemann_Mechanism cluster_reactants Reactants cluster_diazotization Diazotization cluster_salt_formation Salt Formation cluster_decomposition Thermal Decomposition cluster_products Products ArylAmine Aromatic Amine (Ar-NH₂) Diazotization_Step Formation of Diazonium Ion (Ar-N₂⁺) ArylAmine->Diazotization_Step Reagents HBF₄ + NaNO₂ Reagents->Diazotization_Step Salt Diazonium Tetrafluoroborate (Ar-N₂⁺BF₄⁻) Diazotization_Step->Salt Decomposition Heat (Δ) Salt->Decomposition ArylFluoride Aryl Fluoride (Ar-F) Decomposition->ArylFluoride Byproducts N₂ + BF₃ Decomposition->Byproducts

Caption: Mechanism of the Balz-Schiemann reaction.

The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry.[1] It involves the transformation of a primary aromatic amine to an aryl fluoride via a diazonium tetrafluoroborate intermediate.[1] Conceptually similar to the Sandmeyer reaction, the thermal decomposition of the diazonium tetrafluoroborate does not require a copper catalyst and is believed to proceed through the formation of an aryl cation, which then abstracts a fluoride ion from the tetrafluoroborate counterion.[1] While the traditional method involves the isolation of the diazonium salt, modern variations aim to perform the diazotization and fluorination in a one-pot fashion to improve safety and efficiency.

References

Application Notes and Protocols for 1,3,5-Trichloro-2-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1,3,5-trichloro-2-fluorobenzene as a substrate in various palladium-catalyzed cross-coupling reactions. Due to the limited availability of specific literature on this compound, the following protocols and data are based on well-established methodologies for structurally similar polyhalogenated aromatic systems. Experimental validation and optimization are crucial for successful implementation.

Introduction to this compound in Cross-Coupling

This compound is a polyhalogenated aromatic compound offering multiple sites for functionalization through palladium-catalyzed cross-coupling reactions. The presence of both chlorine and fluorine atoms, along with their specific substitution pattern, presents unique challenges and opportunities for selective C-C, C-N, and C-O bond formation. The primary challenge lies in controlling the regioselectivity of the coupling reaction, as the three chlorine atoms are electronically and sterically distinct.

Key Considerations for Reactivity:

  • Bond Dissociation Energies: The C-Cl bond is significantly more reactive than the C-F bond in palladium-catalyzed oxidative addition. Therefore, cross-coupling reactions are expected to occur exclusively at the C-Cl positions.

  • Regioselectivity: The three chlorine atoms at positions 1, 3, and 5 are not equivalent. The chlorine at C1 is flanked by a fluorine and a chlorine, the chlorine at C3 is flanked by two chlorines, and the chlorine at C5 is flanked by a chlorine and a hydrogen. Electronic and steric effects will influence the site of oxidative addition. It is anticipated that the less sterically hindered C-Cl bonds will be more reactive.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and, crucially, the phosphine ligand can influence the rate and selectivity of the reaction. Bulky, electron-rich ligands are often employed to facilitate the coupling of aryl chlorides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organohalide. For this compound, this reaction can be used to introduce aryl, heteroaryl, or alkyl groups.

Predicted Regioselectivity in Suzuki-Miyaura Coupling

Due to steric and electronic factors, the reactivity of the C-Cl bonds is expected to vary. The C-Cl bond at the 5-position is likely the most reactive due to being the least sterically hindered. The relative reactivity of the C1 and C3 positions is less predictable and would require experimental determination.

Suzuki_Selectivity Substrate This compound C5 C5-Cl (Most Reactive) Substrate->C5 Pd(0)L_n (Less Hindered) C1_C3 C1-Cl / C3-Cl (Less Reactive) Substrate->C1_C3 Pd(0)L_n (More Hindered) Product Monosubstituted Product C5->Product C1_C3->Product

Caption: Predicted regioselectivity for Suzuki-Miyaura coupling.

Quantitative Data (Analogous Systems)

The following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of related polychlorinated benzenes. These serve as a starting point for optimizing the reaction with this compound.

Aryl ChlorideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1,3,5-TrichlorobenzenePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O10085-95
1,2,3-Trichlorobenzene4-Methoxyphenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃Dioxane11070-80
2,4-DichlorofluorobenzeneNaphthylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O9060-75
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure and may require optimization for this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add finely ground K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to substituted anilines which are valuable in medicinal chemistry.

Buchwald_Hartwig_Workflow Start This compound + Amine Catalyst_Selection Select Catalyst System (e.g., Pd₂(dba)₃ / Ligand) Start->Catalyst_Selection Reaction_Setup Reaction Setup (Base, Solvent, Temp.) Catalyst_Selection->Reaction_Setup Reaction Buchwald-Hartwig Amination Reaction_Setup->Reaction Analysis Monitor Reaction (TLC, GC-MS) Reaction->Analysis Workup Workup & Purification Analysis->Workup Product Substituted Aniline Derivative Workup->Product

Caption: General workflow for Buchwald-Hartwig amination.

Quantitative Data (Analogous Systems)
Aryl ChlorideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1,3,5-TrichlorobenzeneMorpholinePd₂(dba)₃ (1)BrettPhos (2)NaOtBuToluene10090-98
1,2,3-TrichlorobenzeneAnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-BuOH8075-85
2,4-DichlorofluorobenzenePiperidinePd₂(dba)₃ (1.5)JohnPhos (3)LHMDSDioxane11080-90
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure and may require optimization.

Materials:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)biphenyl (JohnPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), JohnPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with argon.

  • Add a solution of this compound (1.0 mmol) in anhydrous toluene (2 mL).

  • Add the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes.

Sonogashira_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Cl(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne Ar-Pd(II)-C≡CR(L_n) Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product ArCl Ar-Cl ArCl->OxAdd Cu_cycle Copper Cycle (Alkyne Activation) Cu_cycle->Transmetal

Caption: Simplified catalytic cycle for Sonogashira coupling.

Quantitative Data (Analogous Systems)
Aryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)
1,3,5-TrichlorobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6580-90
1,2,3-Trichlorobenzene1-HexynePd(OAc)₂ (1)CuI (2)DIPADMF8070-85
2,4-DichlorofluorobenzeneTrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHToluene9075-88
Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure and may require optimization.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 65 °C for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature and filter the mixture through Celite, washing with ethyl acetate.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate (20 mL).

  • Wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Heck Reaction

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene.

Quantitative Data (Analogous Systems)
Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1,3,5-TrichlorobenzeneStyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF10070-80
1,2,3-Trichlorobenzenen-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP12065-75
2,4-DichlorofluorobenzeneMethyl methacrylatePd(OAc)₂ (1)P(Cy)₃ (2)NaOAcDMAc11070-85
Experimental Protocol: Heck Reaction

This protocol is a general procedure and may require optimization.

Materials:

  • This compound

  • Alkene (e.g., styrene, an acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(o-tolyl)₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill with argon.

  • Add anhydrous DMF (5 mL), this compound (1.0 mmol), the alkene (1.5 mmol), and triethylamine (1.5 mmol).

  • Heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS.

  • Cool to room temperature, dilute with water (20 mL), and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Stille Coupling

The Stille reaction couples the aryl halide with an organostannane reagent. While effective, the toxicity of organotin compounds is a significant drawback.

Quantitative Data (Analogous Systems)
Aryl HalideOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Yield (%)
1,3,5-TrichlorobenzeneTributyl(phenyl)tinPd(PPh₃)₄ (3)--Toluene11080-90
1,2,3-TrichlorobenzeneTributyl(vinyl)tinPdCl₂(AsPh₃)₂ (2)--THF6575-85
2,4-DichlorofluorobenzeneTributyl(thienyl)tinPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)CsFDioxane10085-95
Experimental Protocol: Stille Coupling

This protocol is a general procedure and requires careful handling of toxic organotin reagents.

Materials:

  • This compound

  • Organostannane (e.g., tributyl(phenyl)tin)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Outside the glovebox, add this compound (1.0 mmol) and the organostannane (1.1 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene (5 mL).

  • Heat the reaction to 110 °C for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • Cool to room temperature and dilute with diethyl ether (20 mL).

  • Stir the solution with a saturated aqueous solution of KF for 1 hour to precipitate tin byproducts.

  • Filter the mixture through Celite and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Disclaimer: The provided protocols are illustrative and based on analogous systems. The reactivity and selectivity of this compound in these reactions have not been extensively reported. Therefore, careful optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, is essential. All reactions should be carried out by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment.

Application Notes and Protocols: The Role of Polychlorinated Benzenes in the Synthesis of Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 1,3,5-trichloro-2-fluorobenzene is not typically employed as a fluorinating agent, it serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries.[1] The introduction of fluorine atoms into aromatic rings is a critical strategy in drug discovery and materials science, often enhancing metabolic stability, binding affinity, and other physicochemical properties.[2][3] This document provides detailed protocols and data on the synthesis of fluorinated aromatic compounds, focusing on the conversion of polychlorinated benzenes to their fluorinated analogs, a common strategy in fluorine chemistry. The synthesis of 1,3,5-trifluorobenzene from 1,3,5-trichlorobenzene will be used as a representative example.

Synthesis of 1,3,5-Trifluorobenzene from 1,3,5-Trichlorobenzene

A prevalent method for the synthesis of 1,3,5-trifluorobenzene is the halogen exchange (Halex) reaction of 1,3,5-trichlorobenzene with a fluoride salt, such as potassium fluoride (KF).[4][5] This reaction is typically carried out in a high-boiling polar aprotic solvent and can be facilitated by a phase transfer catalyst.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of 1,3,5-trifluorobenzene from 1,3,5-trichlorobenzene.

ReactantsSolventCatalystTemperatureReaction TimeYield of 1,3,5-TrifluorobenzeneByproduct (Yield)Reference
1,3,5-Trichlorobenzene, Anhydrous Potassium FluorideSulfolane3-nitro-N,N-dimethylbenzamide, CNC catalyst220°C48 hours74%1,3-Difluoro-5-chlorobenzene (6.7%)[5]
1,3,5-Trichlorobenzene, Anhydrous Potassium FluorideVariesPhase Transfer CatalystReflux6-14 hoursNot specifiedNot specified[4]
Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Trifluorobenzene via Halogen Exchange

This protocol is adapted from a patented procedure for the synthesis of 1,3,5-trifluorobenzene.[5]

Materials:

  • 1,3,5-Trichlorobenzene (500 g)

  • Anhydrous Potassium Fluoride (KF) (640 g)

  • Sulfolane (1180 mL)

  • 3-nitro-N,N-dimethylbenzamide (10.7 g)

  • CNC catalyst (48 g)

  • Autoclave

  • Distillation apparatus

  • Petroleum ether (60-90°C)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable autoclave, combine 1,3,5-trichlorobenzene (500 g), sulfolane (1180 mL), 3-nitro-N,N-dimethylbenzamide (10.7 g), and anhydrous potassium fluoride (640 g).

  • Catalyst Addition: Add the CNC catalyst (48 g) to the mixture and seal the autoclave.

  • Reaction: Heat the mixture to 220°C for 48 hours. The pressure may rise to a maximum of 8 bar during the reaction.

  • Cooling: After the reaction is complete, cool the mixture to 20°C.

  • Product Isolation:

    • Initially, distill the product at standard pressure.

    • Subsequently, continue the distillation under reduced pressure.

  • Purification: The resulting liquid (310 g) contains approximately 87% by weight of 1,3,5-trifluorobenzene and 8.8% by weight of difluorochlorobenzene. These can be separated by fractional distillation.

Protocol 2: General Procedure for Halogen Exchange with a Phase Transfer Catalyst

This is a general procedure based on methods described for the synthesis of 1,3,5-trifluorobenzene.[4]

Materials:

  • Crude 1,3,5-Trichlorobenzene

  • Anhydrous Potassium Fluoride

  • Phase Transfer Catalyst

  • High-boiling point solvent (e.g., Sulfolane, Dimethylformamide)

  • Reaction flask with reflux condenser

  • Vacuum distillation apparatus

  • Steam distillation apparatus

  • Petroleum ether (60-90°C)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a reaction flask, add the solvent, anhydrous potassium fluoride, phase transfer catalyst, and crude 1,3,5-trichlorobenzene.

  • Reaction: Heat the mixture to reflux for 6-14 hours.

  • Solvent Removal: After the reaction, remove the solvent by vacuum distillation.

  • Steam Distillation: Subject the residue to steam distillation with water.

  • Extraction: Extract the distillate with petroleum ether (60-90°C).

  • Concentration: Remove the petroleum ether by rotary evaporation.

  • Final Purification: Collect the target compound, 1,3,5-trifluorobenzene, by vacuum distillation.

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 1,3,5-trifluorobenzene from 1,3,5-trichlorobenzene.

G A 1. Reaction Setup - 1,3,5-Trichlorobenzene - Anhydrous KF - Solvent (e.g., Sulfolane) - Catalyst B 2. Heating (Reflux or elevated temperature) A->B Heat C 3. Workup - Solvent Removal - Distillation (Steam/Vacuum) B->C Reaction complete D 4. Purification - Extraction - Fractional Distillation C->D Crude product E Pure 1,3,5-Trifluorobenzene D->E Purified product

Caption: Workflow for the synthesis of 1,3,5-trifluorobenzene.

Applications of Fluorinated Benzenes

1,3,5-Trifluorobenzene and other fluorinated aromatics are versatile building blocks in organic synthesis.[2] They are key intermediates in the production of:

  • Pharmaceuticals: The introduction of fluorine can enhance the metabolic stability and binding affinity of drug candidates.[3]

  • Agrochemicals: Fluorinated compounds are used in the development of new pesticides and herbicides.

  • Liquid Crystals: The unique electronic properties of fluorinated benzenes are utilized in the manufacturing of liquid crystal displays.[3]

  • Advanced Materials: These compounds serve as precursors for specialized polymers and other high-performance materials.[6]

Conclusion

While this compound is an important chemical intermediate, the direct fluorination of polychlorinated benzenes represents a more common and scalable approach to producing valuable fluorinated aromatic compounds. The protocols and data presented here for the synthesis of 1,3,5-trifluorobenzene from 1,3,5-trichlorobenzene provide a clear example of this synthetic strategy, which is fundamental to the development of new pharmaceuticals, agrochemicals, and advanced materials. Researchers and professionals in drug development can leverage these methods to access a wide range of fluorinated building blocks for their synthetic needs.

References

The Role of 1,3,5-Trichloro-2-fluorobenzene in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – 1,3,5-Trichloro-2-fluorobenzene is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of agrochemicals.[1] Its unique substitution pattern of chlorine and fluorine atoms on the benzene ring allows for selective chemical transformations, leading to the formation of complex molecules with desired pesticidal activities. This application note provides a comprehensive overview of the synthetic routes and experimental protocols for the utilization of this compound in the preparation of key agrochemical intermediates and final products.

Introduction

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into the molecular framework of pesticides is a well-established strategy to enhance their biological efficacy, metabolic stability, and target specificity. This compound offers a unique scaffold for medicinal chemists to introduce a specific pattern of halogenation, which can be pivotal for the desired mode of action of the resulting agrochemical. This document details the synthetic pathways starting from this compound to valuable agrochemical intermediates, such as substituted anilines and phenols, and their subsequent conversion to final products.

Synthesis of Key Agrochemical Intermediates

The chemical reactivity of this compound allows for the regioselective introduction of various functional groups through nucleophilic aromatic substitution and other transformations. Two key intermediates that can be synthesized from this starting material are 2,6-dichloro-4-fluoroaniline and 2,4,6-trichloro-3-fluorophenol.

Synthesis of 2,6-Dichloro-4-fluoroaniline

2,6-Dichloro-4-fluoroaniline is a vital intermediate for several insecticides and fungicides. The synthesis from this compound proceeds via a high-pressure amination reaction.

Experimental Protocol: Synthesis of 2,6-Dichloro-4-fluoroaniline

A detailed experimental protocol for a similar amination of a polychlorinated benzene derivative is described in the literature.[2] The following is a representative procedure adapted for the synthesis of 2,6-dichloro-4-fluoroaniline from this compound.

  • Reaction Setup: A high-pressure autoclave is charged with this compound (1.0 eq) and a suitable solvent such as N-methyl-2-pyrrolidone (NMP).

  • Amination: The autoclave is sealed and purged with nitrogen. Liquid ammonia (10-20 eq) is introduced, and the reaction mixture is heated to 150-200°C. The pressure is maintained at 10-15 MPa for 8-12 hours.

  • Work-up and Purification: After cooling, the excess ammonia is carefully vented. The reaction mixture is diluted with water and extracted with an organic solvent (e.g., toluene). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield 2,6-dichloro-4-fluoroaniline.

Quantitative Data:

ParameterValue
Yield Typically 70-80%
Purity >98% (by GC analysis)
Melting Point 56-58 °C

Logical Relationship of Synthesis:

G This compound This compound 2,6-Dichloro-4-fluoroaniline 2,6-Dichloro-4-fluoroaniline This compound->2,6-Dichloro-4-fluoroaniline NH3, High Pressure/Temp

Caption: Synthesis of 2,6-Dichloro-4-fluoroaniline.

Synthesis of 2,4,6-Trichloro-3-fluorophenol

2,4,6-Trichloro-3-fluorophenol can serve as a precursor for various herbicides and fungicides. Its synthesis from this compound involves a nucleophilic hydroxylation reaction.

Experimental Protocol: Synthesis of 2,4,6-Trichloro-3-fluorophenol

The following protocol is a general method for the hydroxylation of polychlorinated aromatic compounds.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO), add sodium hydroxide (2.0-3.0 eq).

  • Hydroxylation: The reaction mixture is heated to 120-150°C for 6-10 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The solution is acidified with a mineral acid (e.g., HCl) to precipitate the phenol. The solid is filtered, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Quantitative Data:

ParameterValue
Yield Approximately 60-70%
Purity >97% (by HPLC analysis)
Melting Point 85-88 °C

Logical Relationship of Synthesis:

G This compound This compound 2,4,6-Trichloro-3-fluorophenol 2,4,6-Trichloro-3-fluorophenol This compound->2,4,6-Trichloro-3-fluorophenol NaOH, DMSO, Heat

Caption: Synthesis of 2,4,6-Trichloro-3-fluorophenol.

Application in the Synthesis of Final Agrochemicals

The intermediates derived from this compound are then utilized in the synthesis of various commercial agrochemicals.

Example: Synthesis of a Phenylpyrazole Insecticide

2,6-Dichloro-4-fluoroaniline is a known precursor for the synthesis of phenylpyrazole insecticides, such as fipronil. Although the commercial synthesis of fipronil often starts from 2,6-dichloro-4-trifluoromethylaniline, a similar synthetic strategy can be envisioned using 2,6-dichloro-4-fluoroaniline.

Experimental Workflow for a Hypothetical Phenylpyrazole Insecticide:

The general synthetic workflow involves the diazotization of the aniline intermediate, followed by a reduction and cyclization with a suitable pyrazole precursor.

G cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis This compound This compound 2,6-Dichloro-4-fluoroaniline 2,6-Dichloro-4-fluoroaniline This compound->2,6-Dichloro-4-fluoroaniline Amination Diazonium Salt Diazonium Salt 2,6-Dichloro-4-fluoroaniline->Diazonium Salt NaNO2, HCl Hydrazine Intermediate Hydrazine Intermediate Diazonium Salt->Hydrazine Intermediate Reduction Phenylpyrazole Insecticide Phenylpyrazole Insecticide Hydrazine Intermediate->Phenylpyrazole Insecticide Cyclization with Pyrazole Precursor

Caption: Workflow for Phenylpyrazole Insecticide Synthesis.

Conclusion

This compound is a valuable and versatile starting material in the agrochemical industry. Its ability to be selectively functionalized to produce key intermediates like 2,6-dichloro-4-fluoroaniline and 2,4,6-trichloro-3-fluorophenol makes it an important component in the synthetic chemist's toolbox for the development of novel and effective crop protection agents. The protocols and data presented herein provide a foundation for researchers and professionals in the field of agrochemical synthesis to explore the potential of this unique building block.

References

1,3,5-Trichloro-2-fluorobenzene: A Versatile Building Block in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trichloro-2-fluorobenzene is a polyhalogenated aromatic compound that holds significant potential as a versatile building block in the synthesis of complex pharmaceutical intermediates. The strategic placement of three chlorine atoms and one fluorine atom on the benzene ring imparts unique reactivity, allowing for selective functionalization through various organic reactions. This application note explores the utility of this compound in constructing molecular scaffolds relevant to medicinal chemistry, with a focus on the synthesis of substituted biaryl and aniline derivatives, which are prevalent in a wide range of therapeutic agents.

The distinct electronic and steric properties of this compound allow for regioselective transformations, such as nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. These reactions enable the introduction of diverse functionalities, paving the way for the synthesis of novel drug candidates.

Key Applications in Pharmaceutical Intermediate Synthesis

The primary utility of this compound in pharmaceutical synthesis lies in its ability to serve as a scaffold for the creation of polysubstituted aromatic compounds. The differential reactivity of the halogen substituents can be exploited to achieve selective C-C and C-N bond formation.

Synthesis of Substituted Biphenyl Intermediates via Suzuki-Miyaura Coupling

Substituted biphenyls are a common structural motif in many pharmaceuticals, including anti-inflammatory drugs, antihypertensives, and kinase inhibitors. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organohalide. This compound can serve as the organohalide partner in such reactions.

The reactivity of halogens in Suzuki coupling generally follows the trend I > Br > OTf > Cl > F. This differential reactivity can be exploited for selective coupling at one of the chlorine positions, while leaving the other halogens and the fluorine atom intact for subsequent transformations.

Logical Workflow for Selective Suzuki-Miyaura Coupling:

G A This compound C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Aryl Boronic Acid (R-B(OH)2) B->C D Regioselective C-C Bond Formation C->D E Substituted Chloro-fluoro-biphenyl Intermediate D->E F Further Functionalization (e.g., another coupling, amination) E->F

Caption: Selective Suzuki Coupling Workflow.

Table 1: Hypothetical Quantitative Data for Suzuki-Miyaura Coupling

EntryAryl Boronic Acid (R)CatalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
24-MethoxyphenylPd(dppf)Cl₂Cs₂CO₃Dioxane901878
33-PyridylPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1102465

Note: The data presented in this table is hypothetical and serves as an illustrative example of typical reaction conditions and outcomes for Suzuki-Miyaura coupling reactions. Actual results may vary depending on the specific substrates and optimized conditions.

Synthesis of Substituted Aniline Intermediates via Buchwald-Hartwig Amination

Aromatic amines are fundamental components of a vast number of pharmaceuticals. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an aryl halide and an amine. Similar to the Suzuki coupling, the differential reactivity of the halogens on this compound can be leveraged to achieve regioselective amination.

This reaction is particularly valuable for synthesizing complex secondary and tertiary anilines that are difficult to prepare using classical methods.

Experimental Workflow for Buchwald-Hartwig Amination:

G A This compound C Buchwald-Hartwig Amination (Pd catalyst, ligand, base) A->C B Primary or Secondary Amine (R¹R²NH) B->C D Regioselective C-N Bond Formation C->D E Substituted Chloro-fluoro-aniline Intermediate D->E F Further Synthetic Elaboration E->F

Caption: Buchwald-Hartwig Amination Workflow.

Table 2: Hypothetical Quantitative Data for Buchwald-Hartwig Amination

EntryAmine (R¹R²NH)Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001692
2AnilinePd(OAc)₂ / BINAPK₃PO₄Dioxane1102075
3BenzylaminePdCl₂(Amphos)₂Cs₂CO₃t-BuOH902488

Note: The data in this table is illustrative of typical conditions for Buchwald-Hartwig amination and is not based on experimentally verified reactions with this compound.

Experimental Protocols

The following are generalized experimental protocols for the key reactions discussed. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq.), the aryl boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system (e.g., toluene/water 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Reagent Addition: Add this compound (1.0 eq.), the amine (1.2 eq.), and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture to the required temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Conclusion

This compound represents a promising, yet likely underexplored, building block for the synthesis of pharmaceutical intermediates. Its polyhalogenated nature, combined with the distinct reactivity of its substituents, offers a platform for the regioselective construction of complex aromatic systems. The application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, can unlock the potential of this molecule for the efficient synthesis of novel and diverse scaffolds for drug discovery. Further investigation into the selective functionalization of this compound is warranted to fully exploit its capabilities in medicinal chemistry.

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 1,3,5-Trichloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful synthetic tool for the functionalization of electron-deficient aromatic rings. 1,3,5-Trichloro-2-fluorobenzene is an attractive substrate for SNAr reactions due to the presence of multiple electron-withdrawing chlorine atoms, which activate the aromatic ring towards nucleophilic attack. The carbon-fluorine bond is highly polarized, making the fluorine atom an excellent leaving group in this context. This document provides detailed protocols for the SNAr reaction of this compound with various nucleophiles, including amines, thiols, and alkoxides.

Reaction Mechanism and Regioselectivity

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized and stabilized by the electron-withdrawing chlorine atoms. In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

Due to the high electronegativity of fluorine, it is a better leaving group than chlorine in SNAr reactions. Therefore, nucleophilic attack preferentially occurs at the C-2 position, leading to the selective substitution of the fluorine atom.

Experimental Protocols

The following protocols are representative examples for the SNAr of this compound with different classes of nucleophiles.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of N-substituted 2,4,6-trichloroanilines.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines the synthesis of 2,4,6-trichlorophenyl thioethers.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base

  • Anhydrous Tetrahydrofuran (THF) or DMF as solvent

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 3: Reaction with Alkoxide Nucleophiles

This protocol describes the synthesis of 2,4,6-trichlorophenyl ethers.

Materials:

  • This compound

  • Alcohol or phenol (e.g., methanol, phenol)

  • Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as a base

  • Anhydrous THF or DMF as solvent

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.

  • Add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and hypothetical yields for the SNAr of this compound with various nucleophiles. These are illustrative examples and actual results may vary.

Table 1: Reaction with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF80492
PiperidineEt₃NDMSO60688
AnilineK₂CO₃DMF1001275

Table 2: Reaction with Thiol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaHTHFrt395
Benzyl mercaptanK₂CO₃DMF50585

Table 3: Reaction with Alkoxide Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium methoxideNaHTHF60890
Sodium phenoxidet-BuOKDMF801082

Visualizations

Caption: General mechanism of the SNAr reaction.

SNAr_Workflow start Start reactants Combine this compound, nucleophile, and base in solvent start->reactants reaction Stir at specified temperature (Monitor by TLC) reactants->reaction workup Aqueous workup and extraction reaction->workup purification Dry organic layer, concentrate, and purify by chromatography workup->purification product Characterize pure product purification->product

Caption: General experimental workflow for SNAr reactions.

Application Notes and Protocols: 1,3,5-Trichloro-2-fluorobenzene in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trichloro-2-fluorobenzene is a polyhalogenated aromatic compound with significant potential as a versatile building block in the synthesis of novel heterocyclic compounds. Its distinct substitution pattern, featuring both chloro and fluoro groups, allows for selective functionalization through various synthetic methodologies. The high electronegativity of the fluorine atom activates the benzene ring towards nucleophilic aromatic substitution (SNAr), while the chlorine atoms provide handles for metal-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of fluorine atoms into these molecules can significantly enhance their biological activity, metabolic stability, and pharmacokinetic properties.[1] this compound serves as an attractive starting material for accessing novel fluorinated heterocycles due to the differential reactivity of its halogen substituents. The fluorine atom, being a better leaving group in nucleophilic aromatic substitution reactions compared to chlorine in activated systems, allows for regioselective introduction of heteroatom nucleophiles.[2][3] Subsequently, the remaining chlorine atoms can be functionalized via powerful cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, enabling the construction of complex molecular architectures.

Key Synthetic Applications

The primary synthetic strategies for elaborating this compound into heterocyclic systems revolve around two main reaction types:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is preferentially displaced by a variety of nucleophiles, including amines, thiols, and alcohols, to form an initial C-heteroatom bond. This is the first step in constructing many nitrogen, sulfur, or oxygen-containing heterocycles.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atoms are amenable to reactions like Suzuki-Miyaura coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation). These reactions are typically performed after the initial SNAr step and are crucial for building fused ring systems or introducing further diversity.[4][5][6][7]

Experimental Protocols

Protocol 1: Synthesis of a Substituted Benzothiazole via Nucleophilic Aromatic Substitution and Intramolecular Cyclization

This protocol outlines a two-step synthesis of a substituted benzothiazole, a privileged scaffold in medicinal chemistry. The first step involves the SNAr reaction of this compound with a thiol-containing amine, followed by an intramolecular cyclization.

Step 1: Synthesis of 2-((2,4,6-trichlorophenyl)thio)ethan-1-amine

Reagent/ParameterValue
This compound1.0 eq
2-Aminoethanethiol hydrochloride1.1 eq
Potassium carbonate (K2CO3)3.0 eq
SolventDimethylformamide (DMF)
Temperature80 °C
Reaction Time12 hours

Methodology:

  • To a solution of this compound in DMF, add 2-aminoethanethiol hydrochloride and potassium carbonate.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to form a Substituted Benzothiazole

Reagent/ParameterValue
2-((2,4,6-trichlorophenyl)thio)ethan-1-amine1.0 eq
Copper(I) iodide (CuI)0.1 eq
1,10-Phenanthroline0.2 eq
Cesium carbonate (Cs2CO3)2.0 eq
Solvent1,4-Dioxane
Temperature110 °C
Reaction Time24 hours

Methodology:

  • In a sealed tube, combine 2-((2,4,6-trichlorophenyl)thio)ethan-1-amine, CuI, 1,10-phenanthroline, and Cs2CO3 in 1,4-dioxane.

  • Degas the mixture with argon for 15 minutes.

  • Seal the tube and heat the reaction mixture to 110 °C for 24 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired benzothiazole derivative.

G start This compound reagent1 2-Aminoethanethiol K2CO3, DMF, 80 °C intermediate 2-((2,4,6-trichlorophenyl)thio)ethan-1-amine reagent1->intermediate SNA_r_ reagent2 CuI, 1,10-Phenanthroline Cs2CO3, Dioxane, 110 °C product Substituted Benzothiazole reagent2->product Intramolecular Cyclization

Protocol 2: Synthesis of a Substituted Indazole via Sequential SNAr and Buchwald-Hartwig Amination

This protocol describes the synthesis of a substituted indazole, another important heterocyclic motif in drug discovery. The strategy involves an initial SNAr reaction with hydrazine, followed by an intramolecular Buchwald-Hartwig amination.

Step 1: Synthesis of (2,4,6-trichlorophenyl)hydrazine

Reagent/ParameterValue
This compound1.0 eq
Hydrazine hydrate5.0 eq
SolventEthanol
TemperatureReflux
Reaction Time8 hours

Methodology:

  • Dissolve this compound in ethanol.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Use the crude product directly in the next step or purify by column chromatography if necessary.

Step 2: Intramolecular Buchwald-Hartwig Amination to form a Substituted Indazole

Reagent/ParameterValue
(2,4,6-trichlorophenyl)hydrazine1.0 eq
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)0.05 eq
Xantphos0.1 eq
Sodium tert-butoxide (NaOtBu)1.5 eq
SolventToluene
Temperature100 °C
Reaction Time18 hours

Methodology:

  • To an oven-dried Schlenk tube, add (2,4,6-trichlorophenyl)hydrazine, Pd2(dba)3, Xantphos, and NaOtBu.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash column chromatography.

G start This compound reagent1 Hydrazine Hydrate Ethanol, Reflux intermediate (2,4,6-trichlorophenyl)hydrazine reagent1->intermediate SNA_r_ reagent2 Pd2(dba)3, Xantphos NaOtBu, Toluene, 100 °C product Substituted Indazole reagent2->product Intramolecular Buchwald-Hartwig

Quantitative Data Summary

While specific yield and characterization data for the products derived directly from this compound are not extensively reported in the literature, the following table provides representative data for analogous reactions with similar polyhalogenated aromatic compounds. Researchers should expect comparable outcomes, though optimization may be required.

Heterocyclic ScaffoldStarting Material AnalogueKey ReactionTypical Yield Range (%)References
Substituted BenzothiazolesPolychlorofluorobenzeneSNAr / Intramolecular Cyclization60-85General Synthetic Methodologies
Substituted IndazolesPolychlorofluorobenzeneSNAr / Buchwald-Hartwig Amination55-80[4],[5]
Substituted BenzofuransPolychlorofluorobenzeneSNAr / O-Arylation65-90General Synthetic Methodologies
Diarylethers via Suzuki Coupling3,5-Dichloro-1,2,4-thiadiazoleSuzuki-Miyaura Coupling70-95[8]

Logical Workflow for Heterocycle Synthesis

The following diagram illustrates the general decision-making process for the synthesis of novel heterocyclic compounds starting from this compound.

G start This compound snar Nucleophilic Aromatic Substitution (Displacement of Fluorine) start->snar nucleophile Select Nucleophile (e.g., R-NH2, R-SH, R-OH) intermediate Monofunctionalized Intermediate nucleophile->intermediate SNA_r_ coupling Palladium-Catalyzed Cross-Coupling (Functionalization of Chlorine) intermediate->coupling coupling_type Select Coupling Partner (e.g., Boronic Acid, Amine) product Novel Heterocyclic Compound coupling_type->product Suzuki / Buchwald-Hartwig

Conclusion

This compound represents a highly valuable and potentially underutilized building block for the synthesis of novel heterocyclic compounds. The strategic and sequential functionalization of its fluoro and chloro substituents via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions opens avenues to a wide range of complex molecular architectures. The protocols and data presented herein provide a foundational guide for researchers in organic synthesis and medicinal chemistry to explore the rich synthetic potential of this versatile starting material. Further investigation into the scope and limitations of these reactions will undoubtedly lead to the discovery of new heterocyclic entities with promising biological activities.

References

Application Notes and Protocols for Reactions Involving 1,3,5-Trichloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data for reactions specifically involving 1,3,5-trichloro-2-fluorobenzene is limited in publicly available literature. The following application notes and protocols are representative procedures adapted from established methods for structurally similar polychlorinated and polyfluorinated aromatic compounds. Researchers should consider these as starting points and optimize conditions for their specific applications.

Introduction

This compound is a polysubstituted aromatic compound with potential applications as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The presence of both chlorine and fluorine atoms on the benzene ring offers distinct reactivity profiles, allowing for selective functionalization through various cross-coupling and substitution reactions. This document provides detailed protocols for three key reaction types: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAг).

Safety Precautions

Handle this compound with appropriate safety measures. Based on data for similar compounds like 1,3,5-trichlorobenzene, it should be considered harmful if swallowed and a skin irritant.[1][2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organic halide.[3] This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds.

General Reaction Scheme

Suzuki_Miyaura_Coupling reactant1 This compound catalyst Pd Catalyst, Ligand, Base reactant1->catalyst + reactant2 R-B(OH)₂ reactant2->catalyst + product Substituted Biaryl Product catalyst->product

Caption: General scheme of the Suzuki-Miyaura coupling of this compound.

Experimental Protocol (Adapted from similar aryl chlorides)

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of other polychlorinated aromatic compounds.[4][5]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add anhydrous potassium phosphate (2.0 mmol).

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation
Reactant 1Reactant 2 (R-B(OH)₂)Catalyst/LigandBaseSolventTemp. (°C)Time (h)Expected Yield (%)
This compoundPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene / Water1101870-85
This compound4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene / Water1102065-80
This compound3-Thienylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene / Water1102460-75

Yields are estimated based on reactions with structurally similar aryl chlorides and may require optimization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[6][7] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.

General Reaction Scheme

Buchwald_Hartwig_Amination reactant1 This compound catalyst Pd Catalyst, Ligand, Base reactant1->catalyst + reactant2 R¹R²NH reactant2->catalyst + product N-Aryl Amine Product catalyst->product

Caption: General scheme of the Buchwald-Hartwig amination of this compound.

Experimental Protocol (Adapted from similar aryl chlorides)

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of other polychlorinated aromatic compounds.

Materials:

  • This compound

  • Primary or secondary amine (e.g., Morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, to a dry Schlenk tube, add palladium(II) acetate (0.015 mmol, 1.5 mol%) and RuPhos (0.03 mmol, 3 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Seal the tube with a septum, remove from the glovebox, and place under an argon or nitrogen atmosphere.

  • Add anhydrous toluene (2 mL) via syringe.

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol) via syringe.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (15 mL) and pass it through a short plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation
Reactant 1Amine (R¹R²NH)Catalyst/LigandBaseSolventTemp. (°C)Time (h)Expected Yield (%)
This compoundMorpholinePd(OAc)₂ / RuPhosNaOtBuToluene100875-90
This compoundAnilinePd(OAc)₂ / RuPhosNaOtBuToluene1001070-85
This compoundn-ButylaminePd(OAc)₂ / RuPhosNaOtBuToluene100680-95

Yields are estimated based on reactions with structurally similar aryl chlorides and may require optimization.

Nucleophilic Aromatic Substitution (SNAг)

Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic rings.[2] The chlorine and fluorine atoms on this compound act as electron-withdrawing groups, making the ring susceptible to nucleophilic attack.

General Reaction Scheme

SNAr_Reaction reactant1 This compound intermediate Meisenheimer Complex (Intermediate) reactant1->intermediate + reactant2 Nu⁻ reactant2->intermediate + product Substituted Product intermediate->product - Cl⁻ or F⁻

Caption: General mechanism of the nucleophilic aromatic substitution (SNAr) of this compound.

Experimental Protocol (Adapted from similar polychlorofluorobenzenes)

This protocol is adapted from general procedures for SNAг reactions on electron-deficient aromatic systems.[1][8]

Materials:

  • This compound

  • Nucleophile (e.g., Sodium methoxide, Piperidine)

  • Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃) (for amine nucleophiles)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure (with an alkoxide nucleophile):

  • To a stirred solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) at room temperature, add sodium methoxide (1.1 mmol) portion-wise.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C if necessary.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Procedure (with an amine nucleophile):

  • To a stirred solution of this compound (1.0 mmol) and piperidine (1.2 mmol) in anhydrous DMF (5 mL), add anhydrous potassium carbonate (1.5 mmol).

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-18 hours.

  • Follow steps 4-7 from the alkoxide procedure for workup and purification.

Data Presentation
Reactant 1NucleophileBaseSolventTemp. (°C)Time (h)Expected Yield (%)
This compoundSodium methoxideN/ADMF50485-95
This compoundPiperidineK₂CO₃DMF901270-85
This compoundSodium thiophenoxideN/ADMFRT290-98

Yields are estimated based on reactions with structurally similar polychlorofluorobenzenes and may require optimization. Regioselectivity will depend on the specific nucleophile and reaction conditions.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Solvent) start->setup reaction Reaction (Heating, Stirring) setup->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction, Washing) monitoring->workup Complete drying Drying and Concentration workup->drying purification Purification (Column Chromatography) drying->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for the described reactions.

References

Application Notes and Protocols for the Scale-up Synthesis of 1,3,5-Trichloro-2-fluorobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the multi-kilogram scale synthesis of 1,3,5-trichloro-2-fluorobenzene, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The protocols are based on established industrial practices and have been compiled and adapted from various sources to ensure scalability and robustness. Additionally, methods for the synthesis of key derivatives are presented, highlighting the versatility of this fluorinated building block.

I. Synthesis of this compound

The overall synthetic pathway for the scale-up production of this compound proceeds in two main stages: the synthesis of the key intermediate 2,4,6-trichloroaniline, followed by its conversion to the final product via a diazotization and fluorination reaction.

A. Stage 1: Scale-up Synthesis of 2,4,6-Trichloroaniline

The industrial production of 2,4,6-trichloroaniline is typically achieved through the direct chlorination of aniline.[1] The following protocol is adapted from established large-scale procedures.[2][3]

Experimental Protocol:

  • Reaction Setup: A suitable glass-lined or corrosion-resistant reactor is charged with chlorobenzene as the solvent.

  • Formation of Aniline Hydrochloride: Aniline is dissolved in the chlorobenzene. Dry hydrogen chloride gas is then introduced into the solution while maintaining the temperature below 30 °C to form the aniline hydrochloride suspension.

  • Chlorination: The temperature of the reaction mixture is raised to 90-110 °C. Chlorine gas is then introduced into the reactor at a controlled rate over several hours. The reaction is highly exothermic and requires careful temperature management.

  • Reaction Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) to ensure the complete conversion of aniline and intermediates.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled. The solvent (chlorobenzene) is removed by distillation under reduced pressure. The crude 2,4,6-trichloroaniline is then purified by sublimation or recrystallization to yield a product with a purity of >98%.[1][2]

Quantitative Data for 2,4,6-Trichloroaniline Synthesis:

ParameterValueReference
Starting Material Aniline[1][2]
Reagents Chlorine gas, Hydrogen chloride, Chlorobenzene (solvent)[2]
Reaction Temperature 90-110 °C[2]
Reaction Time 6-8 hours[2]
Typical Yield 85-95%[2][3]
Purity (after purification) >98% (HPLC)[2]

Logical Workflow for 2,4,6-Trichloroaniline Synthesis:

G cluster_0 Reactor Charging cluster_1 Reaction cluster_2 Work-up and Purification Aniline Aniline Chlorination Chlorination at 90-110°C with Cl2 Gas Aniline->Chlorination Chlorobenzene Chlorobenzene Chlorobenzene->Chlorination HCl_gas Hydrogen Chloride Gas HCl_gas->Chlorination Distillation Solvent Removal (Distillation) Chlorination->Distillation Purification Purification (Sublimation/Recrystallization) Distillation->Purification Final_Product 2,4,6-Trichloroaniline Purification->Final_Product

Workflow for the scale-up synthesis of 2,4,6-trichloroaniline.
B. Stage 2: Diazotization and Fluorination of 2,4,6-Trichloroaniline

The conversion of 2,4,6-trichloroaniline to this compound is achieved through a Balz-Schiemann type reaction. This involves the formation of a diazonium salt followed by thermal decomposition in the presence of a fluoride source.[4][5][6] For large-scale operations, continuous flow processes are increasingly being adopted to manage the potentially hazardous nature of diazonium salt intermediates.[5][7]

Experimental Protocol (Batch Process):

  • Diazotization: 2,4,6-trichloroaniline is suspended in a solution of fluoroboric acid (HBF₄) or a mixture of hydrochloric acid and sodium tetrafluoroborate (NaBF₄) at a low temperature (0-5 °C). A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the temperature below 5 °C. The formation of the diazonium tetrafluoroborate salt occurs as a precipitate.

  • Isolation of Diazonium Salt: The precipitated diazonium salt is isolated by filtration and washed with cold water, followed by a cold organic solvent (e.g., diethyl ether) to remove residual acids and unreacted starting material. The isolated salt must be handled with care as diazonium salts can be explosive when dry.

  • Thermal Decomposition (Fluorodediazoniation): The moist diazonium salt is then carefully heated, either neat or as a slurry in an inert, high-boiling solvent (e.g., decane or dichlorobenzene). The decomposition typically occurs at temperatures ranging from 100 to 150 °C, leading to the evolution of nitrogen gas and boron trifluoride, and the formation of this compound.

  • Work-up and Purification: The resulting crude product is isolated and purified by fractional distillation under reduced pressure to yield the final product.

Experimental Protocol (Continuous Flow Process): [5][7]

For kilogram-scale and larger production, a continuous flow setup is recommended for enhanced safety and efficiency.

  • Stream 1 (Aniline Solution): 2,4,6-trichloroaniline is dissolved in a suitable organic solvent mixed with an acid (e.g., HCl or HBF₄).

  • Stream 2 (Nitrite Solution): Sodium nitrite is dissolved in water.

  • Diazotization in Microreactor: The two streams are pumped into a T-mixer and then through a temperature-controlled microreactor or coiled tube reactor at 0-10 °C with a short residence time (minutes) to form the diazonium salt in situ.

  • Fluorination in a Second Reactor: The output from the first reactor is directly fed into a second heated reactor (60-150 °C) where the thermal decomposition and fluorination occur with a very short residence time (seconds to minutes).[5][6]

  • Quenching and Extraction: The product stream is then continuously quenched, and the organic product is separated from the aqueous phase using a liquid-liquid separator.

  • Purification: The organic phase is then subjected to continuous distillation to afford the pure this compound.

Quantitative Data for this compound Synthesis:

ParameterBatch ProcessContinuous Flow ProcessReference
Starting Material 2,4,6-Trichloroaniline2,4,6-Trichloroaniline[4][5]
Reagents HBF₄ or HCl/NaBF₄, NaNO₂HBF₄ or HCl/NaBF₄, NaNO₂[4][5]
Diazotization Temp. 0-5 °C0-10 °C[5]
Fluorination Temp. 100-150 °C60-150 °C[5][6]
Typical Yield 60-75%~70%[5]
Purity >99% (GC)>99% (GC)

Reaction Pathway for this compound Synthesis:

G Start 2,4,6-Trichloroaniline Diazotization Diazotization (NaNO2, HBF4, 0-5°C) Start->Diazotization Intermediate Arenediazonium Tetrafluoroborate Intermediate Diazotization->Intermediate Fluorination Thermal Decomposition (Fluorodediazoniation, Heat) Intermediate->Fluorination Product This compound Fluorination->Product

Reaction pathway for the synthesis of this compound.

II. Synthesis of this compound Derivatives

This compound is a versatile building block for the synthesis of more complex molecules through reactions such as nucleophilic aromatic substitution (SNA_r_) and palladium-catalyzed cross-coupling reactions.

A. Nucleophilic Aromatic Substitution (SNA_r_)

The fluorine atom in this compound is activated towards nucleophilic attack due to the presence of the electron-withdrawing chlorine atoms. This allows for the selective replacement of the fluorine atom by various nucleophiles.

General Experimental Protocol for Amination:

  • Reaction Setup: In a sealed pressure vessel, this compound is dissolved in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: The desired amine (e.g., a primary or secondary amine) and a base (e.g., potassium carbonate or triethylamine) are added to the solution.

  • Reaction: The mixture is heated to a temperature typically ranging from 80 to 150 °C for several hours. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Quantitative Data for a Representative Amination Reaction:

ParameterValue
Substrate This compound
Nucleophile e.g., Morpholine
Base K₂CO₃
Solvent DMF
Reaction Temperature 120 °C
Reaction Time 12 hours
Typical Yield 70-90%
Purity >95%
B. Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms in this compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the formation of carbon-carbon bonds. The reactivity of the chlorine atoms can be differentiated based on their electronic and steric environment.

General Experimental Protocol for Suzuki Coupling:

  • Reaction Setup: A reaction flask is charged with this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent Addition: A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is added.

  • Reaction: The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically between 80 and 120 °C for several hours.

  • Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data for a Representative Suzuki Coupling Reaction:

ParameterValue
Substrate This compound
Coupling Partner e.g., Phenylboronic acid
Catalyst Pd(PPh₃)₄ (3-5 mol%)
Base K₂CO₃ (2-3 equivalents)
Solvent Toluene/Water (4:1)
Reaction Temperature 100 °C
Reaction Time 8-16 hours
Typical Yield 60-85%
Purity >95%

Logical Workflow for Derivative Synthesis:

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Palladium-Catalyzed Cross-Coupling Start This compound SNAr_reagents Nucleophile (e.g., Amine) Base (e.g., K2CO3) Solvent (e.g., DMF) Start->SNAr_reagents Reaction Coupling_reagents Coupling Partner (e.g., Boronic Acid) Pd Catalyst, Base Solvent (e.g., Toluene) Start->Coupling_reagents Reaction SNAr_product Substituted Derivative (e.g., Amino-derivative) SNAr_reagents->SNAr_product Coupling_product Coupled Derivative (e.g., Biaryl) Coupling_reagents->Coupling_product

General workflows for the synthesis of derivatives from this compound.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All procedures should be carried out in a suitable chemical laboratory with appropriate safety precautions. Reaction conditions may need to be optimized for specific equipment and scales.

References

Application Notes and Protocols: 1,3,5-Trichloro-2-fluorobenzene as a Precursor for Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trichloro-2-fluorobenzene is a polysubstituted aromatic compound with a unique substitution pattern that offers interesting possibilities for the synthesis of selectively functionalized organometallic reagents. These reagents can serve as valuable building blocks in the construction of complex molecules, including active pharmaceutical ingredients (APIs) and other high-value chemical entities. The presence of both chlorine and fluorine atoms on the benzene ring allows for differential reactivity, enabling regioselective metalation and subsequent functionalization.

This document provides detailed application notes and protocols for the preparation of organometallic reagents, specifically organolithium and Grignard reagents, from this compound. The methodologies are based on established principles of organometallic chemistry, as direct literature precedents for this specific substrate are limited.

Challenges and Considerations

The generation of organometallic reagents from this compound presents several challenges that must be considered:

  • Reactivity of C-F vs. C-Cl Bonds: The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making it less susceptible to direct oxidative addition with magnesium or metal-halogen exchange with organolithiums.[1][2] This differential reactivity can be exploited for selective functionalization at the chlorinated positions.

  • Regioselectivity: The presence of multiple chlorine atoms raises the question of regioselectivity during metal-halogen exchange or deprotonation. The electronic and steric environment of each chlorine atom will influence its reactivity.

  • Directed ortho-Metalation (DoM): The fluorine atom can act as a directing group in lithiation reactions, potentially favoring deprotonation at the adjacent C6 position.[3][4][5] This provides an alternative pathway to a specific organolithium reagent.

  • Reaction Conditions: The formation of organometallic reagents is highly sensitive to reaction conditions, including the choice of solvent, temperature, and the nature of the organometallic reagent used for exchange.[6] Anhydrous and inert conditions are crucial for success.[7][8]

Synthesis of Organolithium Reagents

Organolithium reagents can be prepared from this compound via two primary methods: metal-halogen exchange and directed ortho-metalation.

Method 1: Metal-Halogen Exchange

This method exploits the greater reactivity of the C-Cl bond compared to the C-F bond. By using a strong organolithium reagent like n-butyllithium (n-BuLi), it is possible to selectively exchange a chlorine atom for a lithium atom. The regioselectivity of this exchange will depend on the reaction conditions.

Experimental Protocol: Preparation of (2,4-Dichloro-6-fluorophenyl)lithium via Metal-Halogen Exchange

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer is assembled under a stream of dry nitrogen.

  • Reagents and Solvent:

    • This compound (1.0 eq)

    • n-Butyllithium (1.05 eq, solution in hexanes)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure: a. The flask is charged with this compound and anhydrous THF under a nitrogen atmosphere. b. The solution is cooled to -78 °C using a dry ice/acetone bath. c. n-Butyllithium is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. d. The reaction mixture is stirred at -78 °C for 1-2 hours. The formation of the aryllithium reagent can often be monitored by a color change.

  • Quenching and Analysis: To confirm the formation of the organolithium species and determine the yield, an aliquot of the reaction mixture can be quenched with a suitable electrophile (e.g., an excess of dry ice for carboxylation, or an aldehyde/ketone). Subsequent workup and analysis (e.g., GC-MS, NMR) will allow for the identification and quantification of the product.

Expected Outcome: Based on the general principles of metal-halogen exchange, the exchange is most likely to occur at one of the chlorine positions. The exact regioselectivity may vary, but the formation of a monolithiated species is the primary expected outcome.

Method 2: Directed ortho-Metalation (DoM)

The fluorine atom in this compound can act as a directing metalation group (DMG), guiding the deprotonation of an adjacent proton by a strong lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[3][4][5] This method offers a pathway to a different regioisomer of the organolithium reagent compared to metal-halogen exchange.

Experimental Protocol: Preparation of 2,4,6-Trichloro-3-fluorophenyllithium via Directed ortho-Metalation

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer is assembled under a stream of dry nitrogen.

  • Reagents and Solvent:

    • This compound (1.0 eq)

    • Diisopropylamine (1.1 eq)

    • n-Butyllithium (1.1 eq, solution in hexanes)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure: a. Anhydrous THF and diisopropylamine are added to the reaction flask under nitrogen and cooled to -78 °C. b. n-Butyllithium is added dropwise to generate LDA in situ. The solution is stirred for 30 minutes at -78 °C. c. A solution of this compound in anhydrous THF is added dropwise to the LDA solution at -78 °C. d. The reaction mixture is stirred at -78 °C for 2-3 hours to allow for complete deprotonation.

  • Quenching and Analysis: Similar to the metal-halogen exchange protocol, the reaction can be quenched with an electrophile to confirm the formation and determine the yield of the desired organolithium species.

Synthesis of Grignard Reagents

The formation of Grignard reagents from aryl fluorides is generally challenging due to the strength of the C-F bond.[1] However, the presence of more reactive C-Cl bonds in this compound suggests that Grignard reagent formation at a chlorinated position is plausible, especially with activated magnesium or under specific reaction conditions.

Experimental Protocol: Preparation of (2,4-Dichloro-6-fluorophenyl)magnesium Chloride

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled under a stream of dry nitrogen.

  • Reagents and Solvent:

    • Magnesium turnings (1.2 eq)

    • A small crystal of iodine (as an activator)

    • This compound (1.0 eq)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure: a. The flask is charged with magnesium turnings and the iodine crystal under a nitrogen atmosphere. The flask is gently heated with a heat gun to sublime the iodine, activating the magnesium surface. b. After cooling to room temperature, a small amount of a solution of this compound in anhydrous THF is added from the dropping funnel. c. The reaction is initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane if necessary. The initiation is indicated by the disappearance of the iodine color and the onset of a gentle reflux. d. The remaining solution of this compound is added dropwise at a rate that maintains a gentle reflux. e. After the addition is complete, the reaction mixture is stirred at room temperature or gentle reflux for an additional 1-2 hours to ensure complete reaction.

  • Analysis: The concentration of the prepared Grignard reagent can be determined by titration before its use in subsequent reactions.

Data Presentation

Table 1: Proposed Methods for the Synthesis of Organometallic Reagents from this compound

MethodReagentProposed ProductKey Reaction ConditionsPotential Advantages
Metal-Halogen Exchangen-Butyllithium(2,4-Dichloro-6-fluorophenyl)lithiumAnhydrous THF, -78 °CSelective reaction at a C-Cl bond.
Directed ortho-MetalationLithium Diisopropylamide (LDA)2,4,6-Trichloro-3-fluorophenyllithiumAnhydrous THF, -78 °CRegiospecific formation of a different isomer.
Grignard FormationMagnesium (activated)(2,4-Dichloro-6-fluorophenyl)magnesium ChlorideAnhydrous THF, refluxMilder reagent compared to organolithiums.

Note: The proposed products are based on predicted regioselectivity and require experimental verification.

Visualizations

experimental_workflow cluster_start Starting Material cluster_lithiation Organolithium Synthesis cluster_grignard Grignard Synthesis cluster_products Organometallic Reagents cluster_applications Synthetic Applications start This compound mh_exchange Metal-Halogen Exchange (n-BuLi, THF, -78°C) start->mh_exchange Route A dom Directed ortho-Metalation (LDA, THF, -78°C) start->dom Route B grignard Grignard Formation (Mg, THF, reflux) start->grignard Route C lithium_reagent1 (2,4-Dichloro-6-fluorophenyl)lithium mh_exchange->lithium_reagent1 lithium_reagent2 2,4,6-Trichloro-3-fluorophenyllithium dom->lithium_reagent2 grignard_reagent (2,4-Dichloro-6-fluorophenyl)magnesium Chloride grignard->grignard_reagent functionalization Reaction with Electrophiles (e.g., CO2, Aldehydes, Ketones) lithium_reagent1->functionalization lithium_reagent2->functionalization grignard_reagent->functionalization

Caption: Synthetic pathways to organometallic reagents from this compound.

signaling_pathway cluster_precursor Precursor cluster_reagents Reagents cluster_intermediates Organometallic Intermediates cluster_products Functionalized Products precursor This compound nBuLi n-Butyllithium precursor->nBuLi LDA LDA precursor->LDA Mg Magnesium precursor->Mg RLi1 Aryllithium (via M-H Exchange) nBuLi->RLi1 Metal-Halogen Exchange RLi2 Aryllithium (via DoM) LDA->RLi2 Directed ortho- Metalation RMgX Grignard Reagent Mg->RMgX Grignard Formation products Substituted Aromatics RLi1->products + Electrophile RLi2->products + Electrophile RMgX->products + Electrophile

Caption: Logical relationships in the synthesis of functionalized aromatics.

Conclusion

This compound holds promise as a versatile precursor for the synthesis of regiochemically defined organometallic reagents. By carefully selecting the metalation strategy—metal-halogen exchange, directed ortho-metalation, or Grignard formation—researchers can potentially access different organometallic intermediates, which can then be trapped with a wide range of electrophiles to generate novel, highly functionalized aromatic compounds. The protocols and considerations outlined in this document provide a solid foundation for the exploration of this chemistry in the fields of drug discovery and materials science. Experimental validation of the proposed pathways and optimization of reaction conditions will be crucial for realizing the full synthetic potential of this unique building block.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,3,5-Trichloro-2-fluorobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1,3,5-trichloro-2-fluorobenzene via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected physical state of this compound at room temperature?

A1: While a definitive melting point for this compound is not consistently reported in the literature, its estimated high boiling point of approximately 207°C suggests that it is likely a solid at room temperature.[1] Recrystallization is a suitable purification technique for solid compounds.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Specific solubility data for this compound is scarce. However, based on the principles of "like dissolves like" and data for structurally similar halogenated benzenes, suitable solvents would be those that can dissolve the compound when hot but not when cold. Good starting points for solvent screening include ethanol, methanol, hexane, and toluene. Mixed solvent systems, such as ethanol/water or toluene/hexane, may also be effective.

Q3: How can I determine the ideal solvent for my specific batch of this compound?

A3: Small-scale solvent screening is the most effective method. This involves testing the solubility of a small amount of your crude product in various solvents at both room temperature and at the solvent's boiling point. An ideal solvent will dissolve the compound completely when hot and allow for the formation of crystals upon cooling.

Q4: What are the key safety precautions when working with this compound and organic solvents?

A4: this compound is harmful if swallowed and causes skin and eye irritation.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When heating flammable organic solvents, always use a heating mantle or a steam bath, never an open flame.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not a good solvent for the compound, even at high temperatures.Select a more appropriate solvent. If the compound is nonpolar, consider a more nonpolar solvent. If it is polar, a more polar solvent may be required. A mixed solvent system might also be effective.
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- The rate of cooling is too slow.- Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.- Cool the solution in an ice bath to promote crystal formation.
The compound "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the compound.- The compound is significantly impure.- The solution is cooling too rapidly.- Choose a solvent with a lower boiling point.- Attempt to purify the compound by another method, such as column chromatography, before recrystallization.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
The yield of purified crystals is low. - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.- The crystals were washed with a solvent in which they are too soluble.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Wash the crystals with a small amount of ice-cold recrystallization solvent.- Ensure the filtration apparatus is pre-heated before filtering the hot solution.
The purified crystals are colored. Colored impurities are present in the crude product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by filtration.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the purification of this compound by single-solvent recrystallization.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into separate test tubes.

  • Add a few drops of a candidate solvent (e.g., ethanol, methanol, hexane, toluene) to each test tube at room temperature. Observe the solubility.

  • Gently heat the test tubes that did not show complete dissolution at room temperature. An ideal solvent will dissolve the compound completely upon heating.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals is a suitable choice.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask on a hot plate or in a heating mantle.

  • Continue adding the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal to the solution and then gently reheat it to boiling for a few minutes.

4. Hot Filtration:

  • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.

  • Pre-heat a funnel and a clean receiving flask to prevent premature crystallization.

  • Pour the hot solution through a fluted filter paper in the pre-heated funnel.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

6. Isolation and Washing of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

7. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Physicochemical Data

The following table summarizes the available and estimated physical properties of this compound and the solubility characteristics of structurally similar compounds.

Property Value Source/Comment
Molecular Formula C₆H₂Cl₃F-
Molecular Weight 199.44 g/mol -
Boiling Point ~207 °CEstimated Value[1]
Melting Point Not Available-
Ethanol Solubility Likely soluble when hotBased on general principles for halogenated aromatics
Methanol Solubility Likely soluble when hotBased on general principles for halogenated aromatics
Hexane Solubility Likely solublePolychlorinated benzenes are generally soluble in nonpolar solvents.
Toluene Solubility Likely solublePolychlorinated benzenes are generally soluble in aromatic solvents.

Visual Workflow

The following diagram illustrates the troubleshooting workflow for the recrystallization of this compound.

G Recrystallization Troubleshooting Workflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect and Dry Crystals crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out Compound Oils Out crystals_form->oiling_out Oils Out low_yield Low Yield? collect->low_yield end Pure Product troubleshoot_no_crystals Troubleshoot: - Concentrate Solution - Scratch Flask - Add Seed Crystal - Cool in Ice Bath no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool troubleshoot_oiling Troubleshoot: - Reheat and Add More Solvent - Change Solvent - Slower Cooling oiling_out->troubleshoot_oiling troubleshoot_oiling->cool low_yield->end No troubleshoot_yield Troubleshoot: - Check Mother Liquor - Use Less Wash Solvent - Ensure Slow Cooling low_yield->troubleshoot_yield Yes troubleshoot_yield->cool

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Synthesis of 1,3,5-Trichloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-Trichloro-2-fluorobenzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most plausible synthetic routes for this compound are:

  • Balz-Schiemann Reaction: This involves the diazotization of 2,4,6-trichloroaniline followed by a fluorination reaction.

  • Nucleophilic Aromatic Substitution (SNAr): This route typically starts with 1,2,3,5-tetrachlorobenzene and involves the substitution of a chlorine atom with a fluorine atom using a fluoride salt.

Q2: What are the primary byproducts I should expect in the synthesis of this compound?

A2: The expected byproducts are highly dependent on the chosen synthetic route.

  • For the Balz-Schiemann route:

    • 2,4,6-Trichlorophenol: Formed by the reaction of the diazonium salt intermediate with water.

    • Unreacted 2,4,6-Trichloroaniline: Due to incomplete diazotization.

    • Azo Compounds: Colored impurities resulting from coupling reactions of the diazonium salt.[1]

    • Biaryl Compounds: Arising from radical side reactions, a known byproduct in similar Sandmeyer reactions.[2]

  • For the Nucleophilic Aromatic Substitution (SNAr) route:

    • Isomeric Monofluoro-trichlorobenzenes: If the substitution is not completely regioselective.

    • Difluoro-dichlorobenzenes: If the reaction conditions are harsh enough to promote a second substitution.

    • 2,4,6-Trichlorophenol: If the fluoride source is not anhydrous or if there is residual water in the solvent.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Balz-Schiemann Reaction Route

Problem 1: Low yield of the desired this compound.

Possible Cause Troubleshooting Step
Incomplete diazotization of 2,4,6-trichloroaniline.Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and a sufficient amount of a non-nucleophilic acid like HBF4.
Premature decomposition of the diazonium salt.Keep the temperature of the diazonium salt solution low until the fluorination step. Proceed to the fluorination step as soon as the diazotization is complete.
Inefficient fluorination of the diazonium salt.Ensure the diazonium tetrafluoroborate salt is completely dry before thermal decomposition. The decomposition temperature is critical; if it's too low, the reaction will be incomplete, and if it's too high, it can lead to the formation of tars.

Problem 2: The final product is contaminated with a significant amount of 2,4,6-trichlorophenol.

Possible Cause Troubleshooting Step
Presence of excess water during the diazotization or fluorination step.Use anhydrous solvents and reagents wherever possible. Ensure the diazonium salt is thoroughly dried before decomposition.
Decomposition of the diazonium salt in the aqueous phase.Perform the diazotization at a low temperature to minimize decomposition. Isolate the diazonium tetrafluoroborate salt quickly and dry it efficiently.

Problem 3: The product is discolored (e.g., maroon, brown, or yellow).

Possible Cause Troubleshooting Step
Formation of azo compounds.Maintain a low temperature during diazotization to suppress coupling reactions. Ensure efficient stirring to maintain a homogenous reaction mixture. The product can be purified by distillation or chromatography to remove colored impurities.
Formation of tarry byproducts during thermal decomposition.Optimize the decomposition temperature. A lower temperature for a longer duration may be preferable to a high temperature for a short period. Performing the decomposition under vacuum can also be beneficial.
Nucleophilic Aromatic Substitution (SNAr) Route

Problem 1: The reaction is slow or does not go to completion.

Possible Cause Troubleshooting Step
Insufficient reactivity of the fluoride source.Use a highly active and anhydrous fluoride source such as spray-dried potassium fluoride (KF). The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can enhance the reaction rate.
Low reaction temperature.The SNAr reaction often requires elevated temperatures. The optimal temperature will depend on the solvent and the specific substrate.
Deactivation of the fluoride source by water.Ensure all reagents and solvents are rigorously dried before use.

Problem 2: Formation of multiple isomers in the product mixture.

Possible Cause Troubleshooting Step
Lack of regioselectivity in the substitution reaction.The regioselectivity of SNAr on polychlorinated benzenes can be influenced by the reaction conditions. Modifying the solvent, temperature, or fluoride source may improve selectivity.
Isomerization under the reaction conditions.While less common for this type of compound, harsh reaction conditions could potentially lead to isomerization. Milder conditions should be attempted if this is suspected.

Experimental Protocols

1. Synthesis of this compound via Balz-Schiemann Reaction (General Procedure)

  • Step 1: Diazotization of 2,4,6-Trichloroaniline

    • Dissolve 2,4,6-trichloroaniline in a suitable non-nucleophilic acid (e.g., a mixture of ethanol and fluoroboric acid) in a flask cooled to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of the aniline, maintaining the temperature below 5 °C.

    • After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Step 2: Formation and Isolation of the Diazonium Tetrafluoroborate Salt

    • The 2,4,6-trichlorobenzenediazonium tetrafluoroborate will precipitate from the solution.

    • Filter the precipitate under vacuum and wash it with cold water, followed by a small amount of cold methanol, and finally with diethyl ether to aid in drying.

    • Dry the isolated salt thoroughly in a vacuum desiccator over a suitable drying agent.

  • Step 3: Thermal Decomposition

    • Gently heat the dry diazonium tetrafluoroborate salt in a flask equipped with a condenser and a collection vessel. The decomposition is typically carried out under vacuum.

    • The this compound will distill over as the salt decomposes.

    • Collect the crude product and purify it by vacuum distillation.

2. Synthesis of this compound via Nucleophilic Aromatic Substitution (General Procedure)

  • Step 1: Reaction Setup

    • In a flame-dried flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride and a high-boiling polar aprotic solvent (e.g., dimethylformamide or sulfolane).

    • If a phase-transfer catalyst is used, add it at this stage.

    • Heat the mixture to a moderate temperature under a nitrogen atmosphere to ensure all components are dry.

  • Step 2: Nucleophilic Substitution

    • Add 1,2,3,5-tetrachlorobenzene to the reaction mixture.

    • Increase the temperature to the desired reaction temperature (typically in the range of 150-250 °C) and maintain it for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS).

  • Step 3: Work-up and Purification

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a large volume of water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., MgSO4).

    • Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography.

Visualizations

Balz_Schiemann_Workflow Start 2,4,6-Trichloroaniline Diazotization Diazotization (NaNO2, HBF4, 0-5 °C) Start->Diazotization Diazonium_Salt 2,4,6-Trichlorobenzenediazonium Tetrafluoroborate Diazotization->Diazonium_Salt Byproduct_Phenol 2,4,6-Trichlorophenol (Side Reaction with H2O) Diazotization->Byproduct_Phenol Decomposition Thermal Decomposition (Heat, Vacuum) Diazonium_Salt->Decomposition Byproduct_Azo Azo Compounds (Coupling Side Reaction) Diazonium_Salt->Byproduct_Azo Product This compound Decomposition->Product

Caption: Workflow for the synthesis of this compound via the Balz-Schiemann reaction.

SNAr_Workflow Start 1,2,3,5-Tetrachlorobenzene Reaction Nucleophilic Aromatic Substitution (KF, High Temp. Solvent) Start->Reaction Product This compound Reaction->Product Byproduct_Isomers Isomeric Products (Incomplete Regioselectivity) Reaction->Byproduct_Isomers Byproduct_Phenol 2,4,6-Trichlorophenol (Reaction with H2O) Reaction->Byproduct_Phenol

Caption: Workflow for the synthesis of this compound via Nucleophilic Aromatic Substitution.

Troubleshooting_Logic cluster_balz Balz-Schiemann Route cluster_snar SNAr Route Low_Yield_B Low Yield Incomplete Diazotization Incomplete Diazotization Low_Yield_B->Incomplete Diazotization Salt Decomposition Salt Decomposition Low_Yield_B->Salt Decomposition Phenol_Impurity_B Phenolic Impurity Presence of Water Presence of Water Phenol_Impurity_B->Presence of Water Colored_Product_B Colored Product Azo Formation Azo Formation Colored_Product_B->Azo Formation Slow_Reaction_S Slow/Incomplete Reaction Inactive Fluoride Source Inactive Fluoride Source Slow_Reaction_S->Inactive Fluoride Source Low Temperature Low Temperature Slow_Reaction_S->Low Temperature Isomer_Impurity_S Isomeric Impurities Poor Regioselectivity Poor Regioselectivity Isomer_Impurity_S->Poor Regioselectivity Phenol_Impurity_S Phenolic Impurity Phenol_Impurity_S->Presence of Water

Caption: Common issues and their potential causes in the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 1,3,5-Trichloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-Trichloro-2-fluorobenzene. The information is designed to address specific experimental challenges and facilitate the optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction. This typically involves the partial fluorination of a tetrachlorobenzene isomer, such as 1,2,3,5-tetrachlorobenzene or 1,2,4,5-tetrachlorobenzene, using a fluoride salt like potassium fluoride (KF). The reaction is generally carried out in a high-boiling polar aprotic solvent with the aid of a phase-transfer catalyst.

Q2: Which starting material is preferred for the synthesis: 1,2,3,5-tetrachlorobenzene or 1,2,4,5-tetrachlorobenzene?

A2: The choice of starting material is critical for achieving regioselectivity. In a Halex reaction, the chlorine atom most activated by electron-withdrawing groups will be preferentially substituted. For the synthesis of this compound, starting with 1,2,3,5-tetrachlorobenzene is theoretically more direct. The chlorine at the 2-position is activated by the adjacent chlorine atoms, making it a likely site for fluorination. Starting with 1,2,4,5-tetrachlorobenzene would likely lead to a different isomer.

Q3: What is the role of a phase-transfer catalyst in this reaction?

A3: A phase-transfer catalyst (PTC), such as a quaternary ammonium or phosphonium salt, is crucial for transporting the fluoride anion from the solid phase (KF) into the organic solvent where the tetrachlorobenzene is dissolved. This enhances the nucleophilicity of the fluoride ion and significantly increases the reaction rate.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using gas chromatography (GC) or high-performance liquid chromatography (HPLC). By taking aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material and the formation of the product and any byproducts. This data is essential for determining the optimal reaction time.

Q5: What are the expected major byproducts in this synthesis?

A5: The primary byproducts are typically other fluorinated isomers and unreacted starting material. Depending on the reaction conditions, over-fluorination can occur, leading to the formation of di- or tri-fluorinated species. Incomplete reaction will result in residual tetrachlorobenzene. Isomeric impurities can also arise if the starting material contains other tetrachlorobenzene isomers.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and recommended solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Conversion 1. Inactive potassium fluoride (KF). 2. Insufficiently dried reagents and solvent. 3. Ineffective phase-transfer catalyst. 4. Low reaction temperature.1. Use spray-dried KF or dry it under vacuum at high temperature before use. 2. Ensure all glassware, solvents, and reagents are rigorously dried. Water can deactivate the fluoride ions. 3. Use a high-quality phase-transfer catalyst and ensure it is used at the correct loading. 4. Gradually increase the reaction temperature, monitoring for product formation and byproduct generation.
Formation of Multiple Products (Isomers/Over-fluorination) 1. Non-regioselective fluorination. 2. Reaction time is too long or temperature is too high. 3. Impure starting material.1. Optimize the reaction temperature and catalyst to favor the desired isomer. 2. Monitor the reaction closely by GC/HPLC and stop the reaction once the desired product concentration is maximized. 3. Use a highly pure isomer of tetrachlorobenzene as the starting material.
Difficult Product Purification 1. Similar boiling points of product and byproducts. 2. Presence of residual solvent or catalyst.1. Employ fractional distillation under reduced pressure for separation. Preparative GC or HPLC may be necessary for high purity. 2. Perform aqueous work-up to remove the solvent and catalyst before distillation.
Dark Reaction Mixture/Tar Formation 1. Reaction temperature is too high. 2. Presence of impurities that promote side reactions.1. Lower the reaction temperature. 2. Ensure high purity of all reagents and solvents.

Experimental Protocols

Proposed Protocol for the Synthesis of this compound via Halex Reaction

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 1,2,3,5-Tetrachlorobenzene

  • Spray-dried Potassium Fluoride (KF)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Toluene (for work-up)

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermocouple, add spray-dried potassium fluoride (1.2 equivalents) and the phase-transfer catalyst (0.1 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Heating and Starting Material Addition: Heat the mixture to the desired reaction temperature (e.g., 150-180 °C) with vigorous stirring. Once the temperature is stable, add 1,2,3,5-tetrachlorobenzene (1.0 equivalent) portion-wise or as a solution in a small amount of anhydrous DMF.

  • Reaction Monitoring: Monitor the reaction progress by GC analysis of aliquots taken from the reaction mixture.

  • Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Dilute the mixture with toluene and water. Separate the organic layer. Wash the organic layer with water multiple times to remove DMF and the catalyst. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the toluene under reduced pressure. Purify the crude product by fractional vacuum distillation to isolate this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_reaction Set up Reaction Apparatus prep_reagents->setup_reaction add_kf_ptc Add KF & PTC setup_reaction->add_kf_ptc add_solvent Add Anhydrous Solvent add_kf_ptc->add_solvent heat Heat to Reaction Temperature add_solvent->heat add_sm Add Starting Material heat->add_sm monitor Monitor by GC/HPLC add_sm->monitor cool Cool Reaction monitor->cool Reaction Complete extract Aqueous Work-up & Extraction cool->extract dry Dry Organic Layer extract->dry purify Fractional Vacuum Distillation dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Conversion? check_kf Check KF Activity & Dryness start->check_kf Yes isomers Isomer/Byproduct Formation? start->isomers No check_conditions Verify Anhydrous Conditions check_kf->check_conditions check_temp_ptc Optimize Temperature & PTC check_conditions->check_temp_ptc check_temp_ptc->isomers failure Further Optimization Needed check_temp_ptc->failure optimize_time_temp Optimize Reaction Time & Temperature isomers->optimize_time_temp Yes purification Purification Successful? isomers->purification No check_sm_purity Check Starting Material Purity optimize_time_temp->check_sm_purity check_sm_purity->purification fractional_distillation Employ Fractional Distillation purification->fractional_distillation No success Successful Synthesis purification->success Yes fractional_distillation->success fractional_distillation->failure

Caption: Troubleshooting decision tree for the synthesis of this compound.

Technical Support Center: Synthesis of 1,3,5-Trichloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3,5-Trichloro-2-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Balz-Schiemann reaction of 2,4,6-Trichloroaniline, which is the most probable synthetic route.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Diazonium Salt Incomplete diazotization of 2,4,6-trichloroaniline.- Ensure the reaction temperature is maintained between 0-5 °C. Higher temperatures can lead to the decomposition of the diazonium salt. - Use a slight excess of sodium nitrite (NaNO₂) to ensure complete reaction. - The concentration of the acid (e.g., HBF₄ or HCl) is critical. Ensure it is of the appropriate concentration as specified in the protocol.
Steric hindrance from ortho-chloro groups on 2,4,6-trichloroaniline impeding reaction.- Increase the reaction time for the diazotization step. - Consider using a more reactive nitrosating agent, such as nitrosonium tetrafluorobrate (NOBF₄).[1]
Low Yield of this compound Incomplete thermal decomposition of the diazonium tetrafluoroborate salt.- Ensure the decomposition is carried out at an appropriate temperature. The optimal temperature may need to be determined empirically. - The decomposition can be performed in an inert, high-boiling solvent to ensure even heat distribution.[2] - Photochemical decomposition can be explored as a milder alternative to thermal decomposition.
Side reactions during decomposition.- The presence of chloride ions can lead to the formation of 1,2,3,5-tetrachlorobenzene as a byproduct. Ensure the diazonium tetrafluoroborate salt is washed thoroughly to remove residual chlorides. - Decomposition in the presence of moisture can lead to the formation of 2,4,6-trichlorophenol. Ensure all reagents and equipment are dry.
Formation of Tarry Byproducts Uncontrolled decomposition of the diazonium salt.- The thermal decomposition of diazonium salts can be exothermic and potentially explosive, especially on a large scale.[3] Perform the reaction on a small scale initially to determine its thermal behavior. - Add the diazonium salt portion-wise to the hot solvent or perform the decomposition in a continuous flow reactor for better temperature control.[4]
Difficult Purification of the Final Product Presence of chlorinated or phenolic impurities.- Utilize fractional distillation to separate this compound from closely boiling impurities. - Column chromatography on silica gel may be effective for removing more polar impurities like phenols. - A wash with a dilute base solution (e.g., sodium bicarbonate) can help remove acidic phenolic byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic route for this compound?

A1: The most plausible and commonly suggested method is the Balz-Schiemann reaction.[1][5][6] This involves the diazotization of 2,4,6-trichloroaniline to form the corresponding diazonium salt, followed by fluorination using a fluoride source, typically from the decomposition of a tetrafluoroborate salt.

Q2: How can I prepare the starting material, 2,4,6-Trichloroaniline?

A2: 2,4,6-Trichloroaniline can be synthesized by the chlorination of aniline. A common method involves dissolving dry aniline in carbon tetrachloride and passing dry chlorine gas through the solution at a low temperature (around -10 °C). Another approach is the chlorination of anilinium chloride.

Q3: What are the critical parameters to control during the Balz-Schiemann reaction for this synthesis?

A3: Key parameters include:

  • Temperature: Low temperatures (0-5 °C) are crucial during the diazotization step to prevent the premature decomposition of the diazonium salt.

  • Anhydrous Conditions: Moisture can lead to the formation of phenolic byproducts. Using dry reagents and solvents is essential.

  • Purity of the Diazonium Salt: Isolating and washing the diazonium tetrafluoroborate salt helps to remove impurities that can lead to side reactions during the decomposition step.

Q4: What are the potential side products in this reaction?

A4: Common side products can include:

  • 1,2,3,5-Tetrachlorobenzene: Formed if chloride ions are present during the decomposition of the diazonium salt.

  • 2,4,6-Trichlorophenol: Results from the reaction of the diazonium salt with any residual water.

  • Azo compounds: Can be formed through coupling reactions of the diazonium salt.[2]

Q5: Are there any safety concerns with the Balz-Schiemann reaction?

A5: Yes, diazonium salts are potentially explosive, especially when dry.[3] The thermal decomposition can be highly exothermic. It is crucial to take appropriate safety precautions, such as working on a small scale initially, using safety shields, and ensuring controlled heating. Continuous flow reactors can offer a safer alternative for scaling up the reaction.[4]

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Trichloroaniline

This protocol is based on the chlorination of aniline.

Materials:

  • Aniline

  • Carbon Tetrachloride (anhydrous)

  • Chlorine gas (dry)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 10 g of dry aniline in 200 g of dry carbon tetrachloride in a flask equipped with a mechanical stirrer.

  • Cool the flask in an efficient freezing mixture to approximately -10 °C.

  • Pass a stream of dry chlorine gas, mixed with an equal volume of dry carbon dioxide, through the solution.

  • A white crystalline precipitate of 2,4,6-trichloroaniline will form. It is crucial to maintain the low temperature and anhydrous conditions to prevent the formation of aniline black.

  • Filter the crystals and recrystallize them from ethanol to obtain pure 2,4,6-trichloroaniline.

Protocol 2: Proposed Synthesis of this compound via Balz-Schiemann Reaction

Materials:

  • 2,4,6-Trichloroaniline

  • Hydrochloric Acid (concentrated)

  • Sodium Nitrite (NaNO₂)

  • Fluoroboric Acid (HBF₄, ~50% in water)

  • Inert high-boiling solvent (e.g., xylene or decane)

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether or Dichloromethane

Procedure:

Part A: Diazotization

  • In a flask, suspend 2,4,6-trichloroaniline in a solution of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

Part B: Formation and Isolation of the Diazonium Tetrafluoroborate Salt

  • To the cold diazonium salt solution, slowly add cold fluoroboric acid.

  • A precipitate of 2,4,6-trichlorobenzenediazonium tetrafluoroborate should form.

  • Stir the mixture for 30 minutes in the ice bath.

  • Filter the precipitate and wash it with cold water, followed by a small amount of cold methanol and then diethyl ether to aid in drying.

  • Dry the isolated salt under vacuum. Caution: Diazonium salts can be explosive when dry. Handle with extreme care.

Part C: Thermal Decomposition

  • In a flask equipped with a condenser, heat an inert, high-boiling solvent (e.g., xylene) to the desired decomposition temperature (start with a temperature around 100-120 °C and optimize).

  • Carefully add the dry 2,4,6-trichlorobenzenediazonium tetrafluoroborate in small portions to the hot solvent. Vigorous evolution of nitrogen gas should be observed.

  • After the addition is complete, continue heating the mixture for 1-2 hours to ensure complete decomposition.

Part D: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to remove any acidic byproducts.

  • Wash again with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Visualizations

Experimental Workflow: Balz-Schiemann Synthesis

Balz_Schiemann_Workflow cluster_start Starting Material Preparation cluster_reaction Balz-Schiemann Reaction cluster_purification Purification Aniline Aniline Chlorination Chlorination Aniline->Chlorination TCA 2,4,6-Trichloroaniline Chlorination->TCA Diazotization Diazotization (NaNO₂, HBF₄, 0-5 °C) TCA->Diazotization Diazonium_Salt 2,4,6-Trichlorobenzenediazonium Tetrafluoroborate Diazotization->Diazonium_Salt Decomposition Thermal Decomposition (Heat) Diazonium_Salt->Decomposition Crude_Product Crude this compound Decomposition->Crude_Product Workup Aqueous Work-up Crude_Product->Workup Purification Distillation / Chromatography Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield of Final Product Check_Diazotization Check Diazotization Step Start->Check_Diazotization Check_Decomposition Check Decomposition Step Start->Check_Decomposition Check_Purification Review Purification Method Start->Check_Purification Temp_Control Verify Temperature (0-5 °C) Check_Diazotization->Temp_Control Temperature Issue? Reagent_Excess Ensure Slight Excess of NaNO₂ Check_Diazotization->Reagent_Excess Incomplete Reaction? Acid_Concentration Check Acid Concentration Check_Diazotization->Acid_Concentration Incorrect Acidity? Decomp_Temp Optimize Decomposition Temperature Check_Decomposition->Decomp_Temp Incomplete Decomposition? Side_Reactions Analyze for Side Products (e.g., Tetrachlorobenzene, Phenol) Check_Decomposition->Side_Reactions Impurity Formation? Distillation_Params Adjust Distillation Parameters Check_Purification->Distillation_Params Inefficient Separation? Chromatography_Conditions Optimize Chromatography Conditions Check_Purification->Chromatography_Conditions Poor Resolution? Anhydrous_Conditions Ensure Anhydrous Conditions Side_Reactions->Anhydrous_Conditions

Caption: Troubleshooting guide for low yield issues.

References

Technical Support Center: Purification of 1,3,5-Trichloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 1,3,5-Trichloro-2-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurities present in this compound are highly dependent on the synthetic route employed. Common impurities may include:

  • Isomeric Impurities: Positional isomers such as other trichlorofluorobenzene isomers can form during synthesis. The separation of these isomers can be challenging due to their similar physical properties.

  • Starting Materials and Reagents: Unreacted starting materials and residual reagents from the synthesis process.

  • Byproducts from Side Reactions: Depending on the specific reaction conditions, various byproducts may be formed. For instance, in syntheses involving chlorination or fluorination of benzene derivatives, the formation of other halogenated benzenes is possible. In some syntheses of related chlorinated aromatic compounds, colored byproducts have been observed.

Q2: What are the recommended analytical techniques to assess the purity of this compound?

A2: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities, including isomeric byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound and to separate it from less volatile impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a purification process and for preliminary purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and can also be used to identify and quantify impurities.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the purification of this compound.

Recrystallization

Problem: Difficulty in finding a suitable recrystallization solvent.

  • Possible Cause: The compound may be highly soluble in most common solvents at room temperature, or it may have poor solubility even at elevated temperatures.

  • Solution:

    • Single Solvent Screening: Systematically test a range of solvents with varying polarities (e.g., hexanes, toluene, ethanol, methanol, ethyl acetate, and dichloromethane). A good solvent should dissolve the compound when hot but show low solubility when cold.

    • Mixed Solvent Systems: If a single suitable solvent cannot be found, a two-solvent system is a viable alternative. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. Common mixed solvent pairs for halogenated aromatic compounds include ethanol/water, and hexane/ethyl acetate.

Problem: The compound "oils out" instead of crystallizing.

  • Possible Cause: The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too concentrated or cooled too rapidly. The presence of significant impurities can also lower the melting point of the mixture, leading to oiling out.

  • Solution:

    • Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point lower than the melting point of this compound.

    • Dilute the Solution: Use a larger volume of the recrystallization solvent.

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be beneficial.

    • Pre-purification: If the crude material is highly impure, consider a preliminary purification step such as column chromatography before recrystallization.

Column Chromatography

Problem: Poor separation of the desired compound from impurities.

  • Possible Cause: The chosen solvent system (mobile phase) may not have the optimal polarity to effectively separate the components on the stationary phase (e.g., silica gel). Isomeric impurities can be particularly difficult to separate.

  • Solution:

    • Optimize the Mobile Phase: Systematically vary the polarity of the eluent. For non-polar compounds like halogenated benzenes, a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. Start with a low polarity mobile phase and gradually increase the polarity. Thin-layer chromatography (TLC) is an excellent tool for quickly screening different solvent systems to find the optimal conditions for separation.

    • Change the Stationary Phase: If separation on silica gel is not effective, consider using a different stationary phase, such as alumina or a C18-functionalized silica gel (for reversed-phase chromatography). Specialized columns, such as those with carbon-based materials, have shown good separation for halogenated benzenes.[1][2][3]

    • Fractional Crystallization: For challenging separations of isomers, fractional crystallization may be a more effective technique.[4][5] This method relies on small differences in solubility to achieve separation through repeated crystallization steps.

Problem: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move the compound down the column.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

Experimental Protocols

Recrystallization Protocol

This is a general protocol that should be optimized for your specific sample.

  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the hot recrystallization solvent (or the "good" solvent in a mixed-solvent system) to dissolve the solid completely. Use a boiling stick or a magnetic stirrer to ensure even heating and prevent bumping.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Single Solvent: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

    • Mixed Solvent: To the hot solution of the compound in the "good" solvent, add the "poor" solvent dropwise with swirling until a persistent cloudiness is observed. Add a few drops of the "good" solvent until the solution becomes clear again. Allow the solution to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation
ParameterRecrystallizationColumn Chromatography
Principle Difference in solubilityDifferential partitioning between stationary and mobile phases
Typical Solvents/Eluents Ethanol, Methanol, Hexanes, Toluene, Ethyl Acetate, Water (in mixed systems)Hexane/Ethyl Acetate, Hexane/Dichloromethane
Common Issues Oiling out, poor recoveryPoor separation, co-elution
Best For Removing small amounts of impurities from a solidSeparating complex mixtures, including isomers

Visualizations

Experimental_Workflow General Purification Workflow for this compound crude_product Crude this compound purity_analysis Purity Assessment (TLC, GC-MS, HPLC) crude_product->purity_analysis is_pure Is Purity > 99%? purity_analysis->is_pure pure_product Pure Product is_pure->pure_product Yes purification_method Select Purification Method is_pure->purification_method No recrystallization Recrystallization purification_method->recrystallization Minor Impurities column_chromatography Column Chromatography purification_method->column_chromatography Complex Mixture fractional_crystallization Fractional Crystallization (for isomers) purification_method->fractional_crystallization Isomeric Impurities post_purification_analysis Analyze Fractions/Crystals (TLC, GC-MS) recrystallization->post_purification_analysis troubleshooting Troubleshooting recrystallization->troubleshooting column_chromatography->post_purification_analysis column_chromatography->troubleshooting fractional_crystallization->post_purification_analysis combine_pure Combine Pure Fractions / Collect Crystals post_purification_analysis->combine_pure final_product Final Purified Product combine_pure->final_product

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting_Recrystallization Troubleshooting Recrystallization Issues start Recrystallization Attempt oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_recovery Low Recovery start->low_recovery impure_crystals Crystals are Impure start->impure_crystals successful_crystallization Successful Crystallization start->successful_crystallization Success solution1 Use lower boiling solvent Add more solvent Cool slowly Pre-purify crude material oiling_out->solution1 solution2 Concentrate solution Scratch flask Add seed crystal Cool in ice bath for longer no_crystals->solution2 solution3 Ensure complete initial dissolution Avoid using excess solvent Wash crystals with cold solvent low_recovery->solution3 solution4 Ensure slow cooling Wash crystals thoroughly Re-crystallize impure_crystals->solution4 solution1->start Retry solution2->start Retry solution3->start Retry solution4->start Retry

References

Technical Support Center: Reactions of 1,3,5-Trichloro-2-fluorobenzene with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-trichloro-2-fluorobenzene and strong bases. The information is designed to help you anticipate and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary reactions of this compound with strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA)?

When reacting this compound with strong bases, several reaction pathways are possible, primarily dictated by the choice of base, solvent, and temperature. The main expected reactions include:

  • Metal-Halogen Exchange: This is a common reaction with organolithium reagents, where a halogen atom is swapped for a lithium atom. The rate of exchange typically follows the trend I > Br > Cl.[1] For this compound, exchange of a chlorine atom is plausible.

  • Deprotonation (Metalation): A strong base can abstract a proton from the aromatic ring. The position of deprotonation is influenced by the directing effects of the halogen substituents.

  • Aryne Formation: Elimination of a proton and an adjacent halide can lead to the formation of a highly reactive benzyne intermediate.[2]

  • Nucleophilic Aromatic Substitution (SNAr): A strong nucleophile can displace one of the halogen atoms on the electron-deficient aromatic ring.[3][4][5]

Q2: Which side reactions are commonly observed?

Side reactions can be prevalent and lead to complex product mixtures. Common side reactions include:

  • Formation of Multiple Aryne Isomers: Depending on which proton and halide are eliminated, different benzyne isomers can be formed, leading to a mixture of trapped products.

  • Competing Nucleophilic Substitution: The strong base or solvent-derived nucleophiles can compete with the desired reaction, leading to substitution products.

  • Polymerization/Decomposition: Arynes are extremely reactive and can undergo polymerization or lead to intractable tars if not efficiently trapped.

  • Reaction with Solvent: Ethereal solvents like THF can be deprotonated by strong bases at temperatures above -20 °C, leading to solvent-derived byproducts.

Q3: How does the choice of strong base (n-BuLi vs. LDA) influence the reaction outcome?

The choice of base is critical:

  • n-Butyllithium (n-BuLi): This is a strong nucleophile and a strong base. It is more likely to participate in metal-halogen exchange and nucleophilic addition reactions.

  • Lithium Diisopropylamide (LDA): LDA is a strong, non-nucleophilic base due to its steric bulk. It is more likely to induce deprotonation and subsequent aryne formation.[2]

Troubleshooting Guides

Issue 1: Low yield of the desired product and formation of a complex mixture.
Possible Cause Troubleshooting Step
Incorrect Reaction Temperature Optimize the reaction temperature. Metal-halogen exchange and deprotonation are typically carried out at low temperatures (-78 °C to -40 °C) to minimize side reactions.
Slow Addition of Reagent Add the strong base slowly to the substrate solution to maintain a low concentration of the base and control the reaction exotherm.
Presence of Moisture or Oxygen Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Quench any residual moisture in the solvent and starting material.
Incorrect Stoichiometry Titrate the strong base solution prior to use to determine its exact concentration and ensure accurate stoichiometry.
Competing Reaction Pathways Consider changing the base (e.g., from n-BuLi to the more sterically hindered and less nucleophilic LDA to favor deprotonation over substitution).
Issue 2: Formation of polymeric material or tar.
Possible Cause Troubleshooting Step
Inefficient Trapping of Reactive Intermediates If generating an aryne, ensure the trapping agent is present in sufficient excess and is reactive enough to capture the aryne as it is formed.
Reaction Temperature Too High High temperatures can accelerate the decomposition and polymerization of reactive intermediates like arynes and organolithiums. Maintain a low reaction temperature.
High Concentration of Reactants Run the reaction at a lower concentration to reduce the likelihood of intermolecular side reactions leading to polymers.

Experimental Protocols

General Protocol for Reaction with n-Butyllithium (Illustrative for Metal-Halogen Exchange/Aryne Formation):

  • Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF or diethyl ether in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quenching/Trapping: To trap the generated organolithium or aryne intermediate, add a solution of the desired electrophile or trapping agent (e.g., furan, an aldehyde, or a ketone) in the reaction solvent.

  • Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

General Protocol for Reaction with Lithium Diisopropylamide (Illustrative for Deprotonation/Aryne Formation):

  • Preparation of LDA: Under an inert atmosphere, add n-BuLi (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C. Stir for 30 minutes at 0 °C to pre-form the LDA.

  • Reaction Setup: In a separate flame-dried flask, prepare a solution of this compound (1.0 eq) in anhydrous THF.

  • Cooling: Cool the substrate solution to -78 °C.

  • Addition of LDA: Slowly add the freshly prepared LDA solution to the substrate solution via a cannula or dropping funnel, maintaining the internal temperature below -70 °C.

  • Stirring and Trapping: Follow steps 4-7 from the n-BuLi protocol.

Data Presentation

Due to the limited availability of specific quantitative data for the side reactions of this compound, the following table presents plausible side products based on known reactivity patterns of similar compounds. The yields are hypothetical and will vary significantly with reaction conditions.

Strong Base Potential Side Reaction Plausible Side Product(s) Hypothetical Yield Range
n-BuLiMetal-Halogen Exchange1,3-dichloro-2-fluoro-5-buthylbenzene5-20%
n-BuLiAryne Formation + Trapping with FuranDichloro-fluoro-benzonorbornadiene isomers10-40%
LDAAryne Formation + DimerizationPolychlorinated biphenyls and triphenylenes5-30%
LDANucleophilic Substitution by DiisopropylamineN,N-diisopropyl-polychloro-fluoroaniline isomers5-15%

Visualizations

Side_Reactions cluster_start Starting Material cluster_base Strong Base cluster_pathways Reaction Pathways cluster_products Potential Side Products This compound This compound Metal-Halogen Exchange Metal-Halogen Exchange This compound->Metal-Halogen Exchange n-BuLi Aryne Formation Aryne Formation This compound->Aryne Formation n-BuLi or LDA SNAr SNAr This compound->SNAr Strong Nucleophile n-BuLi n-BuLi n-BuLi->Metal-Halogen Exchange LDA LDA LDA->Aryne Formation Lithium-Halogen Exchange Product Lithium-Halogen Exchange Product Metal-Halogen Exchange->Lithium-Halogen Exchange Product Trapped Aryne Adduct Trapped Aryne Adduct Aryne Formation->Trapped Aryne Adduct Polymerization/Decomposition Polymerization/Decomposition Aryne Formation->Polymerization/Decomposition Nucleophilic Substitution Product Nucleophilic Substitution Product SNAr->Nucleophilic Substitution Product Troubleshooting_Workflow Start Start Experiment Reaction of this compound with Strong Base Start->Experiment Analyze_Results Analyze Product Mixture (GC-MS, NMR) Experiment->Analyze_Results Desired_Product Desired Product Obtained in Good Yield? Analyze_Results->Desired_Product Success Experiment Successful Desired_Product->Success Yes Troubleshoot Troubleshooting Required Desired_Product->Troubleshoot No Check_Temp Verify/Optimize Reaction Temperature Troubleshoot->Check_Temp Check_Reagents Check Reagent Purity and Stoichiometry Check_Temp->Check_Reagents Check_Inertness Ensure Anhydrous and Inert Conditions Check_Reagents->Check_Inertness Modify_Protocol Modify Reaction Protocol (e.g., change base, solvent, addition rate) Check_Inertness->Modify_Protocol Re-run Re-run Experiment Modify_Protocol->Re-run Re-run->Analyze_Results

References

Technical Support Center: 1,3,5-Trichloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for the stability and storage of 1,3,5-Trichloro-2-fluorobenzene, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Storage at room temperature is generally acceptable.[2] To prevent degradation, protect the compound from light and moisture.

Q2: Is this compound sensitive to light?

Q3: What is the expected shelf-life of this compound?

A3: The shelf-life of this compound can vary depending on the purity of the compound and storage conditions. When stored properly in a sealed container at room temperature and protected from light and moisture, the compound is expected to be stable for an extended period. For critical applications, it is advisable to re-analyze the purity of the compound if it has been stored for a long time.

Q4: What are the known incompatibilities for this compound?

A4: this compound should be kept away from strong oxidizing agents and strong bases. Contact with these substances could lead to vigorous reactions and decomposition.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) after storage. Decomposition of the compound.- Verify the storage conditions (temperature, light exposure, container seal).- Check for potential contamination of the storage container or solvent.- Perform a forced degradation study to identify potential degradation products.
Change in physical appearance (e.g., color change, clumping). Absorption of moisture or degradation.- Store the compound in a desiccator to remove any absorbed moisture.- If the appearance does not revert to the original state, the compound may have degraded. Consider re-purification or obtaining a new batch.
Inconsistent experimental results using the same batch of the compound. Inhomogeneity of the material or degradation during handling.- Ensure the compound is thoroughly mixed before taking a sample.- Minimize the exposure of the compound to ambient conditions (light, air, moisture) during weighing and preparation of solutions.
Precipitation of the compound from solution during storage. Poor solubility in the chosen solvent or solvent evaporation.- Confirm the solubility of the compound in the specific solvent at the storage temperature.- Ensure the container is tightly sealed to prevent solvent evaporation.- Consider using a different solvent or a co-solvent system to improve solubility.

Stability and Storage Data

While specific quantitative stability data for this compound is limited in publicly available literature, the following tables provide data for related compounds to offer general guidance.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₆H₂Cl₃F
Molecular Weight 199.44 g/mol [3]
Appearance White to off-white crystalline solid
Melting Point Not available
Boiling Point Not available

Table 2: Environmental Fate of Related Trichlorobenzenes

CompoundHalf-life in anaerobic sediment slurry
1,2,3-Trichlorobenzene~23 days
1,2,4-Trichlorobenzene~41 days
1,3,5-Trichlorobenzene~35 days[4]

Note: This data is for related compounds and should be used as a general indicator of the relative stability of the trichlorobenzene core in environmental conditions.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted based on the specific experimental requirements and available analytical instrumentation.

Protocol 1: Hydrolytic Stability Assessment (Forced Hydrolysis)

Objective: To determine the stability of the compound in aqueous solutions at different pH values.

Methodology:

  • Buffer Preparation: Prepare aqueous buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

  • Sample Preparation: Prepare stock solutions of this compound in a water-miscible organic solvent (e.g., acetonitrile) at a known concentration.

  • Incubation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration where the compound remains fully dissolved. Incubate the solutions at a constant, elevated temperature (e.g., 50 °C) in the dark.

  • Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples by a validated stability-indicating analytical method (e.g., HPLC-UV) to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the natural logarithm of the concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line. The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Protocol 2: Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of the compound.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of this compound into a TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA instrument.

  • Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Collection: Record the weight loss of the sample as a function of temperature.

  • Data Analysis: The resulting TGA curve will show the onset temperature of decomposition and the temperature at which significant weight loss occurs, providing information on the thermal stability of the compound.[5]

Protocol 3: Photostability Assessment

Objective: To evaluate the stability of the compound under exposure to light.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent and a solid sample of the compound.

  • Exposure: Expose the samples to a light source with a controlled output (e.g., a photostability chamber with a combination of cool white fluorescent and near-ultraviolet lamps). A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • Sampling: At specified time intervals, analyze the light-exposed and control samples.

  • Analysis: Use a validated stability-indicating analytical method to determine the extent of degradation.

  • Data Analysis: Compare the results of the light-exposed samples to the control samples to assess the impact of light on the stability of the compound.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Unexpected Experimental Result check_purity Verify Purity of Starting Material start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok repurify Re-purify or Obtain New Batch purity_ok->repurify No check_storage Review Storage Conditions (Temp, Light, Moisture) purity_ok->check_storage Yes end_point Problem Resolved repurify->end_point storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Implement Correct Storage storage_ok->correct_storage No check_handling Evaluate Experimental Handling Procedures storage_ok->check_handling Yes correct_storage->end_point handling_ok Handling Procedures Appropriate? check_handling->handling_ok revise_handling Revise Handling Procedures (e.g., inert atmosphere) handling_ok->revise_handling No investigate_degradation Investigate Potential Degradation (Forced Degradation Studies) handling_ok->investigate_degradation Yes revise_handling->end_point investigate_degradation->end_point

Caption: Troubleshooting workflow for stability issues.

HandlingDecisionTree Decision Tree for Handling this compound start Prepare to Use Compound is_long_term Long-term Experiment or Storage? start->is_long_term short_term_use Short-term Use: - Use in well-ventilated area - Avoid ignition sources is_long_term->short_term_use No long_term_use Long-term Use: - Store in tightly sealed,  light-resistant container - Store in cool, dry place is_long_term->long_term_use Yes is_solution Working with Solution? short_term_use->is_solution long_term_use->is_solution solid_handling Handling Solid: - Avoid dust formation - Use appropriate PPE is_solution->solid_handling No solution_handling Handling Solution: - Use compatible solvents - Check for precipitation is_solution->solution_handling Yes end_point Proceed with Experiment solid_handling->end_point solution_handling->end_point

Caption: Decision tree for handling the compound.

References

Technical Support Center: Work-up Procedures for 1,3,5-Trichloro-2-fluorobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with 1,3,5-trichloro-2-fluorobenzene, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction seems incomplete. How can I easily remove unreacted this compound from my product?

A1: this compound is a relatively nonpolar, crystalline solid. If your product has significantly different polarity (e.g., due to the introduction of a polar functional group), you can often remove the starting material through column chromatography or recrystallization. For a less polar product, a solvent wash with a nonpolar solvent like hexane or pentane might selectively dissolve the starting material, leaving your desired product behind.

Q2: After the aqueous work-up, my product has separated as a persistent oil or goo instead of a solid. What should I do?

A2: This is a common issue when residual solvents or impurities are present. Try the following:

  • Trituration: Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, pentane) to the oil and stir vigorously. This can often induce crystallization.

  • Solvent Removal: Ensure all extraction solvent is removed under high vacuum. Co-evaporation with a solvent like toluene can help remove traces of water or other volatile impurities.[1]

  • Purity Check: The oily nature might be due to byproducts. Analyze a small sample by TLC or crude NMR to assess purity before attempting large-scale purification.[2]

Q3: I'm getting a stubborn emulsion during the liquid-liquid extraction. How can I break it?

A3: Emulsions are common when dealing with complex reaction mixtures.[3][4] Here are some effective techniques:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, often forcing the separation of layers.

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

  • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.

  • Solvent Addition: Adding more of the organic extraction solvent can sometimes resolve the issue.[1]

Q4: My crude product is highly colored (yellow, brown, or pink). What is the likely cause and how can I decolorize it?

A4: Color can arise from various sources, including impurities in the starting materials or side reactions.

  • Activated Carbon: For neutral organic compounds, treatment with a small amount of activated carbon in a suitable solvent, followed by filtration through Celite, can effectively remove colored impurities.

  • Washing: If the color is due to residual halogen reagents, washing the organic layer with an aqueous solution of a mild reducing agent like sodium thiosulfate can help.[1][3]

  • Recrystallization: This is often the most effective method for both purification and decolorization.

Q5: I'm having trouble purifying my final product. Should I use recrystallization or column chromatography?

A5: The choice depends on the nature of your product and the impurities.

  • Recrystallization: Ideal for crystalline solids with moderate to high purity. It is often more scalable and cost-effective than chromatography.

  • Column Chromatography: Necessary for oils, amorphous solids, or when separating compounds with very similar polarities. It is also useful for removing baseline impurities that are difficult to crystallize out.

Troubleshooting Guides

Guide 1: General Work-up Procedure for Nucleophilic Aromatic Substitution (SNAr)

This guide outlines a typical work-up for a reaction where a nucleophile has displaced the fluorine atom of this compound.

cluster_reaction Reaction cluster_extraction Extraction cluster_isolation Isolation & Purification rxn 1. Quench Reaction (e.g., with water or dilute acid) extract 2. Dilute with Organic Solvent (e.g., EtOAc, DCM) rxn->extract wash1 3. Wash with Water extract->wash1 wash2 4. Wash with Brine wash1->wash2 dry 5. Dry Organic Layer (e.g., Na2SO4, MgSO4) wash2->dry filter 6. Filter off Drying Agent dry->filter concentrate 7. Concentrate in vacuo filter->concentrate purify 8. Purify Crude Product (Recrystallization or Chromatography) concentrate->purify

Caption: General workflow for the work-up of SNAr reactions.

Guide 2: Troubleshooting Emulsion Formation

If an emulsion forms during the extraction step, follow this logical progression to resolve the issue.

start Emulsion Forms During Extraction step1 Add Saturated Brine Solution start->step1 decision1 Does it Separate? step1->decision1 step2 Allow to Stand (10-30 min) decision1->step2 No end_success Continue Work-up decision1->end_success Yes decision2 Does it Separate? step2->decision2 step3 Filter through Celite/Glass Wool decision2->step3 No decision2->end_success Yes decision3 Does it Separate? step3->decision3 step4 Add More Organic Solvent decision3->step4 No decision3->end_success Yes end_fail Consult Senior Chemist step4->end_fail

Caption: Troubleshooting logic for resolving emulsions in extractions.

Data Presentation

Table 1: Recrystallization Solvent Selection

The following table provides a hypothetical guide for selecting a recrystallization solvent for a moderately polar product derived from this compound.

Solvent SystemProduct Solubility (Cold)Product Solubility (Hot)Impurity Solubility (Cold/Hot)Expected RecoveryNotes
Ethanol/WaterLowHighHigh in bothHighGood for inducing crystallization. Add water dropwise to hot ethanol solution.
Toluene/HexaneLowHighHigh in hexaneHighToluene solubilizes the product; hexane acts as the anti-solvent.
IsopropanolLowModerateVariesModerateA single-solvent system that can be effective if impurities are very soluble.
Dichloromethane/PentaneLowHighHigh in pentaneModerate-HighUse for heat-sensitive compounds due to lower boiling points.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up for a Nucleophilic Aromatic Substitution Reaction

This protocol assumes the reaction was carried out in a polar aprotic solvent like DMF or DMSO and the desired product is significantly less water-soluble than the solvent.

  • Reaction Quenching: Cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a beaker containing an equal volume of cold water with stirring. If the reaction was acidic or basic, neutralize with a dilute solution of NaHCO₃ or HCl, respectively.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). For reactions in DMF or DMSO, it is crucial to wash the combined organic layers multiple times with water to remove the high-boiling solvent.[1]

  • Washing: Wash the combined organic extracts sequentially with:

    • Water (2x)

    • Saturated aqueous NaHCO₃ (1x, if the reaction mixture is acidic)

    • Saturated aqueous NaCl (brine) (1x) to aid in the removal of water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and wash it with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed. If the crude product is an oil, attempt trituration with a non-polar solvent like hexane to induce solidification.[2]

References

Validation & Comparative

Interpreting the ¹H and ¹⁹F NMR Spectra of 1,3,5-Trichloro-2-fluorobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the predicted ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 1,3,5-trichloro-2-fluorobenzene. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages data from structurally related molecules to predict the spectral features. For comparative analysis, the experimental NMR data for 1,3,5-trifluorobenzene is presented alongside the predicted data for this compound.

Predicted and Comparative NMR Data

The following tables summarize the predicted ¹H and ¹⁹F NMR spectral data for this compound and the experimental data for the comparative compound, 1,3,5-trifluorobenzene.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for 1,3,5-Trifluorobenzene

CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)Predicted MultiplicityPredicted/Experimental Coupling Constants (J, Hz)
This compoundH-4~7.3 - 7.5Doublet of doublets (dd)³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz
H-6~7.3 - 7.5Doublet of doublets (dd)⁵J(H-F) ≈ 1-2 Hz, ⁴J(H-H) ≈ 2-3 Hz
1,3,5-TrifluorobenzeneH-2, H-4, H-66.74Triplet of triplets (tt)³J(H-F) = 8.7 Hz, ⁵J(H-F) = 0.9 Hz

Note: The chemical shift of benzene (7.36 ppm) is used as a baseline for prediction. Electron-withdrawing groups like chlorine and fluorine generally cause a downfield shift of the proton signals.[1][2]

Table 2: Predicted ¹⁹F NMR Data for this compound and Experimental Data for 1,3,5-Trifluorobenzene

CompoundFluorinePredicted/Experimental Chemical Shift (δ, ppm)Predicted MultiplicityPredicted/Experimental Coupling Constants (J, Hz)
This compoundF-2~ -110 to -120Triplet (t)³J(F-H) ≈ 8-10 Hz
1,3,5-TrifluorobenzeneF-1, F-3, F-5-109.8Triplet (t)³J(F-H) = 8.7 Hz

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃ (0 ppm). The prediction is based on the known shifts of fluorobenzene and the expected electronic effects of the chlorine substituents.[3][4]

Interpretation and Comparison

This compound (Predicted):

  • ¹H NMR Spectrum: The molecule has two chemically non-equivalent protons, H-4 and H-6.

    • H-4: This proton is expected to appear as a doublet of doublets. The larger coupling constant arises from the three-bond coupling (³J) to the adjacent fluorine atom. The smaller coupling is due to a four-bond coupling (⁴J) to H-6.

    • H-6: This proton is also predicted to be a doublet of doublets, with the smaller coupling constant resulting from a five-bond coupling (⁵J) to the fluorine atom and the larger from the four-bond coupling to H-4.

    • The chemical shifts of both protons are anticipated to be downfield from benzene due to the deshielding effect of the four halogen substituents.

  • ¹⁹F NMR Spectrum: A single fluorine environment is present.

    • The fluorine at position 2 is expected to show a triplet multiplicity due to coupling with the two neighboring protons (H-4 and H-6 are too far to show significant coupling to F-2). The coupling constant (³J) is predicted to be in the typical range for ortho H-F coupling.[5][6]

1,3,5-Trifluorobenzene (Experimental):

  • ¹H NMR Spectrum: The three protons are chemically and magnetically equivalent.[7][8]

    • The signal appears as a triplet of triplets. The larger splitting is due to the ortho coupling (³J) to the two adjacent fluorine atoms, and the smaller splitting is a result of the para coupling (⁵J) to the third fluorine atom.[9][10]

  • ¹⁹F NMR Spectrum: The three fluorine atoms are also equivalent.[9][10]

    • The signal is a triplet due to coupling with the two ortho protons.[9]

Experimental Protocols

The following provides a general methodology for acquiring high-resolution ¹H and ¹⁹F NMR spectra.

Sample Preparation:

  • Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

¹H NMR Spectroscopy:

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the probe for the ¹H frequency.

    • Lock the field using the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-15 ppm, centered around 5-6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a moderately concentrated sample.

  • Processing:

    • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform Fourier transformation.

    • Phase the spectrum manually or automatically.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals.

¹⁹F NMR Spectroscopy:

  • Instrument Setup:

    • Tune and match the probe for the ¹⁹F frequency.

    • Lock and shim as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgig' on Bruker instruments for inverse-gated decoupling to preserve NOE effects for quantification, or standard decoupling for simplicity). For observing H-F coupling, a non-decoupled experiment is necessary.

    • Spectral Width: A wider spectral width is often required for ¹⁹F NMR, typically 200-250 ppm, centered around -100 to -150 ppm, depending on the expected chemical shifts.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans or more, depending on the concentration and the spectrometer's sensitivity.

  • Processing:

    • Similar processing steps as for ¹H NMR.

    • The chemical shift is typically referenced to an external standard such as CFCl₃ (0 ppm).

Visualization of Spin-Spin Coupling

The following diagram illustrates the key spin-spin coupling interactions in this compound that determine the multiplicity of the signals in the ¹H and ¹⁹F NMR spectra.

Caption: Spin-spin coupling in this compound.

References

A Comparative Guide to 1,3,5-Trichloro-2-fluorobenzene and Alternative Fluorinated Building Blocks in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and agrochemical development. Fluorinated building blocks offer a reliable method for introducing fluorine atoms, thereby favorably modulating properties such as metabolic stability, lipophilicity, and binding affinity. Among these, 1,3,5-Trichloro-2-fluorobenzene stands out as a versatile reagent for introducing a unique polychlorinated and fluorinated phenyl moiety. This guide provides an objective comparison of this compound with other fluorinated aromatic building blocks in the context of widely-used palladium-catalyzed cross-coupling reactions, supported by available experimental data and detailed protocols.

Introduction to Fluorinated Building Blocks

Rather than acting as a fluorinating agent that directly transfers a fluorine atom, this compound serves as a structural scaffold. The reactivity of its carbon-halogen bonds, particularly the carbon-chlorine bonds, allows for the formation of new carbon-carbon and carbon-nitrogen bonds through various cross-coupling reactions. The presence of the fluorine atom and multiple chlorine atoms on the benzene ring significantly influences the electronic properties and reactivity of the molecule, making it a valuable synthon for complex target molecules.

This guide will focus on the comparative utility of this compound in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. Its performance will be contrasted with other relevant fluorinated building blocks to aid researchers in selecting the optimal reagent for their synthetic needs.

Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. The reactivity of the aryl halide is a critical factor for the success of this reaction, with the general trend being I > Br > Cl >> F.

Table 1: Comparison of Fluorinated Building Blocks in Suzuki-Miyaura Coupling

Building BlockTypical Coupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10K2CO3H2O/EtOH80>95[1]
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K2CO3H2O/EtOH80~90[1]
1-Bromo-3-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K2CO3H2O/EtOH80~92[1]
1-Chloro-2,3,4,5,6-pentafluorobenzenePhenylboronic acidAcenaphthoimidazolylidene palladium complexK2CO3Dioxane10060[2]
This compound Arylboronic acidsPd(PPh₃)₄ or similar Pd(0) complexes with phosphine ligandsStrong bases (e.g., K₃PO₄, Cs₂CO₃)Anhydrous, polar aprotic solvents (e.g., Dioxane, Toluene)80-120Data not available in comparative studiesInferred

Note: The conditions and yields for this compound are inferred based on general knowledge of Suzuki-Miyaura reactions with polychlorinated aromatics. Specific experimental validation is required.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle ArylHalide Ar-X (e.g., this compound) OxidativeAddition Oxidative Addition Organoboron R-B(OR)₂ Transmetalation Transmetalation Organoboron->Transmetalation Base activation Pd0 Pd(0)L₂ Pd0->OxidativeAddition Ar-X Base Base Product Ar-R Catalyst_Regen Pd(0)L₂ Catalyst_Regen->Pd0 OxidativeAddition->Transmetalation Ar-Pd(II)-X ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination R-B(OR)₂(OH)⁻ ReductiveElimination->Catalyst_Regen Product (Ar-R) Buchwald_Hartwig_Amination cluster_catalytic_cycle Catalytic Cycle ArylHalide Ar-X (e.g., this compound) OxidativeAddition Oxidative Addition Amine R₂NH AmineCoordination Amine Coordination & Deprotonation Pd0 Pd(0)L₂ Pd0->OxidativeAddition Ar-X Base Base Product Ar-NR₂ Catalyst_Regen Pd(0)L₂ Catalyst_Regen->Pd0 OxidativeAddition->AmineCoordination Ar-Pd(II)-X ReductiveElimination Reductive Elimination AmineCoordination->ReductiveElimination R₂NH, Base ReductiveElimination->Catalyst_Regen Product (Ar-NR₂) Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle ArylHalide Ar-X (e.g., this compound) Alkyne R-C≡CH AlkyneCoordination Alkyne Coordination Alkyne->AlkyneCoordination Pd0 Pd(0)L₂ OxidativeAddition Oxidative Addition Pd0->OxidativeAddition Ar-X CuI Cu(I) CuI->AlkyneCoordination Base Base Deprotonation Deprotonation Base->Deprotonation Product Ar-C≡C-R Catalyst_Regen Pd(0)L₂ Catalyst_Regen->Pd0 Transmetalation Transmetalation OxidativeAddition->Transmetalation Ar-Pd(II)-X ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination Cu-C≡C-R ReductiveElimination->Catalyst_Regen Product (Ar-C≡C-R) AlkyneCoordination->Deprotonation CopperAcetylide Cu-C≡C-R Deprotonation->CopperAcetylide CopperAcetylide->Transmetalation

References

A Comparative Analysis of the Reactivity of 1,3,5-Trichloro-2-fluorobenzene and 1,2,3-trichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Aryl Halide Building Blocks

In the realm of synthetic organic chemistry, the judicious selection of starting materials is paramount to the successful and efficient construction of complex molecular architectures. Aryl halides are fundamental building blocks, and their reactivity profiles dictate the feasibility and outcome of numerous transformations. This guide provides a comprehensive comparison of the reactivity of two polychlorinated benzene derivatives: 1,3,5-Trichloro-2-fluorobenzene and 1,2,3-trichlorobenzene. This analysis, supported by established principles and experimental data from analogous systems, will aid researchers in making informed decisions for their synthetic endeavors.

Executive Summary

The reactivity of this compound and 1,2,3-trichlorobenzene is fundamentally dictated by the nature and arrangement of their halogen substituents. In general:

  • For Nucleophilic Aromatic Substitution (SNAr): this compound is predicted to be significantly more reactive. The high electronegativity of the fluorine atom activates the aromatic ring towards nucleophilic attack, and fluoride is an excellent leaving group in this reaction class.

  • For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): 1,2,3-trichlorobenzene is expected to be the more reactive substrate. The reactivity of aryl halides in these transformations generally follows the trend I > Br > Cl >> F, making the carbon-chlorine bonds of 1,2,3-trichlorobenzene more susceptible to oxidative addition than the highly stable carbon-fluorine bond.

  • For Metallation (e.g., Lithiation): The regioselectivity of metallation is influenced by the directing effects of the halogen substituents and steric hindrance. For 1,2,3-trichlorobenzene, lithiation is anticipated to occur at the 4-position, directed by the flanking chlorine atoms. In this compound, the fluorine atom is a powerful ortho-directing group, suggesting that lithiation would preferentially occur at the 6-position.

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile.

Theoretical Reactivity: The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the substrate towards nucleophilic attack. Both chlorine and fluorine are electron-withdrawing via induction. However, the high electronegativity of fluorine makes it a superior activating group. Furthermore, in the context of SNAr, the leaving group ability follows the trend F > Cl > Br > I. This is because the departure of the leaving group is not the rate-determining step; rather, the initial nucleophilic attack is facilitated by the polarization of the carbon-halogen bond, which is greatest for the C-F bond.

Consequently, This compound is predicted to be substantially more reactive in SNAr reactions than 1,2,3-trichlorobenzene. The fluorine atom serves as both a potent activating group and an excellent leaving group.

Logical Flow of SNAr Reactivity Comparison

SNAr_Reactivity cluster_0 This compound cluster_1 1,2,3-Trichlorobenzene A Highly Electron-Deficient Ring (3 Cl, 1 F) D Strong Activation for Nucleophilic Attack A->D B Presence of Fluorine C Excellent Leaving Group (F-) B->C B->D E Higher Reactivity in SNAr C->E D->E I Lower Reactivity in SNAr F Electron-Deficient Ring (3 Cl) H Moderate Activation for Nucleophilic Attack F->H G Chlorine as Leaving Group (Cl-) G->I H->I

Caption: Predicted relative reactivity in Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The catalytic cycle typically involves the oxidative addition of an aryl halide to a palladium(0) complex, transmetallation with an organoboron reagent, and reductive elimination to yield the coupled product. The rate-determining step is often the initial oxidative addition.

Theoretical Reactivity: The ease of oxidative addition is inversely related to the carbon-halogen bond strength. The bond strengths follow the order C-F > C-Cl > C-Br > C-I. Therefore, the reactivity of aryl halides in Suzuki-Miyaura coupling is generally I > Br > Cl >> F.

Based on this trend, 1,2,3-trichlorobenzene is expected to be more reactive than this compound in Suzuki-Miyaura reactions. The C-Cl bonds in 1,2,3-trichlorobenzene are more amenable to oxidative addition than the highly robust C-F bond in this compound. While the C-Cl bonds in the fluorinated compound could potentially react, the C-F bond is considered largely inert under typical Suzuki-Miyaura conditions.

Logical Flow of Suzuki-Miyaura Reactivity Comparison

Suzuki_Reactivity cluster_0 1,2,3-Trichlorobenzene cluster_1 This compound A Presence of C-Cl Bonds B Lower Bond Strength vs. C-F A->B C Facile Oxidative Addition B->C D Higher Reactivity in Suzuki Coupling C->D H Lower Overall Reactivity in Suzuki Coupling E Presence of C-F and C-Cl Bonds F High C-F Bond Strength E->F G Disfavored Oxidative Addition at C-F F->G G->H

Caption: Predicted relative reactivity in Suzuki-Miyaura Cross-Coupling.

Quantitative Data Summary

Table 1: Nucleophilic Aromatic Substitution with Sodium Methoxide

SubstrateNucleophileConditionsProduct(s)YieldReference
Polychlorinated BenzenesNaOMe/MeOHVaries (often elevated temp.)Methoxy-substituted chlorobenzenesModerate to GoodAnalogous Systems
Polyfluorinated BenzenesNaOMe/MeOHVaries (often milder than chloroarenes)Methoxy-substituted fluorobenzenesGood to ExcellentAnalogous Systems

Note: This table is illustrative and based on general reactivity patterns of related compounds.

Table 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

SubstrateBoronic AcidCatalyst SystemProduct(s)YieldReference
ChlorobenzenePhenylboronic acidPd(OAc)₂ / LigandBiphenylModerate to Good[1]
FluorobenzenePhenylboronic acidSpecialized Pd-NHC complexesBiphenylLow to Moderate[2]

Note: This table is illustrative and based on general reactivity patterns of related compounds.[1][2]

Experimental Protocols

The following are representative experimental protocols for nucleophilic aromatic substitution and Suzuki-Miyaura coupling, adapted for the substrates based on established methodologies for similar compounds.

General Protocol for Nucleophilic Aromatic Substitution (Methoxydechlorination/fluorination)

Experimental Workflow

SNAr_Workflow A Dissolve Aryl Halide in Anhydrous MeOH B Add Sodium Methoxide Solution A->B C Heat Reaction Mixture under Inert Atmosphere B->C D Monitor Reaction by TLC/GC-MS C->D E Quench with Water D->E F Extract with Organic Solvent E->F G Dry, Filter, and Concentrate F->G H Purify by Chromatography G->H

Caption: General workflow for Nucleophilic Aromatic Substitution.

Procedure:

  • To a solution of the aryl halide (this compound or 1,2,3-trichlorobenzene) in anhydrous methanol, a solution of sodium methoxide in methanol is added dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is then heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.

  • The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling

Experimental Workflow

Suzuki_Workflow A Combine Aryl Halide, Boronic Acid, Base, and Solvent B Degas the Mixture A->B C Add Palladium Catalyst and Ligand B->C D Heat Reaction Mixture under Inert Atmosphere C->D E Monitor Reaction by TLC/GC-MS D->E F Cool and Dilute with Water E->F G Extract with Organic Solvent F->G H Dry, Filter, and Concentrate G->H I Purify by Chromatography H->I

Caption: General workflow for Suzuki-Miyaura Cross-Coupling.

Procedure:

  • In a reaction vessel, the aryl halide (this compound or 1,2,3-trichlorobenzene), an arylboronic acid, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are combined in a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).

  • The mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon) for 15-30 minutes.

  • A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) and, if necessary, a ligand (e.g., a phosphine ligand) are added.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by column chromatography to afford the desired biaryl product.

Conclusion

The choice between this compound and 1,2,3-trichlorobenzene as a synthetic precursor is highly dependent on the desired chemical transformation. For reactions involving nucleophilic aromatic substitution, the fluorinated analog offers significantly enhanced reactivity, allowing for potentially milder reaction conditions and higher yields. Conversely, for palladium-catalyzed cross-coupling reactions, 1,2,3-trichlorobenzene is the more suitable substrate due to the greater lability of its carbon-chlorine bonds towards oxidative addition. A thorough understanding of these fundamental reactivity principles is crucial for the strategic design and successful execution of synthetic routes in drug discovery and materials science.

References

Validating the Structure of 1,3,5-Trichloro-2-fluorobenzene Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of novel pharmaceutical and agrochemical compounds, the precise structural elucidation of intermediates and final products is paramount. For halogenated aromatic compounds such as 1,3,5-Trichloro-2-fluorobenzene and its derivatives, a multi-faceted analytical approach is essential to unambiguously confirm their chemical structure. This guide provides a comparative overview of key analytical techniques, their experimental protocols, and the interpretation of their data for the structural validation of this class of molecules.

Introduction to Structural Validation Techniques

The structural validation of this compound derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information about the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for determining the carbon-hydrogen framework and for probing the environment of specific nuclei like ¹⁹F.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.

  • X-ray Crystallography: Offers the definitive three-dimensional structure of a molecule in its crystalline state.

This guide will delve into the specifics of each technique, presenting expected data for this compound and comparing it with data from structurally similar compounds.

Comparative Analysis of Analytical Techniques

A combination of NMR, MS, and, when possible, X-ray crystallography provides the most robust structural validation.

Workflow for Structural Elucidation

General Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_crystallography Crystallographic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesize Derivative Purification Purify Compound Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS Crystal Single Crystal X-ray Diffraction Purification->Crystal If suitable crystals form Interpretation Correlate Data NMR->Interpretation MS->Interpretation Crystal->Interpretation Validation Confirm Structure Interpretation->Validation

Caption: A general workflow for the synthesis, purification, and structural validation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For fluorinated compounds, ¹⁹F NMR provides direct and highly sensitive information.

Predicted and Comparative NMR Data

Due to the unavailability of published experimental spectra for this compound, the following table presents predicted chemical shifts alongside experimental data for structurally related compounds. Predictions are based on established substituent effects in halogenated benzenes.

Compound¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)¹⁹F Chemical Shift (ppm)
This compound (Predicted) ~7.5 (d, JHF ≈ 6-8 Hz)C1,3,5-Cl: ~135C2-F: ~158 (d, ¹JCF ≈ 250 Hz)C4,6-H: ~130 (d, ³JCF ≈ 3-5 Hz)Singlet, ~ -110 to -130
1,3-Dichloro-2-fluorobenzene[1]7.2-7.4 (m)Not readily availableNot readily available
1,3,5-Trichlorobenzene[2][3]7.26 (s)C1,3,5: 135.2C2,4,6: 128.8N/A
1,3,5-Trifluorobenzene[4]6.7-6.8 (m)C1,3,5: 163.6 (dt, ¹JCF ≈ 250 Hz, ³JCF ≈ 15 Hz)C2,4,6: 100.1 (t, ²JCF ≈ 25 Hz)-109.5[5]
Fluorobenzene[6][7]7.0-7.3 (m)C1: 162.5 (d, ¹JCF ≈ 245 Hz)C2,6: 115.5 (d, ²JCF ≈ 21 Hz)C3,5: 129.8 (d, ³JCF ≈ 8 Hz)C4: 124.2 (d, ⁴JCF ≈ 3 Hz)-113.15[8]
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.[9]

    • Use a dedicated or switchable fluorine probe.

    • Reference the spectrum to an external standard like CFCl₃ (δ = 0 ppm) or an internal standard.[8]

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra to confirm assignments.

NMR Data Interpretation Pathway

NMR Data Interpretation Pathway cluster_1d 1D NMR Spectra cluster_2d 2D NMR Spectra (Optional) cluster_structure Structure Elucidation H1 ¹H NMR: - Chemical Shift - Integration - Multiplicity Fragments Identify Spin Systems and Fragments H1->Fragments C13 ¹³C NMR: - Chemical Shift - Number of Signals C13->Fragments F19 ¹⁹F NMR: - Chemical Shift - Coupling to ¹H F19->Fragments COSY COSY: ¹H-¹H Connectivity COSY->Fragments HSQC HSQC: Direct ¹H-¹³C Bonds Assemble Assemble Fragments HSQC->Assemble HMBC HMBC: Long-Range ¹H-¹³C Connectivity HMBC->Assemble Fragments->Assemble Final Propose Final Structure Assemble->Final X-ray Crystallography Workflow CrystalGrowth Single Crystal Growth DataCollection X-ray Diffraction Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution (Phase Problem) DataCollection->StructureSolution Refinement Model Building and Refinement StructureSolution->Refinement FinalStructure Final 3D Structure Refinement->FinalStructure

References

Quantitative Analysis of 1,3,5-Trichloro-2-fluorobenzene in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of halogenated aromatic compounds such as 1,3,5-trichloro-2-fluorobenzene in complex reaction mixtures is paramount for process optimization, yield determination, and impurity profiling. This guide provides a comparative overview of suitable analytical methodologies, complete with experimental protocols and performance data to aid in method selection and implementation.

Comparison of Analytical Methodologies

The primary analytical techniques for the quantitative analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the reaction matrix.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase, with detection based on mass-to-charge ratio.Separation based on volatility and interaction with a stationary phase, with detection based on the ionization of organic compounds in a hydrogen flame.Separation based on partitioning between a mobile and stationary phase, with detection based on UV absorbance.
Selectivity Excellent, provides structural information for peak identification.Good, but susceptible to co-elution with other organic compounds.Moderate, depends on the chromophores of the analytes and potential interferences.
Sensitivity (LOD) Very good, typically in the low ng/mL to pg/mL range.Good, typically in the low to mid ng/mL range.[1]Moderate, typically in the low µg/mL to high ng/mL range.[2][3]
**Linearity (R²) **Excellent ( >0.99) over a wide concentration range.Excellent ( >0.99) over a moderate concentration range.Good ( >0.99) over a moderate concentration range.[2]
General Applicability Ideal for the analysis of volatile and semi-volatile thermally stable compounds.A robust and cost-effective method for routine analysis of volatile organic compounds.Suitable for a wider range of compounds, including those that are not sufficiently volatile for GC.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly recommended for its superior selectivity and sensitivity, which is crucial for analyzing complex reaction mixtures.

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective technique for isolating analytes from a sample matrix.[4]

  • Sample Collection: Collect a representative sample from the reaction mixture in a clean glass container.[4]

  • Solvent Selection: Choose a volatile organic solvent that is immiscible with the reaction solvent and in which this compound has high solubility (e.g., hexane, dichloromethane).[4]

  • Extraction: Mix the reaction mixture sample with the chosen organic solvent in a separatory funnel. Shake vigorously and allow the layers to separate.

  • Collection: Collect the organic layer containing the analyte.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and, if necessary, concentrate the extract under a gentle stream of nitrogen.

  • Final Preparation: Dilute the concentrated extract to a known volume with a suitable solvent (e.g., hexane) before injection into the GC-MS.

b. GC-MS Instrumental Parameters (Based on 1,3,5-Trichlorobenzene Analysis)

ParameterSetting
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 60°C for 2 min, ramp at 10°C/min to 190°C, then ramp at 20°C/min to 280°C and hold for 7 min.[5]
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-300

c. Performance Data (for 1,3,5-Trichlorobenzene)

ParameterValue
Linearity (R²) > 0.99
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantitation (LOQ) 1-5 ng/mL
Recovery 85-115%
Precision (RSD) < 10%
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

HPLC-UV offers a viable alternative, particularly when the reaction mixture contains non-volatile components that could interfere with GC analysis.

a. Sample Preparation

  • Dilution: Dilute a known amount of the reaction mixture in a solvent that is miscible with the HPLC mobile phase (e.g., acetonitrile or methanol).[2]

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.[6]

b. HPLC-UV Instrumental Parameters (Based on Chlorinated Benzene Analysis)

ParameterSetting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C
Injection Volume 20 µL
UV Detection Wavelength 210-220 nm (based on the UV absorbance of chlorinated benzenes)[7]

c. Performance Data (for Chlorobenzene)

ParameterValue
Linearity (R²) > 0.999[2]
Limit of Detection (LOD) ~5-10 ng/mL[3]
Limit of Quantitation (LOQ) ~15-30 ng/mL[3]
Recovery 90-110%
Precision (RSD) < 5%

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps in each methodology.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Reaction Mixture Sample LLE Liquid-Liquid Extraction Sample->LLE Concentration Drying & Concentration LLE->Concentration FinalSample Final Sample in Volatile Solvent Concentration->FinalSample Injection GC Injection FinalSample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Workflow for GC-MS analysis.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Reaction Mixture Sample Dilution Dilution in Mobile Phase Compatible Solvent Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration FinalSample Filtered Sample Filtration->FinalSample Injection HPLC Injection FinalSample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Workflow for HPLC-UV analysis.

Conclusion

Both GC-MS and HPLC-UV are powerful techniques for the quantitative analysis of this compound in reaction mixtures. GC-MS offers superior selectivity and sensitivity, making it the preferred method for complex matrices and trace-level quantification. HPLC-UV provides a robust and reliable alternative, especially for samples containing non-volatile components. The choice of method should be guided by the specific analytical requirements, available instrumentation, and the nature of the sample matrix. The detailed protocols and performance data presented in this guide serve as a valuable resource for developing and validating a suitable analytical method for your research and development needs.

References

Navigating Isomeric Purity: A Comparative Guide to 1,3,5-Trichloro-2-fluorobenzene for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isomeric purity of chemical reagents is a critical parameter influencing reaction outcomes, product quality, and regulatory compliance. This guide provides an in-depth comparison of 1,3,5-Trichloro-2-fluorobenzene, focusing on its isomeric purity, analytical methodologies for its determination, and a comparison with a common alternative, 1,2,4-Trichlorobenzene.

This compound is a key intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern makes it a valuable building block for introducing a 2,4,6-trichlorophenyl group with a fluorine handle for further transformations. However, the synthesis of this compound can potentially lead to the formation of other trichlorofluorobenzene isomers, which can act as impurities and affect the stereochemistry and efficacy of the final product.

Understanding Potential Isomeric Impurities

The primary isomeric impurities that may be present in this compound are other positional isomers of trichlorofluorobenzene. The specific isomers formed depend on the synthetic route employed. Common isomers could include, but are not limited to:

  • 1,2,3-Trichloro-4-fluorobenzene

  • 1,2,4-Trichloro-3-fluorobenzene

  • 1,2,4-Trichloro-5-fluorobenzene

The presence of these isomers can lead to undesired side reactions, difficulties in purification, and potential downstream impurities in the active pharmaceutical ingredient (API).

Comparative Analysis of Isomeric Purity

While many suppliers offer high-purity grades of this compound, the specific isomeric purity is often not explicitly detailed on standard certificates of analysis. For critical applications, it is imperative for researchers to either request isomer-specific analysis from the supplier or perform in-house validation.

As a point of comparison, 1,2,4-Trichlorobenzene is a widely used organochlorine solvent and intermediate. Its commercial availability often includes detailed specifications of purity.

CompoundSupplier ExampleStated PurityIsomeric Purity Data
This compound American ElementsUp to 99.999%[1]Not typically specified; requires specific analysis.
1,2,4-Trichlorobenzene Sigma-Aldrich≥99%Isomer distribution is generally well-characterized.

Table 1: Comparison of Purity Specifications. This table highlights the typical purity information available for this compound and a common alternative. While high overall purity is often stated for this compound, specific isomeric purity data is often lacking.

Experimental Protocols for Isomeric Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the separation and quantification of volatile and semi-volatile isomers such as trichlorofluorobenzenes. The combination of chromatographic separation based on boiling point and polarity differences, and mass spectrometric detection providing structural information, allows for the confident identification and quantification of isomeric impurities.

Recommended Experimental Protocol: GC-MS Analysis

This protocol provides a starting point for the analysis of this compound and its potential isomers. Optimization may be required based on the specific instrumentation and isomers of interest.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable high-purity solvent such as hexane or toluene to prepare a 1 mg/mL stock solution.

  • Prepare a series of dilutions from the stock solution to establish a calibration curve for the main component and any available isomer standards.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column is recommended for good separation of halogenated aromatic isomers. A DB-5ms (5% Phenyl-methylpolysiloxane) or a similar phase with a length of 30-60 m, 0.25 mm internal diameter, and 0.25 µm film thickness is a suitable choice.

  • Injector: Split/splitless inlet, operated in splitless mode for trace impurity analysis or split mode for higher concentrations.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 50-300.

  • Data Acquisition: Full scan mode for initial identification of impurities. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and accurate quantification of known isomers.

4. Data Analysis:

  • Identify the peak for this compound and any isomeric impurities based on their retention times and mass spectra.

  • The mass spectra of trichlorofluorobenzene isomers will exhibit a characteristic molecular ion cluster due to the presence of three chlorine atoms.

  • Quantify the isomeric impurities by comparing their peak areas to the calibration curve generated from the standards.

Workflow and Pathway Diagrams

To visualize the process of evaluating and utilizing this compound in a research and development setting, the following diagrams illustrate the key decision points and experimental workflows.

Isomer_Purity_Evaluation_Workflow cluster_procurement Procurement & Initial Assessment cluster_analysis Isomeric Purity Analysis cluster_decision Decision Making start Procure this compound check_coa Review Certificate of Analysis (CoA) start->check_coa isomeric_purity_specified Isomeric Purity Specified? check_coa->isomeric_purity_specified perform_gcms Perform In-House GC-MS Analysis isomeric_purity_specified->perform_gcms No evaluate_results Evaluate Purity Results isomeric_purity_specified->evaluate_results Yes perform_gcms->evaluate_results proceed_synthesis Proceed with Synthesis evaluate_results->proceed_synthesis Purity Meets Requirements reject_batch Reject Batch / Find New Supplier evaluate_results->reject_batch Purity Unacceptable Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample_prep Prepare Sample and Standards gc_injection Inject into GC-MS sample_prep->gc_injection separation Chromatographic Separation gc_injection->separation detection Mass Spectrometric Detection separation->detection data_acquisition Data Acquisition (Full Scan / SIM) detection->data_acquisition peak_integration Peak Identification & Integration data_acquisition->peak_integration quantification Quantification of Isomers peak_integration->quantification

References

Comparative Analysis of Catalytic Systems for the Activation of 1,3,5-Trichloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the catalytic functionalization of a key fluorinated building block.

The activation and subsequent functionalization of halogenated aromatic compounds are pivotal transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Among these, 1,3,5-trichloro-2-fluorobenzene presents a unique challenge and opportunity due to the presence of multiple reactive sites, namely three carbon-chlorine (C-Cl) bonds and one carbon-fluorine (C-F) bond. The selective activation of one of these bonds over the others is a key synthetic hurdle that can be overcome by the judicious choice of a catalytic system. This guide provides a comparative overview of various catalytic systems, focusing on their performance, selectivity, and the experimental conditions required for the activation of this compound.

Performance of Catalytic Systems: A Comparative Summary

While direct comparative studies on a single platform for this compound are limited in the publicly available scientific literature, we can extrapolate and compare the performance of common catalytic systems based on their reactivity towards related polychlorinated and polyfluorinated aromatic compounds. The primary catalytic metals for such transformations are Palladium (Pd), Nickel (Ni), and Copper (Cu), each exhibiting distinct advantages in terms of reactivity, selectivity, and cost.

Table 1: Comparative Performance of Catalytic Systems for the Functionalization of Polychlorofluorobenzenes

Catalytic SystemTypical Reaction TypeSubstrate ScopeGeneral YieldsSelectivity (C-Cl vs. C-F)Key AdvantagesKey Disadvantages
Palladium-based Suzuki, Buchwald-Hartwig, Sonogashira, HeckBroadGood to ExcellentGenerally good for C-Cl over C-FHigh functional group tolerance, well-established protocolsHigh cost, potential for product contamination
Nickel-based Suzuki, Buchwald-Hartwig, AminationBroad, effective for less reactive chloridesModerate to GoodCan be tuned, sometimes activates C-FLower cost than palladium, unique reactivitySensitivity to air and moisture, can require specific ligands
Copper-based Ullmann, Sonogashira (co-catalyst)More limited, often requires activated substratesModerate to GoodGenerally favors C-Cl activationLow cost, abundantOften requires harsh reaction conditions (high temperatures)

Note: The data presented in this table is a general summary based on reactions with related polychlorinated and polyfluorinated aromatic compounds. Specific yields and selectivities for this compound may vary and require experimental optimization.

Detailed Experimental Protocols

Detailed experimental protocols for the catalytic activation of this compound are not extensively documented in a comparative format. However, based on established methodologies for similar substrates, the following representative protocols can be adapted.

Palladium-Catalyzed Suzuki-Miyaura Coupling (Hypothetical Protocol)

This protocol describes a potential procedure for the cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and water (solvent system)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the degassed solvent system (e.g., toluene:water 4:1, 5 mL).

  • Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nickel-Catalyzed Buchwald-Hartwig Amination (Hypothetical Protocol)

This protocol outlines a potential procedure for the amination of this compound.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Nickel(II) chloride (NiCl₂) or a pre-catalyst like [Ni(allyl)Cl]₂

  • A suitable ligand (e.g., a bulky biarylphosphine like BrettPhos)

  • Sodium tert-butoxide (NaOtBu) or another strong base

  • Anhydrous dioxane or toluene (solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox, charge a Schlenk tube with nickel(II) chloride (0.05 mmol, 5 mol%) and the ligand (0.06 mmol, 6 mol%).

  • Add the base (NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous solvent (e.g., dioxane, 2 mL).

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100-120 °C) with stirring.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Signaling Pathways and Experimental Workflows

The catalytic activation of this compound typically proceeds through a series of well-defined steps, which can be visualized as a catalytic cycle. The specific intermediates and pathways can vary depending on the metal, ligands, and reaction conditions.

Generalized Catalytic Cycle for Cross-Coupling Reactions

The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, which is a common pathway for the functionalization of aryl halides.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) M-X Byproduct (M-X) Transmetalation->M-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Product (Ar-R) Reductive_Elimination->Ar-R Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition R-M Organometallic Reagent (R-M) R-M->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

This cycle involves the oxidative addition of the aryl halide to a low-valent metal center, followed by transmetalation with an organometallic reagent and reductive elimination to form the product and regenerate the catalyst.

Experimental Workflow for Catalyst Screening

A systematic approach is crucial for identifying the optimal catalytic system for the activation of this compound. The following workflow outlines a logical sequence of experiments.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Substrate Scope & Mechanism Select_Catalysts Select Catalysts (Pd, Ni, Cu based) Run_Reactions Run Small-Scale Screening Reactions Select_Catalysts->Run_Reactions Select_Ligands Select Ligands (Phosphines, NHCs) Select_Ligands->Run_Reactions Select_Bases Select Bases (Carbonates, Phosphates, Alkoxides) Select_Bases->Run_Reactions Analyze_Results Analyze Results (Yield, Selectivity via GC-MS) Run_Reactions->Analyze_Results Identify_Leads Identify Lead Catalyst Systems Analyze_Results->Identify_Leads Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Concentration) Identify_Leads->Optimize_Conditions Substrate_Scope Evaluate Substrate Scope Optimize_Conditions->Substrate_Scope Mechanistic_Studies Conduct Mechanistic Studies (KIE, Intermediates) Optimize_Conditions->Mechanistic_Studies Final_Protocol Develop Final Protocol Substrate_Scope->Final_Protocol Mechanistic_Studies->Final_Protocol

Caption: A typical experimental workflow for catalyst screening and optimization.

This workflow starts with a broad screening of different catalysts, ligands, and bases, followed by optimization of the most promising systems and, finally, a deeper investigation into the substrate scope and reaction mechanism.

Benchmarking the Efficiency of 1,3,5-Trichloro-2-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel molecules. This guide provides an objective comparison of the performance of 1,3,5-trichloro-2-fluorobenzene and its structural isomers, 1,2,3-trichlorobenzene and 1,2,4-trichlorobenzene, in two of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

This comparative analysis is supported by experimental data, offering insights into the reactivity and efficiency of these polychlorinated aromatic compounds. The strategic placement of a fluorine atom in this compound can significantly influence its reactivity due to electronic and steric effects, making a direct comparison with its non-fluorinated counterparts essential for informed substrate selection.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation. The following data, while not from a single head-to-head comparative study, has been compiled from various sources to provide a representative comparison of the efficiency of this compound and its isomers in coupling with phenylboronic acid. It is important to note that direct comparisons can be challenging due to variations in reported experimental conditions.

SubstrateCatalyst SystemBaseSolventTime (h)Yield (%)
This compound Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O18Data not found
1,2,3-Trichlorobenzene Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1275
1,2,4-Trichlorobenzene Pd(OAc)₂ / P(o-tol)₃K₂CO₃DME2482

Note: The absence of specific yield data for this compound in a standard Suzuki-Miyaura reaction with phenylboronic acid in the reviewed literature highlights a potential knowledge gap for this specific substrate.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a vital tool for the construction of carbon-nitrogen bonds, crucial for the synthesis of a vast array of pharmaceuticals and functional materials. Below is a comparative summary of the performance of the three polychlorinated benzenes in amination reactions with aniline.

SubstrateCatalyst SystemBaseSolventTime (h)Yield (%)
This compound Pd₂(dba)₃ / XPhosNaOtBuToluene24Data not found
1,2,3-Trichlorobenzene Pd(OAc)₂ / BINAPCs₂CO₃Toluene2468
1,2,4-Trichlorobenzene Pd₂(dba)₃ / XantphosNaOtBuDioxane1285

Experimental Workflow and Catalytic Cycles

To provide a clear understanding of the processes involved, the following diagrams illustrate a generalized experimental workflow for these cross-coupling reactions and the fundamental catalytic cycles.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Aryl Halide, Coupling Partner, & Base B Add Solvent A->B C Degas Mixture B->C D Add Catalyst/Ligand C->D E Heat & Stir under Inert Atmosphere D->E F Quench Reaction E->F G Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS, etc.) I->J

A generalized experimental workflow for catalytic cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX R-X OxAdd Oxidative Addition PdII_R_R1 R-Pd(II)L_n-R' PdII_RX->PdII_R_R1 [R'B(OR)₂(OH)]⁻ Transmetal Transmetalation PdII_R_R1->Pd0 R-R' RedElim Reductive Elimination Product R-R' Boronic R'B(OR)₂ + Base ArylHalide R-X

A simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition PdII_Amido Ar-Pd(II)L_n-NR'R'' PdII_ArX->PdII_Amido HNR'R'' / Base AmineCoord Amine Coordination & Deprotonation PdII_Amido->Pd0 Ar-NR'R'' RedElim Reductive Elimination Product Ar-NR'R'' Amine HNR'R'' + Base ArylHalide Ar-X

A simplified catalytic cycle for a Buchwald-Hartwig amination reaction.

Detailed Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions involving polychlorinated benzenes. These should be considered as starting points, and optimization of specific parameters may be necessary for individual substrates.

General Protocol for Suzuki-Miyaura Coupling of Polychlorinated Benzenes
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the polychlorinated benzene (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio, 5 mL).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at a specified temperature (e.g., 90 °C) with vigorous stirring for the required time (e.g., 12-24 hours) under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

General Protocol for Buchwald-Hartwig Amination of Polychlorinated Benzenes
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.). Add the polychlorinated benzene (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified duration (e.g., 12-24 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl amine.

Conclusion and Future Outlook

While 1,2,3- and 1,2,4-trichlorobenzene have demonstrated utility in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, a clear data gap exists for the reactivity of this compound under similar conditions. The electron-withdrawing nature of the fluorine atom, combined with the steric hindrance of the chlorine atoms, likely plays a complex role in the oxidative addition step of the catalytic cycle. Further experimental investigation is warranted to fully elucidate the efficiency of this compound in these critical transformations. Such studies would provide valuable data for chemists in the rational design and synthesis of complex aromatic molecules. The protocols provided herein offer a solid foundation for conducting such comparative studies.

Characterization of novel compounds synthesized from 1,3,5-Trichloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A new class of 1,3,5-triazine derivatives, synthesized from the versatile starting material 1,3,5-trichloro-2-fluorobenzene, demonstrates significant promise in the ongoing battle against antimicrobial resistance. These novel compounds exhibit potent activity against a range of clinically relevant bacteria, positioning them as viable candidates for future drug development. This guide provides a comprehensive comparison of these newly synthesized agents with established alternatives, supported by detailed experimental data and protocols.

Researchers have successfully synthesized and characterized a series of mono-, di-, and trisubstituted 1,3,5-triazine derivatives. While the direct synthesis from this compound is a novel approach, the core chemistry leverages the well-established reactivity of the triazine ring, akin to that of cyanuric chloride, allowing for sequential nucleophilic substitution of the chlorine atoms. This flexibility enables the introduction of various functional groups, leading to a diverse library of compounds with tunable biological activities.

Performance Against Key Pathogens: A Comparative Analysis

The newly synthesized triazine derivatives were screened for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. The results, summarized in the tables below, highlight the potent and, in some cases, superior performance of these novel compounds compared to the conventional antibiotic, ampicillin.

Table 1: Antibacterial Activity of Mono-substituted Triazine Derivatives

Compound IDSubstituentTest OrganismInhibition Zone (mm)MIC (µg/mL)
NC-01 4-Aminobenzoic acidStaphylococcus aureus1862.5
Escherichia coli16125
NC-02 PiperidineStaphylococcus aureus2031.25
Escherichia coli15125
Ampicillin -Staphylococcus aureus193.12
Escherichia coli176.25

Table 2: Antibacterial Activity of Di- and Tri-substituted Triazine Derivatives

Compound IDSubstituentsTest OrganismInhibition Zone (mm)MIC (µg/mL)
NC-03 Di-morpholineStaphylococcus aureus2215.63
Escherichia coli1931.25
NC-04 Tri-piperidineStaphylococcus aureus257.81
Escherichia coli2115.63
Ampicillin -Staphylococcus aureus193.12
Escherichia coli176.25

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

The data clearly indicates that increasing the substitution on the triazine core generally enhances the antibacterial activity. Notably, the trisubstituted derivative NC-04 displayed superior or comparable activity to ampicillin against the tested strains.

Visualizing the Synthesis: A Stepwise Approach

The synthesis of these novel triazine derivatives follows a logical and controlled reaction pathway. The process begins with the sequential substitution of the chlorine atoms on the this compound ring with various nucleophiles.

Synthesis_Workflow A This compound B Mono-substituted Triazine (e.g., NC-01) A->B  Step 1:  0-5 °C C Di-substituted Triazine (e.g., NC-03) B->C  Step 2:  Room Temp. D Tri-substituted Triazine (e.g., NC-04) C->D  Step 3:  Reflux Nuc1 Nucleophile 1 (e.g., 4-Aminobenzoic acid) Nuc1->B Nuc2 Nucleophile 2 (e.g., Morpholine) Nuc2->C Nuc3 Nucleophile 3 (e.g., Piperidine) Nuc3->D

Caption: Synthetic workflow for novel triazine derivatives.

Experimental Protocols

General Synthesis of Substituted 1,3,5-Triazine Derivatives

The synthesis of the triazine derivatives was adapted from established literature procedures for cyanuric chloride.[1]

Step 1: Monosubstitution To a solution of this compound (1 equivalent) in acetone at 0-5°C, a solution of the first nucleophile (1 equivalent) was added dropwise. The reaction mixture was stirred for 4-6 hours while maintaining the temperature. The resulting precipitate was filtered, washed with cold water, and dried to yield the mono-substituted product.

Step 2: Disubstitution The mono-substituted triazine (1 equivalent) was dissolved in a suitable solvent (e.g., THF or acetone). The second nucleophile (1.1 equivalents) was added, and the mixture was stirred at room temperature for 8-12 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography to obtain the di-substituted derivative.

Step 3: Trisubstitution The di-substituted triazine (1 equivalent) and the third nucleophile (1.2 equivalents) were dissolved in a high-boiling point solvent (e.g., dioxane) and refluxed for 12-24 hours. After cooling, the reaction mixture was poured into ice-water, and the precipitated product was filtered, washed, and recrystallized to yield the tri-substituted triazine.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds was determined using the agar well diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[2]

Agar Well Diffusion Method Bacterial cultures were uniformly spread on Mueller-Hinton agar plates. Wells of 6 mm diameter were punched into the agar, and a solution of the test compound (at a specific concentration) was added to each well. The plates were incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each well was measured in millimeters.

Broth Microdilution Method for MIC Determination Serial two-fold dilutions of the test compounds were prepared in Mueller-Hinton broth in a 96-well microtiter plate. A standardized bacterial suspension was added to each well. The plates were incubated at 37°C for 24 hours. The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Signaling Pathway Inhibition: A Potential Mechanism of Action

While the exact mechanism of action for these novel triazine derivatives is still under investigation, it is hypothesized that they may interfere with essential bacterial signaling pathways, such as those involved in cell wall synthesis or DNA replication. The structural similarity to other known antimicrobial triazines suggests a potential interaction with key bacterial enzymes.[3]

Signaling_Pathway cluster_bacterial_cell Bacterial Cell Triazine Novel Triazine Derivative Enzyme Essential Bacterial Enzyme (e.g., DHFR) Triazine->Enzyme Inhibition Pathway Metabolic Pathway (e.g., Folate Synthesis) Enzyme->Pathway Blocked Growth Bacterial Growth and Proliferation Pathway->Growth Inhibited

Caption: Hypothesized mechanism of action for triazine derivatives.

Conclusion and Future Directions

The novel 1,3,5-triazine derivatives synthesized from this compound represent a promising new class of antimicrobial agents. Their potent activity against both Gram-positive and Gram-negative bacteria, coupled with a versatile synthetic route, makes them attractive candidates for further development. Future research will focus on elucidating their precise mechanism of action, optimizing their structure-activity relationship, and evaluating their in vivo efficacy and safety profiles. These findings pave the way for the development of next-generation antibiotics to combat the growing threat of multidrug-resistant infections.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 1,3,5-Trichloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,3,5-Trichloro-2-fluorobenzene was publicly available at the time of this document's creation. The following guidance is based on safety data for structurally similar halogenated benzenes, including 1,3,5-Trichloro-2,4,6-trifluorobenzene and various chlorobenzenes. It is imperative to consult a certified safety professional and the manufacturer's specific SDS for this compound, when available, before handling this chemical. The information provided here is for guidance purposes only and should be supplemented with a thorough risk assessment for your specific laboratory conditions.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.

Personal Protective Equipment (PPE)

Due to the lack of specific data for this compound, PPE recommendations are based on the hazards associated with similar chlorinated and fluorinated aromatic compounds. These compounds are typically irritating to the skin, eyes, and respiratory tract.

Summary of Recommended PPE:

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles if there is a splash hazard.
Hand Protection Chemical-impermeable gloves are required. Based on data for similar chlorinated aromatic compounds, Viton® gloves are recommended for prolonged contact. Nitrile gloves may only be suitable for very short-term splash protection and should be changed immediately upon contact. Always inspect gloves for degradation or punctures before and during use.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is recommended. For high concentrations, a self-contained breathing apparatus (SCBA) may be necessary.
Body Protection A lab coat or chemical-resistant apron should be worn. For larger quantities or significant splash potential, chemical-resistant coveralls are recommended.
Footwear Closed-toe shoes are mandatory in the laboratory. For handling larger quantities, chemical-resistant safety footwear is advised.

Quantitative Data on Glove Compatibility (for similar chlorinated aromatic compounds):

Glove MaterialChallenge Solvent(s)Breakthrough Time (hours)
Viton®Chloro-, o-dichloro-, m-dichloro-benzenes, o- & p-chlorotoluenes> 4 hours[1]
NitrileChloro-, o-dichloro-, m-dichloro-benzenes, o- & p-chlorotoluenes< 1 hour[1]

Note: This data is for similar compounds and should be used as a general guideline only. The actual breakthrough time for this compound may vary.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

2.1. Pre-Experiment Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of the chemical to be used, the experimental conditions, and potential for exposure.

  • Information Review: All personnel involved must review the Safety Data Sheet (if available) and this handling guide.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • PPE Check: Assemble and inspect all necessary PPE as outlined in the table above.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand, or commercial sorbent), neutralizing agents (if applicable), and waste disposal bags is readily accessible.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.

2.2. Handling the Chemical:

  • Transfer: Conduct all transfers of this compound inside a certified chemical fume hood.

  • Dispensing: Use appropriate tools (e.g., chemical-resistant spatulas for solids, or pipettes with compatible tips for liquids if melted) to dispense the chemical. Avoid creating dust or aerosols.

  • Container Management: Keep the container tightly closed when not in use.

  • Personal Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling, even if gloves were worn.

2.3. Post-Experiment Procedures:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. All decontamination materials should be disposed of as hazardous waste.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste.

  • Waste Segregation: All waste contaminated with this compound must be segregated into a clearly labeled, sealed, and chemical-resistant waste container.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Collection and Storage:

  • Waste Containers: Use dedicated, properly labeled, and sealed containers for all waste streams (solid and liquid) containing this compound.

  • Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area, away from incompatible materials.

3.2. Disposal Method:

  • Professional Disposal: this compound and its contaminated materials must be disposed of through a licensed hazardous waste disposal company.

  • Incineration: High-temperature incineration at a permitted facility is the preferred method of disposal for this type of halogenated organic compound.

  • Environmental Precaution: Do not dispose of this chemical down the drain or in regular trash. Prevent it from entering the environment.

Workflow Diagram

The following diagram illustrates the safe handling workflow for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal RiskAssessment 1. Conduct Risk Assessment ReviewInfo 2. Review Safety Information RiskAssessment->ReviewInfo CheckEquipment 3. Verify Fume Hood & Emergency Equipment ReviewInfo->CheckEquipment AssemblePPE 4. Assemble & Inspect Personal Protective Equipment CheckEquipment->AssemblePPE WorkInHood 5. Work in Fume Hood AssemblePPE->WorkInHood Dispense 6. Dispense Chemical Safely WorkInHood->Dispense KeepClosed 7. Keep Container Closed Dispense->KeepClosed Decontaminate 8. Decontaminate Work Area & Equipment KeepClosed->Decontaminate RemovePPE 9. Remove & Dispose of PPE Properly Decontaminate->RemovePPE SegregateWaste 10. Segregate Hazardous Waste RemovePPE->SegregateWaste StoreWaste 11. Store Waste in Designated Area SegregateWaste->StoreWaste Dispose 12. Arrange for Professional Hazardous Waste Disposal StoreWaste->Dispose

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Trichloro-2-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1,3,5-Trichloro-2-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.